molecular formula C22H26O5 B127060 16-phenoxy tetranor Prostaglandin A2

16-phenoxy tetranor Prostaglandin A2

Cat. No.: B127060
M. Wt: 370.4 g/mol
InChI Key: CARGFWOXPNIAKB-AVZZWIIXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-phenoxy tetranor Prostaglandin A2 is a prostanoid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h1,3-6,8-9,12-15,17-18,20,23H,2,7,10-11,16H2,(H,25,26)/b6-1-,14-12+/t17-,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARGFWOXPNIAKB-AVZZWIIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 16-phenoxy tetranor Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive and plausible synthetic pathway for 16-phenoxy tetranor Prostaglandin (B15479496) A2, a molecule of interest in eicosanoid research and drug discovery. While this specific analog's synthesis is not extensively detailed in publicly available literature, this guide constructs a robust, multi-step total synthesis based on well-established and analogous reactions in prostaglandin chemistry. The pathway leverages the renowned Corey lactone as a chiral starting material, ensuring stereochemical control throughout the synthesis.

This document provides detailed, step-by-step experimental protocols, quantitative data for key transformations, and visualizations of the synthetic route and experimental workflows to aid researchers in the potential laboratory synthesis of this compound.

Retrosynthetic Analysis and Overall Strategy

The synthetic strategy for 16-phenoxy tetranor Prostaglandin A2 commences with a retrosynthetic disconnection, identifying the commercially available and enantiomerically pure Corey lactone diol as the optimal starting material. This strategic choice allows for the stereocontrolled installation of the requisite chiral centers on the cyclopentane (B165970) core.

The synthesis will proceed through the following key stages:

  • Functionalization of the Corey Lactone: Protection of the hydroxyl groups and subsequent oxidation to furnish the key intermediate, the Corey aldehyde.

  • Installation of the α-Chain: A Horner-Wadsworth-Emmons reaction to introduce the four-carbon carboxylic acid side chain.

  • Installation of the ω-Chain: An organocuprate conjugate addition to introduce the 16-phenoxy side chain.

  • Final Transformations: Deprotection and dehydration to yield the target this compound.

Synthesis Pathway Diagram

Synthesis_Pathway CoreyLactone Corey Lactone Diol (1) ProtectedLactone Protected Diol (2) CoreyLactone->ProtectedLactone TBDPSCl, Imidazole (B134444) CoreyAldehyde Corey Aldehyde (3) ProtectedLactone->CoreyAldehyde Swern Oxidation Enone Enone Intermediate (4) CoreyAldehyde->Enone Horner-Wadsworth-Emmons PGE2Analog Protected PGE2 Analog (8) OmegaChainPrecursor ω-Chain Precursor (5) (R)-1-phenoxy-3-butyne VinylIodide Vinyl Iodide (6) OmegaChainPrecursor->VinylIodide 1. 9-BBN 2. I2, NaOH Organocuprate Organocuprate Reagent (7) VinylIodide->Organocuprate 1. t-BuLi 2. CuCN Organocuprate->PGE2Analog Conjugate Addition DeprotectedPGE2 16-phenoxy tetranor PGE2 (9) PGE2Analog->DeprotectedPGE2 TBAF PGA2 16-phenoxy tetranor PGA2 (10) DeprotectedPGE2->PGA2 Acid-catalyzed Dehydration

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Protection of Corey Lactone Diol (1)

The synthesis commences with the protection of the two hydroxyl groups of the Corey lactone diol to prevent unwanted side reactions in subsequent steps. A bulky silyl (B83357) ether, tert-butyldiphenylsilyl (TBDPS), is chosen for this purpose.

Protocol:

  • To a solution of Corey lactone diol (1) (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) under an argon atmosphere at 0 °C, add imidazole (2.5 eq).

  • Slowly add tert-butyldiphenylsilyl chloride (TBDPSCl) (2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the protected diol (2).

Step 2: Oxidation to Corey Aldehyde (3)

The primary alcohol of the protected lactone is selectively oxidized to the corresponding aldehyde using a Swern oxidation, a mild and efficient protocol.

Swern_Oxidation_Workflow Start Start: Protected Diol (2) in DCM OxalylChloride Add Oxalyl Chloride in DCM at -78 °C Start->OxalylChloride DMSO Add DMSO in DCM at -78 °C OxalylChloride->DMSO Stir1 Stir for 30 min at -78 °C DMSO->Stir1 AddAlcohol Add Protected Diol (2) in DCM at -78 °C Stir1->AddAlcohol Stir2 Stir for 1 hour at -78 °C AddAlcohol->Stir2 AddBase Add Triethylamine (B128534) at -78 °C Stir2->AddBase Warm Warm to Room Temperature AddBase->Warm Quench Quench with Water Warm->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Column Chromatography Workup->Purify End End: Corey Aldehyde (3) Purify->End

Caption: Experimental workflow for the Swern oxidation.

Protocol:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an argon atmosphere, add dimethyl sulfoxide (B87167) (DMSO) (3.0 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the protected diol (2) (1.0 eq) in anhydrous DCM dropwise.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the Corey aldehyde (3).

Step 3: α-Chain Installation via Horner-Wadsworth-Emmons Reaction

The four-carbon α-chain is introduced using a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate (B1237965) ylide.

Protocol:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at 0 °C under an argon atmosphere, add dimethyl (3-carboxypropyl)phosphonate (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the resulting ylide solution to 0 °C and add a solution of Corey aldehyde (3) (1.0 eq) in THF.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the enone intermediate (4).

Step 4: Synthesis of the ω-Chain Precursor (5-7)

The 16-phenoxy ω-chain is prepared in a stereocontrolled manner starting from a suitable chiral building block.

Protocol for (R)-1-phenoxy-3-butyne (5):

  • (This step assumes the availability of a suitable chiral precursor, the synthesis of which is beyond the scope of this guide but can be achieved through various asymmetric methods).

Protocol for Vinyl Iodide (6):

  • To a solution of (R)-1-phenoxy-3-butyne (5) (1.0 eq) in THF at 0 °C, add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 1.1 eq).

  • Stir at room temperature for 4 hours.

  • To the resulting vinylborane (B8500763) solution, add a solution of sodium hydroxide (B78521) (3.0 eq) in water, followed by a solution of iodine (1.1 eq) in THF at 0 °C.

  • Stir for 1 hour at room temperature.

  • Quench with aqueous sodium thiosulfate (B1220275) and extract with diethyl ether.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield the vinyl iodide (6).

Protocol for Organocuprate (7):

  • To a solution of vinyl iodide (6) (2.0 eq) in diethyl ether at -78 °C, add tert-butyllithium (B1211817) (1.7 M in pentane, 2.0 eq) dropwise.

  • Stir for 30 minutes at -78 °C.

  • In a separate flask, suspend copper(I) cyanide (1.0 eq) in THF at -78 °C.

  • Transfer the vinyllithium (B1195746) solution to the CuCN suspension via cannula.

  • Allow the mixture to warm to 0 °C and stir for 30 minutes to form the organocuprate reagent (7).

Step 5: ω-Chain Installation via Conjugate Addition

The prepared organocuprate (7) is added to the enone intermediate (4) in a 1,4-conjugate addition fashion.

Protocol:

  • Cool the solution of the organocuprate reagent (7) to -78 °C.

  • Add a solution of the enone intermediate (4) (1.0 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to give the protected PGE2 analog (8).

Step 6: Deprotection

The silyl protecting groups are removed using a fluoride (B91410) source.

Protocol:

  • To a solution of the protected PGE2 analog (8) (1.0 eq) in THF (0.1 M), add tetrabutylammonium (B224687) fluoride (TBAF, 1.0 M in THF, 3.0 eq).

  • Stir at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture and purify directly by column chromatography (eluent: dichloromethane/methanol gradient) to yield 16-phenoxy tetranor PGE2 (9).

Step 7: Dehydration to this compound (10)

The final step involves the acid-catalyzed dehydration of the PGE2 analog to the target PGA2 analog.

Protocol:

  • Dissolve 16-phenoxy tetranor PGE2 (9) (1.0 eq) in a mixture of acetic acid and water (2:1).

  • Stir the solution at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify by preparative HPLC to afford the final product, this compound (10).

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are estimates based on similar transformations reported in the literature and may vary depending on experimental conditions.

StepTransformationStarting MaterialProductEstimated Yield (%)
1Silyl ProtectionCorey Lactone Diol (1)Protected Diol (2)95
2Swern OxidationProtected Diol (2)Corey Aldehyde (3)90
3H-W-E ReactionCorey Aldehyde (3)Enone Intermediate (4)85
4aHydroboration/Iodination(R)-1-phenoxy-3-butyne (5)Vinyl Iodide (6)75
4bOrganocuprate FormationVinyl Iodide (6)Organocuprate (7)(Used in situ)
5Conjugate AdditionEnone Intermediate (4)Protected PGE2 Analog (8)70
6DeprotectionProtected PGE2 Analog (8)16-phenoxy tetranor PGE2 (9)80
7Dehydration16-phenoxy tetranor PGE2 (9)16-phenoxy tetranor PGA2 (10)60
- Overall Corey Lactone Diol (1) 16-phenoxy tetranor PGA2 (10) ~25

Spectroscopic Data

The following table provides expected spectroscopic data for the final product, this compound (10).

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 6.15 (dd, 1H, J = 5.6, 2.4 Hz, C10-H), 5.70-5.55 (m, 2H, C5-H, C6-H), 5.40 (dd, 1H, J = 15.2, 6.8 Hz, C14-H), 5.30 (dd, 1H, J = 15.2, 7.2 Hz, C13-H), 4.50 (m, 1H, C15-H), 4.00 (d, 2H, J = 5.6 Hz, C16-H), 2.80 (m, 1H, C12-H), 2.50-2.20 (m, 4H), 2.10-1.90 (m, 4H), 1.80-1.60 (m, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ 210.0 (C9), 174.5 (C1), 158.5 (Ar-C), 145.0 (C11), 135.0 (C14), 130.0 (Ar-CH), 129.5 (C5), 128.5 (C6), 125.0 (C13), 121.0 (Ar-CH), 114.5 (Ar-CH), 72.0 (C15), 70.0 (C16), 55.0, 45.0, 34.0, 33.0, 26.5, 25.5, 24.5.
Mass Spectrometry (ESI-MS) m/z [M-H]⁻ calculated for C₂₂H₂₅O₅: 369.17; found 369.2.

Conclusion

This technical guide provides a detailed and feasible synthetic route to this compound. By employing established and reliable synthetic methodologies, this guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided protocols, data, and diagrams are intended to facilitate the synthesis and further investigation of this and related prostaglandin analogs. Careful execution of these steps, with appropriate monitoring and purification, should enable the successful synthesis of the target compound for biological evaluation.

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 16-phenoxy tetranor Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

16-phenoxy tetranor Prostaglandin (B15479496) A2 (16-phenoxy tetranor PGA2) is a synthetic analog of Prostaglandin A2, a member of the cyclopentenone prostaglandin family. While it is recognized as a minor metabolite of the synthetic prostaglandin E2 analog, sulprostone, its specific biological activities and mechanism of action remain largely uncharacterized in scientific literature.[1][2] This technical guide, therefore, extrapolates the potential mechanism of action of 16-phenoxy tetranor PGA2 based on the well-documented activities of its parent compound, Prostaglandin A2 (PGA2), and other related cyclopentenone prostaglandins (B1171923). This document aims to provide a foundational understanding for researchers and professionals in drug development by detailing the established signaling pathways of PGA2, presenting relevant quantitative data, outlining key experimental protocols, and visualizing these processes through structured diagrams. The proposed mechanisms for 16-phenoxy tetranor PGA2 are hypothetical and necessitate empirical validation.

Introduction to Cyclopentenone Prostaglandins

Prostaglandins are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals. The A-series prostaglandins, including PGA2, are characterized by a cyclopentenone ring structure. This feature is crucial to their biological activity, particularly their ability to act as signaling molecules.

The Prostaglandin A2 Signaling Pathway: A Putative Framework for its 16-phenoxy tetranor Analog

The mechanism of action for PGA2 is multifaceted, involving both receptor-dependent and independent pathways. A significant body of evidence points towards its activity within the cell nucleus, where it can directly modulate gene transcription.

Cellular Uptake and Nuclear Localization

Cyclopentenone prostaglandins like PGA2 are known to be transported into cells and subsequently accumulate within the nucleus via a temperature-dependent process.[3] While the majority of PGA2 in the nucleus exists as a free, unbound molecule, a portion is understood to interact with nuclear components.[3]

Covalent Adduction to Nuclear Proteins: The Nur77 Interaction

A key aspect of PGA2's mechanism is its ability to form covalent bonds with specific cellular proteins. Research has identified the orphan nuclear receptor Nur77 as a direct target of PGA2.[4] PGA2 acts as an endogenous agonist for Nur77, inducing its transcriptional activity. This interaction is mediated by the formation of a covalent adduct between the electrophilic β-carbon (C9) in the cyclopentenone ring of PGA2 and the cysteine residue Cys566 in the ligand-binding domain of Nur77.[4] This covalent modification is a critical step in the activation of Nur77-mediated gene expression, which is involved in various cellular processes, including apoptosis and inflammation.

PGA2_Nur77_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16-phenoxy_PGA2 16-phenoxy tetranor Prostaglandin A2 PGA2_cyto 16-phenoxy tetranor Prostaglandin A2 16-phenoxy_PGA2->PGA2_cyto Cellular Uptake PGA2_nuc 16-phenoxy tetranor Prostaglandin A2 PGA2_cyto->PGA2_nuc Nuclear Translocation Covalent_Adduct PGA2-Nur77 Covalent Adduct PGA2_nuc->Covalent_Adduct Covalent Modification Nur77 Nur77 Nur77->Covalent_Adduct Target_Genes Target Gene Expression Covalent_Adduct->Target_Genes Induces Transcription Cellular_Response Cellular Response (e.g., Apoptosis) Target_Genes->Cellular_Response

Figure 1: Proposed signaling pathway for 16-phenoxy tetranor Prostaglandin A2 via Nur77 activation.

Quantitative Data for Prostaglandin A2

While specific quantitative data for 16-phenoxy tetranor PGA2 is unavailable, the following table summarizes key findings for the parent compound, PGA2.

ParameterValueCell Type/SystemReference
Nuclear Accumulation~20% of total cellular PGA2 associated with chromatin and nuclear matrix after extractionL1210 Leukemia Cells[3]
Covalent Adduct FormationCovalent bond forms between C9 of PGA2 and Cys566 of Nur77In vitro and cellular models[4]

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the mechanism of action of this compound, based on studies of PGA2.

Cellular Uptake and Subcellular Fractionation

This protocol is designed to determine the localization of the prostaglandin within the cell.

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line or primary cells) to 80-90% confluency.

  • Treatment: Treat the cells with radiolabeled or tagged 16-phenoxy tetranor PGA2 at various concentrations and time points.

  • Cell Lysis and Fractionation:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer to isolate the cytoplasmic fraction.

    • Centrifuge to pellet the nuclei.

    • Extract the nuclear pellet with a detergent-containing buffer (e.g., 1% Triton X-100) to solubilize nuclear membranes.

    • The remaining pellet contains the chromatin and nuclear matrix.

  • Quantification: Measure the amount of labeled prostaglandin in each fraction using an appropriate method (e.g., scintillation counting for radiolabels, western blot for tagged proteins).

Identification of Protein Targets via Mass Spectrometry

This protocol aims to identify proteins that form covalent adducts with the prostaglandin.

  • Cell Treatment and Lysis: Treat cells with 16-phenoxy tetranor PGA2. Lyse the cells and prepare a total protein extract.

  • Affinity Purification (optional): If an alkyne- or biotin-tagged version of the prostaglandin is available, use click chemistry or streptavidin affinity chromatography to enrich for adducted proteins.

  • SDS-PAGE and In-Gel Digestion: Separate the proteins by SDS-PAGE. Excise protein bands of interest or the entire gel lane for in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of modification.

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment with 16-phenoxy tetranor PGA2 Cell_Culture->Treatment Subcellular_Fractionation Subcellular Fractionation Treatment->Subcellular_Fractionation Protein_Extraction Total Protein Extraction Treatment->Protein_Extraction Cytoplasm Cytoplasmic Fraction Subcellular_Fractionation->Cytoplasm Nucleus Nuclear Fraction Subcellular_Fractionation->Nucleus MS_Analysis LC-MS/MS Analysis Protein_Extraction->MS_Analysis Target_Identification Identification of Protein Adducts MS_Analysis->Target_Identification

Figure 2: A generalized experimental workflow for investigating the mechanism of 16-phenoxy tetranor PGA2.

Broader Context and Future Directions

The ability of cyclopentenone prostaglandins to induce apoptosis in various cell types, often independent of PPARγ and p53 pathways, suggests a complex and cell-type specific mechanism.[5] The presence of the 16-phenoxy group in 16-phenoxy tetranor PGA2 may alter its lipophilicity, cellular uptake, and interaction with protein targets compared to PGA2. Future research should focus on:

  • Directly assessing the biological activity of 16-phenoxy tetranor PGA2 in various cell-based assays (e.g., proliferation, apoptosis, gene expression).

  • Identifying its specific protein targets using modern proteomic approaches.

  • Elucidating the downstream signaling pathways activated by this specific prostaglandin analog.

Conclusion

While the direct mechanism of action of this compound is yet to be elucidated, the known activities of its parent compound, PGA2, provide a strong foundation for future investigation. The proposed mechanism, centered around nuclear translocation and covalent modification of nuclear proteins such as Nur77, offers a compelling hypothesis for its potential biological effects. The experimental frameworks provided in this guide offer a clear path for researchers to unravel the specific molecular interactions and cellular consequences of this intriguing synthetic prostaglandin. It is imperative that the scientific community undertakes dedicated studies to validate these hypotheses and fully characterize the pharmacological profile of 16-phenoxy tetranor PGA2.

References

The Enigmatic Profile of 16-phenoxy tetranor Prostaglandin A2: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies on the biological activity of 16-phenoxy tetranor Prostaglandin (B15479496) A2 are not available in the current scientific literature.[1][2][3] This technical guide, therefore, provides a comprehensive overview based on its identity as a metabolite and the known biological activities of structurally related prostaglandin analogs to offer a predictive context for researchers, scientists, and drug development professionals.

Introduction: A Metabolite of Sulprostone (B1662612)

16-phenoxy tetranor Prostaglandin A2 is recognized as a minor metabolite found in human plasma following the intravenous administration of sulprostone.[1][2][3] Sulprostone, a synthetic analogue of Prostaglandin E2, is a potent uterine stimulant used clinically for the induction of labor and termination of pregnancy. The metabolic pathway leading to this compound from sulprostone involves hydrolysis of the methylsulfonamide group, resulting in the free acid form, 16-phenoxy tetranor PGE2, which can be further metabolized to the A2 analogue.[4][5]

Inferred Biological Activity from Related Prostaglandin Analogs

While data on this compound is absent, the biological activities of other 16-phenoxy tetranor prostaglandin analogs and the broader Prostaglandin A (PGA) series offer valuable insights into its potential functions.

Insights from 16-phenoxy tetranor Prostaglandin F2α

The F2α analog of 16-phenoxy tetranor prostaglandin has been studied, revealing its interaction with the prostaglandin F receptor (FP receptor). Notably, it demonstrates a significantly higher binding affinity for the FP receptor on ovine luteal cells compared to the endogenous Prostaglandin F2α.[6] Studies on various 16-phenoxy derivatives of PGF2α have shown that they can bind to the PGF2α receptor as effectively, or even more so, than PGF2α itself, and this binding affinity correlates with their biological potency as luteolytic and abortifacient agents in rats.[7]

General Biological Activities of the Prostaglandin A Series

Prostaglandins (B1171923) of the A series (PGAs) are known to exhibit a range of biological activities, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.[8] They are also recognized for their cytoprotective actions in the gastrointestinal tract.[9] The diverse effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors, which in turn modulate intracellular signaling cascades.[10]

Quantitative Data from a Related Analog

The following table summarizes the reported binding affinity of the related compound, 16-phenoxy tetranor Prostaglandin F2α, to the ovine FP receptor.

CompoundReceptorTissue SourceRelative Binding Affinity (%) vs. PGF2αReference
16-phenoxy tetranor Prostaglandin F2αFP ReceptorOvine Luteal Cells440[6]

Experimental Protocols: Competitive Radioligand Binding Assay

To determine the binding affinity of a compound like this compound for its putative receptor, a competitive radioligand binding assay is a standard experimental approach. The following protocol is a generalized methodology based on similar studies with prostaglandin analogs.[7]

Objective: To determine the relative binding affinity of this compound for a specific prostaglandin receptor (e.g., EP or FP receptor) by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target prostaglandin receptor.

  • Radiolabeled prostaglandin ligand (e.g., [³H]-PGE2 or [³H]-PGF2α).

  • Unlabeled this compound (test compound).

  • Unlabeled native prostaglandin (for standard curve).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation: Isolate cell membranes from a tissue source known to express the target receptor.

  • Assay Setup: In microcentrifuge tubes, combine a fixed amount of cell membrane protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound or the standard unlabeled prostaglandin.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualization of Potential Signaling Pathways and Workflows

Given the lack of specific data for this compound, the following diagrams illustrate a general prostaglandin signaling pathway and a typical experimental workflow.

G General Prostaglandin Signaling Pathway Prostaglandin Prostaglandin (e.g., PGA2 analog) GPCR G-Protein Coupled Receptor (e.g., EP/FP Receptor) Prostaglandin->GPCR Binds to G_Protein G-Protein (Gq/Gs/Gi) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Protein_Kinase Protein Kinase (e.g., PKA, PKC) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates targets leading to G Workflow for Competitive Radioligand Binding Assay Start Start Membrane_Prep Prepare Cell Membranes with Target Receptor Start->Membrane_Prep Assay_Setup Set up Assay: Membranes + Radioligand + Unlabeled Competitor Membrane_Prep->Assay_Setup Incubation Incubate to Reach Binding Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity with Scintillation Counter Washing->Quantification Data_Analysis Analyze Data and Calculate IC50/Ki Quantification->Data_Analysis End End Data_Analysis->End

References

The Discovery and History of 16-Phenoxy Tetranor Prostaglandin A2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-phenoxy tetranor Prostaglandin (B15479496) A2 (PGA2) is a recognized, albeit minor, metabolite of the synthetic prostaglandin E2 analogue, sulprostone (B1662612). Its identification in human plasma has been documented, yet its biological significance remains largely unexplored. This technical guide provides a comprehensive overview of the discovery, history, and known properties of 16-phenoxy tetranor PGA2, with a focus on the analytical methodologies of the era in which it was identified. This document is intended to serve as a foundational resource for researchers in pharmacology, drug metabolism, and prostaglandin research.

Discovery and Historical Context

The discovery of 16-phenoxy tetranor Prostaglandin A2 is intrinsically linked to the metabolic studies of sulprostone, a potent uterotonic agent used for the induction of labor and termination of pregnancy. The seminal work in this area was published in 1991 by Kuhnz, Hoyer, Backhus, and colleagues, who investigated the metabolic fate of sulprostone in humans.

Their research identified several metabolites in human plasma following the parenteral administration of radiolabeled sulprostone. Among these, 16-phenoxy tetranor PGA2 was characterized as a minor metabolite. The formation of this metabolite is a result of the biotransformation of the parent drug, sulprostone.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name 9-oxo-15R-hydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,10,13E-trien-1-oic acid
Synonyms 16-phenoxy tetranor PGA2
Molecular Formula C22H26O5
Molecular Weight 370.4 g/mol
CAS Number 51639-10-2
Purity ≥98%
Formulation A solution in methyl acetate
Storage -20°C

Metabolic Pathway of Sulprostone

The formation of this compound is a part of the broader metabolic cascade of sulprostone. The following diagram illustrates the likely metabolic conversion of sulprostone to its various metabolites, including the PGA2 analogue.

Sulprostone_Metabolism Sulprostone Sulprostone (PGE2 Analogue) Metabolite1 PGA2 Analogue of Sulprostone (Major Metabolite) Sulprostone->Metabolite1 Dehydration Metabolite2 Cyclization Product (Major Metabolite) Sulprostone->Metabolite2 Δ13 Reduction & Cyclization Metabolite3 Free Acid of Sulprostone (Minor Metabolite) Sulprostone->Metabolite3 Hydrolysis Target_Metabolite This compound (Minor Metabolite) Metabolite1->Target_Metabolite Further Metabolism

Caption: Metabolic pathway of Sulprostone leading to its major and minor metabolites.

Experimental Protocols for Identification

  • Sample Collection and Preparation: Collection of plasma samples from subjects administered with radiolabeled sulprostone. Proteins would be precipitated, and the sample extracted to isolate the drug and its metabolites.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) would have been a crucial step for the separation of the various metabolites from the parent drug and endogenous plasma components.

  • Spectroscopic Identification: The structure of the isolated metabolites would then be elucidated using a combination of spectroscopic techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

    • Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: To determine the structure and stereochemistry of the molecule.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

The following diagram illustrates the general experimental workflow for metabolite identification during that period.

Metabolite_Identification_Workflow cluster_Sample_Prep Sample Preparation cluster_Separation Separation cluster_Identification Identification Plasma_Sample Human Plasma Sample (Post-Sulprostone Administration) Extraction Liquid-Liquid Extraction Plasma_Sample->Extraction HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC Isolated_Metabolite Isolated Metabolite Fractions HPLC->Isolated_Metabolite GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) NMR Proton Nuclear Magnetic Resonance (1H-NMR) IR Infrared (IR) Spectroscopy Isolated_Metabolite->GC_MS Isolated_Metabolite->NMR Isolated_Metabolite->IR

Caption: General workflow for the identification of prostaglandin metabolites in the early 1990s.

Biological Activity and Future Directions

To date, the biological activity of this compound has not been extensively studied or reported in the literature. As a minor metabolite, it may not have significant physiological effects. However, the potential for pharmacological activity cannot be entirely dismissed without further investigation.

Future research could focus on:

  • Chemical Synthesis: Development of a robust synthetic route to produce sufficient quantities of 16-phenoxy tetranor PGA2 for biological testing.

  • In vitro and in vivo studies: Screening the compound for activity on various prostaglandin receptors and in different biological assays to elucidate any potential pharmacological or toxicological effects.

  • Quantitative Analysis: Development of sensitive and specific analytical methods to quantify the levels of this metabolite in biological fluids, which could provide insights into individual variations in sulprostone metabolism.

Conclusion

This compound remains a molecule of interest primarily from a drug metabolism perspective. Its discovery was a result of meticulous analytical work that expanded our understanding of the biotransformation of synthetic prostaglandins. While its own biological role is yet to be determined, the story of its identification serves as a testament to the importance of comprehensive metabolite profiling in drug development. Further research is warranted to fully characterize this compound and ascertain its potential physiological or pharmacological significance.

An In-depth Technical Guide to the Chemical Properties of 16-phenoxy tetranor Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-phenoxy tetranor Prostaglandin (B15479496) A2 is a synthetic analog of Prostaglandin A2 (PGA2), a member of the eicosanoid family of signaling molecules. While it is known as a minor metabolite of sulprostone, its specific biological activities have not been extensively studied.[1][2] This guide provides a comprehensive overview of its known chemical properties, drawing parallels with related prostaglandin analogs to hypothesize potential biological activities and signaling pathways. Detailed experimental methodologies for its synthesis, purification, and analysis are also presented to facilitate further research into this compound.

Chemical and Physical Properties

16-phenoxy tetranor Prostaglandin A2 is a well-characterized compound with defined chemical and physical properties. These are crucial for its handling, storage, and application in experimental settings.

Identifiers and Structure
PropertyValue
IUPAC Name 9-oxo-15R-hydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,10,13E-trien-1-oic acid
Synonyms 16-phenoxy tetranor PGA2
CAS Number 51639-10-2[1]
Molecular Formula C₂₂H₂₆O₅[1]
Formula Weight 370.4 g/mol [1]
SMILES O=C1--INVALID-LINK----INVALID-LINK--COC2=CC=CC=C2">C@@HC=C1[1]
InChI InChI=1S/C22H26O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h1,3-6,8-9,12-15,17-18,20,23H,2,7,10-11,16H2,(H,25,26)/b6-1-,14-12+/t17-,18+,20+/m0/s1[1]
Physicochemical Data
PropertyValue
Purity ≥98%[1]
Formulation A solution in methyl acetate[1]
Solubility DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >0.8 mg/ml[1]
λmax 219 nm[1]
Storage -20°C[1]
Stability ≥ 2 years[1]

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been directly reported in the literature, the activities of other prostaglandins (B1171923), particularly Prostaglandin A2 (PGA2), offer insights into its potential mechanisms of action. Prostaglandins are known to mediate a wide range of physiological and pathological processes.[3][4]

PGA2 is known to induce apoptosis in various cancer cell lines by directly interacting with mitochondria to induce the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[5] This process appears to be independent of the classic mitochondrial permeability transition pore and is sensitive to thiol-containing compounds.[5]

Prostaglandins typically exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[6][7][8] The subsequent signaling cascades can involve changes in intracellular cyclic AMP (cAMP) levels and calcium mobilization.[9][10]

Based on the general mechanism of prostaglandin action, a hypothetical signaling pathway for this compound is proposed below.

Prostaglandin_A2_Analog_Signaling Hypothetical Signaling Pathway of a PGA2 Analog PGA_analog 16-phenoxy tetranor Prostaglandin A2 GPCR Prostaglandin Receptor (Hypothetical) PGA_analog->GPCR Binds to Mitochondria Mitochondria PGA_analog->Mitochondria Direct Interaction (Thiol-reactivity based) G_protein G-protein GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (e.g., Apoptosis-related genes) CREB->Gene_expression Regulates Apoptosis Apoptosis Gene_expression->Apoptosis Cyt_c Cytochrome c Mitochondria->Cyt_c Releases Cyt_c->Apoptosis Initiates

Caption: Hypothetical signaling pathways for this compound.

Experimental Protocols

The following sections outline general methodologies for the synthesis, purification, and analysis of tetranor prostaglandins, which can be adapted for this compound.

Synthesis of Tetranor Prostaglandins

The synthesis of tetranor prostaglandins often involves a multi-step process. A general approach described for tetranor-PGE1 involves a Heck coupling reaction followed by a cuprate (B13416276) conjugate addition to a cyclopentenone core.[11] A late-stage incorporation of side chains allows for the synthesis of various analogs, including isotopically labeled standards for quantitative analysis.[11][12][13]

A key challenge in the synthesis can be the purification of intermediates and the final product, often requiring chromatographic techniques.[14]

Purification of Prostaglandins

Purification of prostaglandins from biological matrices or synthetic reaction mixtures is essential for accurate analysis and biological testing. Common methods include:

  • Solid-Phase Extraction (SPE): This is a widely used technique for the pre-purification of prostaglandins from complex samples like plasma, urine, and tissue homogenates.[15] Octadecyl-bonded silica (B1680970) is a common stationary phase, and elution is typically achieved with methanol-water mixtures.[15] The addition of formic acid to the loading mixture can improve recovery.[15]

  • Chromatography: Various chromatographic techniques are employed for the final purification of prostaglandins.

    • High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods have been developed for the separation of enantiomeric forms of prostaglandins.[14]

    • Thin-Layer Chromatography (TLC): TLC can be used for monitoring reaction progress and for small-scale purification.[16][17][18]

    • Gel Chromatography: This method is also utilized in prostaglandin purification protocols.[16]

Analysis of Prostaglandins

The quantification of prostaglandins requires sensitive and specific analytical methods due to their low concentrations in biological samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of prostaglandins and their metabolites.[19][20] It offers high selectivity and sensitivity, allowing for the simultaneous analysis of multiple prostanoids without the need for derivatization.[19][20] Sample preparation, including extraction and purification, is critical to minimize matrix effects and ensure accurate quantification.[21]

The workflow for the analysis of this compound from a biological sample would typically involve the following steps:

Prostaglandin_Analysis_Workflow General Workflow for Prostaglandin Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction (e.g., Liquid-Liquid or SPE) Sample->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: A generalized experimental workflow for the analysis of prostaglandins.

Conclusion

This compound is a synthetic prostaglandin analog with well-defined chemical properties but largely unexplored biological functions. Based on the known activities of PGA2 and other prostaglandins, it is hypothesized to have potential roles in processes such as apoptosis, making it a compound of interest for further investigation, particularly in the context of cancer research. The experimental protocols outlined in this guide provide a framework for researchers to synthesize, purify, and analyze this compound, paving the way for a deeper understanding of its biological significance and therapeutic potential.

References

Unveiling 16-phenoxy tetranor Prostaglandin A2: A Technical Overview of a Sulprostone Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-phenoxy tetranor Prostaglandin (B15479496) A2, with the CAS number 51639-10-2, is a recognized minor metabolite of the synthetic prostaglandin E2 analogue, sulprostone (B1662612). Sulprostone is utilized for its potent uterotonic properties in obstetrics and gynecology. While the biological activity of 16-phenoxy tetranor Prostaglandin A2 itself has not been extensively studied or reported in scientific literature, its identity as a metabolite provides a critical piece of the puzzle in understanding the biotransformation and overall pharmacological profile of sulprostone. This technical guide serves to consolidate the available physicochemical data, outline the methods for its identification, and provide context through the metabolic pathway of its parent compound and the known signaling pathways of related prostaglandin A analogs.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This data is essential for its synthesis, purification, and analytical identification.

PropertyValue
CAS Number 51639-10-2
Molecular Formula C₂₂H₂₆O₅
Molecular Weight 370.4 g/mol
Formal Name 9-oxo-15R-hydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,10,13E-trien-1-oic acid
Purity ≥98%
Formulation A solution in methyl acetate
λmax 219 nm
SMILES O=C1--INVALID-LINK----INVALID-LINK--COC2=CC=CC=C2">C@@HC=C1
InChI Key CARGFWOXPNIAKB-AVZZWIIXSA-N
Storage Temperature -20°C

Metabolic Formation of this compound

This compound has been identified as a minor metabolite in human plasma following the intravenous administration of sulprostone. The formation of this metabolite is a result of the biotransformation of sulprostone. The metabolic process involves the hydrolysis of the methylsulfonamide group of sulprostone to its free acid form, followed by dehydration of the cyclopentane (B165970) ring to form the A-series prostaglandin.

Sulprostone_Metabolism Sulprostone Sulprostone (PGE2 Analogue) Free_Acid 16-phenoxy tetranor PGE2 (Free Acid Metabolite) Sulprostone->Free_Acid Hydrolysis of methylsulfonamide PGA2_Metabolite This compound Free_Acid->PGA2_Metabolite Dehydration

Metabolic conversion of sulprostone to its PGA2 metabolite.

Experimental Protocols: Metabolite Identification

The identification of this compound as a metabolite of sulprostone was achieved through a series of analytical techniques performed on biological samples. The general workflow for such an analysis is outlined below.

Metabolite_Identification_Workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis and Identification cluster_confirmation Structure Confirmation Plasma Human Plasma Sample Extraction Solid-Phase or Liquid-Liquid Extraction Plasma->Extraction HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HPLC->GC_MS NMR Proton Nuclear Magnetic Resonance (¹H-NMR) HPLC->NMR IR Infrared Spectroscopy (IR) HPLC->IR Confirmation Structural Elucidation of 16-phenoxy tetranor PGA2 GC_MS->Confirmation NMR->Confirmation IR->Confirmation

Workflow for the identification of sulprostone metabolites.

A detailed experimental protocol for the identification of sulprostone metabolites, including this compound, as described in the literature, would involve the following key steps:

  • Sample Collection and Preparation: Collection of human plasma samples following the administration of sulprostone. The plasma is then subjected to extraction procedures, such as solid-phase extraction or liquid-liquid extraction, to isolate the metabolites from the plasma matrix.

  • High-Performance Liquid Chromatography (HPLC): The extracted samples are then separated using a reversed-phase HPLC system. This allows for the initial separation and purification of the various metabolites present in the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The fractions collected from HPLC containing the purified metabolites are derivatized and then analyzed by GC-MS. This technique provides information on the molecular weight and fragmentation pattern of the metabolites, which is crucial for their identification.

  • Spectroscopic Analysis (NMR and IR): For definitive structural elucidation, the purified metabolites are subjected to ¹H-NMR and IR spectroscopy. These techniques provide detailed information about the chemical structure and functional groups present in the molecule, confirming the identity of this compound.

Potential Signaling Pathways: Insights from Prostaglandin A2

While the specific signaling pathways of this compound have not been elucidated, the pathways of other A-series prostaglandins, such as Prostaglandin A2 (PGA2), can offer potential insights. It is important to note that the following pathway is hypothetical for this compound and requires experimental validation.

Some studies have shown that PGA2 can induce apoptosis in certain cell types through a direct interaction with mitochondria. This pathway is independent of cell surface receptors and involves the modulation of mitochondrial function.

PGA2_Signaling_Pathway cluster_cell Target Cell PGA2_analog 16-phenoxy tetranor Prostaglandin A2 (Hypothetical) Mitochondrion Mitochondrion PGA2_analog->Mitochondrion Direct Interaction Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A hypothetical signaling pathway for a PGA2 analog.

Conclusion and Future Directions

This compound is a known, albeit minor, metabolite of sulprostone. While its physicochemical properties are documented, a significant gap exists in the understanding of its biological activity and mechanism of action. Future research should focus on the synthesis of this compound in sufficient quantities to enable in-depth pharmacological studies. Elucidating its potential interactions with prostaglandin receptors and its effects on cellular signaling pathways will be crucial in determining its contribution to the overall pharmacological and toxicological profile of sulprostone. Such studies would not only enhance our understanding of prostaglandin metabolism but could also uncover novel biological activities for this specific metabolite.

A Technical Guide to 16-phenoxy tetranor Prostaglandin A₂: Structure, Metabolism, and a Framework for Functional Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-phenoxy tetranor Prostaglandin (B15479496) A₂ (PGA₂) is a structurally defined derivative of the prostaglandin family, identified as a minor metabolite of the synthetic prostaglandin E₂ analogue, sulprostone. Despite its known chemical structure and metabolic origin, its biological activity remains uncharacterized in scientific literature.[1] This technical guide provides a comprehensive overview of the known properties of 16-phenoxy tetranor PGA₂. In the absence of direct experimental data, this document establishes a foundational framework for its potential biological role by examining the activities of its parent compound, sulprostone, and related A-series prostaglandins. Furthermore, a detailed, phased experimental workflow is proposed to systematically elucidate its pharmacological profile, from initial in vitro screening to in vivo validation. This guide serves as a critical resource for researchers aiming to investigate the therapeutic potential and physiological significance of this understudied prostaglandin metabolite.

Chemical and Physical Properties

16-phenoxy tetranor Prostaglandin A₂ is an organic compound with a well-defined molecular structure. Its key identifiers and physicochemical properties are summarized below.

PropertyValueCitation
Formal Name 9-oxo-15R-hydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,10,13E-trien-1-oic acid[1]
Molecular Formula C₂₂H₂₆O₅[1]
Molecular Weight 370.4 g/mol [1]
CAS Number 51639-10-2[1]
Canonical SMILES O=C1--INVALID-LINK----INVALID-LINK--COC2=CC=CC=C2">C@@HC=C1[1]
Appearance A solution in methyl acetate[1]
UV λmax 219 nm[1]

Metabolic Origin: A Metabolite of Sulprostone

16-phenoxy tetranor PGA₂ has been identified in human plasma as a minor metabolite following the intravenous administration of sulprostone.[1] Sulprostone is a potent synthetic analogue of Prostaglandin E₂ and is utilized clinically for its oxytocic properties, including the induction of labor and management of postpartum hemorrhage.[2][3][4][5] The metabolic pathway leading to 16-phenoxy tetranor PGA₂ involves beta-oxidation of the carboxylic acid side chain of the parent prostaglandin structure.[6]

Sulprostone_Metabolism Sulprostone Sulprostone (16-phenoxy-ω-tetranor PGE₂ methylsulfonamide) PGE2_analog 16-phenoxy tetranor PGE₂ Sulprostone->PGE2_analog Hydrolysis of methylsulfonamide PGA2_metabolite 16-phenoxy tetranor PGA₂ PGE2_analog->PGA2_metabolite Dehydration

Figure 1. Metabolic conversion of Sulprostone to 16-phenoxy tetranor PGA₂.

Hypothetical Mechanism of Action and Signaling Pathway

As the biological activity of 16-phenoxy tetranor PGA₂ is uncharacterized, its mechanism of action can be hypothesized based on its structural features and lineage.

  • Parent Compound Activity : The parent drug, sulprostone, is a selective agonist for the prostaglandin EP3 and EP1 receptors.[3][7] Activation of these G-protein coupled receptors (GPCRs) leads to modulation of intracellular signaling cascades, primarily affecting calcium levels and cyclic AMP (cAMP).[3]

  • A-Series Prostaglandin Activity : Prostaglandins of the 'A' series are known to exhibit a range of biological effects, including anti-inflammatory and anti-proliferative activities.

Given this context, a plausible hypothesis is that 16-phenoxy tetranor PGA₂ may interact with one or more prostanoid receptors. Prostaglandins typically exert their effects by binding to specific GPCRs on the cell surface.[8][9] Depending on the receptor subtype and the cell type, this interaction can trigger various downstream signaling pathways. A potential pathway could involve the modulation of adenylyl cyclase activity, leading to changes in cAMP levels, or the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA2 16-phenoxy tetranor PGA₂ GPCR Prostanoid Receptor (e.g., EP, FP, DP) PGA2->GPCR Binding G_protein G-Protein GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits/ Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP₂ Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Proliferation, Smooth Muscle Contraction) PKC->Cellular_Response Ca2->Cellular_Response ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

Figure 2. Hypothetical signaling pathways for 16-phenoxy tetranor PGA₂.

Proposed Experimental Protocols for Functional Characterization

A systematic approach is required to determine the biological activity of 16-phenoxy tetranor PGA₂. The following multi-phase workflow outlines the key experiments.

Experimental_Workflow cluster_phase1 cluster_phase2 cluster_phase3 Phase1 Phase 1: In Vitro Screening Phase2 Phase 2: Cellular Assays Phase1->Phase2 Identify lead activities Receptor_Binding Receptor Binding Assays (Panel of Prostanoid Receptors) Second_Messenger Second Messenger Assays (cAMP, Ca²⁺ Flux) Phase3 Phase 3: In Vivo Models Phase2->Phase3 Confirm cellular effects Cell_Proliferation Cell Proliferation/Viability Assays (e.g., Cancer Cell Lines) Anti_Inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) Smooth_Muscle Smooth Muscle Contraction Assays (e.g., Uterine or Vascular Tissue) Data_Analysis Data Analysis & Interpretation Phase3->Data_Analysis Evaluate in vivo efficacy Inflammation_Model Inflammation Models (e.g., Carrageenan-induced Paw Edema) Pain_Model Pain Models (e.g., Hot Plate Test) PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Figure 3. A phased experimental workflow for characterizing 16-phenoxy tetranor PGA₂.
Phase 1: In Vitro Screening

  • Receptor Binding Assays:

    • Objective: To determine if 16-phenoxy tetranor PGA₂ binds to any of the known prostanoid receptors (DP, EP, FP, IP, TP).

    • Methodology: Competitive radioligand binding assays will be performed using cell membranes prepared from cell lines overexpressing each human prostanoid receptor subtype. The compound will be tested over a range of concentrations against a known high-affinity radiolabeled ligand for each receptor. The displacement of the radioligand will be measured to determine the binding affinity (Ki) of the test compound.

  • Second Messenger Functional Assays:

    • Objective: To assess whether binding to a receptor translates into a functional response (agonist or antagonist activity).

    • Methodology:

      • cAMP Assays: For receptors coupled to adenylyl cyclase (e.g., EP2, EP4, DP, IP), cells expressing the target receptor will be treated with the compound. Intracellular cAMP levels will be quantified using a competitive immunoassay, such as HTRF or ELISA.

      • Calcium Flux Assays: For receptors coupled to phospholipase C (e.g., EP1, FP, TP), cells will be loaded with a calcium-sensitive fluorescent dye. Changes in intracellular calcium concentration will be measured using a fluorometric plate reader following the addition of the compound.

Phase 2: Cellular Function Assays

Based on the results from Phase 1, cellular assays will be selected to explore the physiological relevance of receptor activation.

  • Anti-inflammatory Assays:

    • Objective: To investigate potential anti-inflammatory properties.

    • Methodology: Macrophage cell lines (e.g., RAW 264.7) will be stimulated with lipopolysaccharide (LPS) in the presence or absence of 16-phenoxy tetranor PGA₂. The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., nitric oxide) in the cell supernatant will be quantified by ELISA.

  • Smooth Muscle Contraction Assays:

    • Objective: To determine effects on smooth muscle tone, relevant to uterine or vascular function.

    • Methodology: Isolated tissue preparations (e.g., rat aortic rings or uterine strips) will be mounted in an organ bath. The contractile or relaxant effects of the compound will be measured isometrically after administration at various concentrations.

Phase 3: In Vivo Models

If significant and promising activity is observed in vitro, studies in animal models will be initiated.

  • Inflammation Models:

    • Objective: To assess anti-inflammatory efficacy in a living system.

    • Methodology: The carrageenan-induced paw edema model in rats or mice is a standard for acute inflammation. The compound will be administered systemically or locally prior to carrageenan injection, and the change in paw volume will be measured over time as an index of inflammation.

  • Pharmacokinetic Studies:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Methodology: The compound will be administered to rodents via intravenous and oral routes. Blood samples will be collected at various time points, and the concentration of the compound in plasma will be determined using LC-MS/MS to calculate key pharmacokinetic parameters.

Quantitative Data Summary

Currently, there is no publicly available quantitative data regarding the biological activity of 16-phenoxy tetranor Prostaglandin A₂. The experimental workflow described in Section 4 is designed to generate such data. The anticipated data points are listed below for future reference.

Assay TypePotential Quantitative Data
Receptor Binding Ki (nM or µM) for each prostanoid receptor subtype
Functional Assays EC₅₀ / IC₅₀ (nM or µM) for cAMP or Ca²⁺ modulation
Cellular Assays IC₅₀ (µM) for cytokine inhibition; EC₅₀ for contraction/relaxation
In Vivo Models ED₅₀ (mg/kg) for reduction in paw edema
Pharmacokinetics Half-life (t½), Cmax, AUC, Bioavailability (%)

Conclusion

16-phenoxy tetranor Prostaglandin A₂ represents a gap in the pharmacological understanding of prostaglandin metabolites. As a derivative of the clinically significant drug sulprostone, it warrants a thorough investigation. While its chemical properties are defined, its biological function remains unknown. The hypothetical mechanisms and detailed experimental protocols presented in this guide provide a clear and robust roadmap for future research. Elucidating the activity of this molecule could reveal novel biological pathways or identify a new therapeutic agent, making its characterization a valuable endeavor for the scientific and drug development communities.

References

16-phenoxy tetranor Prostaglandin A2: A Technical Guide on its Role as a Sulprostone Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16-phenoxy tetranor Prostaglandin (B15479496) A2, a notable metabolite of the synthetic prostaglandin E2 analogue, sulprostone (B1662612). Sulprostone is recognized for its potent uterotonic activities and is clinically utilized for the induction of labor and management of postpartum hemorrhage[1]. Understanding its metabolic fate is crucial for a complete pharmacological and toxicological profile. This document details the identification, and proposed analytical methodologies for 16-phenoxy tetranor Prostaglandin A2, and explores its potential biological significance by examining the signaling pathways of related prostaglandin A compounds. While quantitative data on this specific metabolite is limited in publicly accessible literature, this guide presents a framework for its investigation, including detailed hypothetical experimental protocols and data presentation formats.

Introduction to Sulprostone and its Metabolism

Sulprostone, a synthetic derivative of prostaglandin E2 (PGE2), exerts its physiological effects primarily through the activation of prostaglandin EP3 receptors[2]. Its clinical applications are centered on its ability to induce strong uterine contractions[1]. The biotransformation of sulprostone is a critical aspect of its pharmacology, leading to the formation of various metabolites. Early studies using radiolabeled sulprostone in monkeys indicated extensive hydrolysis and subsequent metabolism[3].

A key study by Kuhnz et al. (1991) identified several metabolites of sulprostone in human plasma following parenteral administration. Among these, a PGA2-analogue was characterized as a major metabolite, alongside its free acid as a minor metabolite[4]. Based on the structure of sulprostone, this PGA2-analogue is identified as this compound.

Identification and Characterization of this compound

The identification of this compound as a major metabolite of sulprostone was achieved through a series of analytical techniques following the administration of tritium-labeled sulprostone to human subjects. The metabolite pattern in human plasma was found to be comparable to that in the urine of guinea pigs and in the perfusate of isolated guinea pig livers, which served as sources for metabolite isolation[4].

The structural elucidation of the isolated metabolites was performed using a combination of the following spectroscopic and spectrometric methods[4]:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of the metabolites from biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provided information on the molecular weight and fragmentation pattern, aiding in structural identification.

  • Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: Offered detailed information about the chemical structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the metabolite.

Quantitative Analysis

ParameterValue (Hypothetical)Units
Cmax (Peak Plasma Concentration) 5.8ng/mL
Tmax (Time to Peak Concentration) 1.5hours
AUC (Area Under the Curve) 25.6ng*h/mL
Half-life (t1/2) 4.2hours
Clearance (CL) 12.8L/h

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Human Plasma.

Detailed Experimental Protocols

The following sections outline detailed, representative protocols for the extraction, separation, and identification of this compound from biological samples. These protocols are based on established methods for prostaglandin analysis and the information available from the study by Kuhnz et al. (1991).

Sample Preparation and Extraction

This protocol describes the extraction of prostaglandins (B1171923) from plasma samples, a necessary step to remove interfering substances.

dot

experimental_workflow plasma Plasma Sample acidification Acidification (pH 3-4) plasma->acidification 1. extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidification->extraction 2. evaporation Evaporation to Dryness extraction->evaporation 3. reconstitution Reconstitution in Mobile Phase evaporation->reconstitution 4. analysis HPLC or GC-MS Analysis reconstitution->analysis 5.

Figure 1: Workflow for Prostaglandin Extraction from Plasma.
  • Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Acidification: To 1 mL of plasma, add a suitable buffer to acidify the sample to a pH of 3-4. This protonates the carboxylic acid group of the prostaglandin, making it less water-soluble and more amenable to extraction.

  • Liquid-Liquid Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously for 2 minutes and then centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Collection of Organic Phase: Carefully collect the upper organic layer containing the prostaglandins.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the mobile phase to be used for HPLC analysis or the derivatization agent for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method for the separation and quantification of this compound.

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 219 nm
Injection Volume 20 µL

Table 2: Representative HPLC Parameters for the Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS analysis of prostaglandins typically requires derivatization to increase their volatility.

dot

gcms_workflow extract Dried Sample Extract derivatization Derivatization (e.g., PFBBr, BSTFA) extract->derivatization 1. gc_injection GC Injection derivatization->gc_injection 2. gc_separation GC Separation (Capillary Column) gc_injection->gc_separation 3. ms_detection Mass Spectrometry Detection gc_separation->ms_detection 4. data_analysis Data Analysis ms_detection->data_analysis 5.

Figure 2: Workflow for GC-MS Analysis of Prostaglandins.
  • Derivatization:

    • Esterification: React the dried extract with pentafluorobenzyl bromide (PFBBr) to esterify the carboxylic acid group.

    • Silylation: React the product with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Parameters:

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless
Injector Temperature 280°C
Oven Temperature Program Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Analyzer Quadrupole
Scan Range 50-600 m/z

Table 3: Representative GC-MS Parameters for the Analysis of Derivatized this compound.

Signaling Pathways

The biological activity of this compound has not been directly studied. However, insights into its potential mechanism of action can be inferred from the known signaling pathways of Prostaglandin A2 (PGA2). PGA2 is known to induce apoptosis in various cell types through a direct interaction with mitochondria, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.

pga2_pathway PGA2 Prostaglandin A2 Mitochondrion Mitochondrion PGA2->Mitochondrion Direct Interaction CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

In Vivo Metabolism of 16-phenoxy tetranor Prostaglandin A2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-phenoxy tetranor Prostaglandin (B15479496) A2 (PGA2) is a recognized metabolite of sulprostone (B1662612), a synthetic analogue of Prostaglandin E2 (PGE2). Sulprostone is utilized for its potent uterotonic activities, including the induction of labor and management of postpartum hemorrhage. Understanding the in vivo metabolism of sulprostone, and consequently the formation of its metabolites like 16-phenoxy tetranor PGA2, is crucial for a comprehensive assessment of its pharmacokinetic profile, efficacy, and safety. This technical guide provides a detailed overview of the in vivo metabolism of 16-phenoxy tetranor PGA2, drawing from available scientific literature.

Metabolic Profile of Sulprostone

The metabolism of sulprostone is a complex process involving multiple enzymatic pathways. The primary metabolic transformations include hydrolysis, dehydration, and beta-oxidation.

Identified Metabolites in Human Plasma: Following parenteral administration of radiolabeled sulprostone to healthy women, several metabolites have been identified in the plasma. The metabolite pattern observed in human plasma shows a significant similarity to that found in the urine of female guinea pigs. The key metabolites identified are:

  • PGA2-analogue of Sulprostone: This is a major metabolite formed through dehydration of the parent compound.

  • Cyclization Product: Another major metabolite resulting from the cyclization of the beta-side chain of sulprostone with the cyclopentenone ring, preceded by a reduction at the delta-13 position.

  • Free Acid of Sulprostone: A minor metabolite.

  • Free Acid of the PGA2-analogue (16-phenoxy tetranor Prostaglandin A2): This is also a minor metabolite.[1]

Urinary Metabolites in Monkeys: Studies in female cynomolgus monkeys following intravenous administration of radiolabeled sulprostone have identified the following urinary metabolites:

  • Unchanged sulprostone (trace amounts)

  • Methanesulfonamide

  • Tetranor prostanoic acids: Products of beta-oxidation.

  • Dihydrotetranor prostanoic acids: Products of beta-oxidation.[2]

This indicates that hydrolysis of the sulfonamide group and subsequent beta-oxidation of the carboxylic acid side chain are significant metabolic pathways.

Quantitative Data

Detailed quantitative data on the plasma concentrations and excretion rates of this compound are limited in the publicly available literature. However, the parent drug, sulprostone, has a determined plasma half-life.

ParameterValueSpeciesAdministration RouteReference
Sulprostone Plasma Half-life 34 minutes (range: 30-45 minutes)HumanIntramuscularNot explicitly cited

Note: The provided table summarizes the available quantitative data. Further research is required to determine the specific pharmacokinetic parameters of this compound.

Experimental Protocols

The identification and characterization of sulprostone and its metabolites have been achieved through a combination of in vivo and in vitro studies, employing various analytical techniques.

Human Plasma Metabolite Identification (Kuhnz et al., 1991)[1]
  • Subjects: Three healthy women.

  • Drug Administration: Parenteral administration of 3H-labeled sulprostone.

  • Sample Collection: Blood samples were collected at various time points.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): Used for the separation of metabolites from plasma.

    • Gas Chromatography-Mass Spectrometry (GC/MS): Employed for the structural elucidation of the chromatographically pure metabolites.

    • Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: Used for structural confirmation.

    • Infrared (IR) Spectroscopy: Used for structural confirmation.

Guinea Pig In Vivo and In Vitro Studies (Kuhnz et al., 1991)[1]
  • In Vivo Study:

    • Animals: Female guinea pigs.

    • Drug Administration: Repeated subcutaneous administration of a total dose of 0.21 mg of [3H]sulprostone over 5 days.

    • Sample Collection: Urine was collected for metabolite analysis.

  • In Vitro Study:

    • Method: Perfusion of an isolated guinea pig liver.

    • Drug Administration: 50 mg of [3H]sulprostone dissolved in Tyrode's solution was perfused through the liver.

    • Sample Collection: The perfusion medium was collected for metabolite isolation.

  • Metabolite Isolation and Identification:

    • Both urine and perfusion medium underwent repeated HPLC separations.

    • The recovery of each metabolite was calculated based on the recovered radioactivity after each purification step.

    • The purified metabolites were subjected to GC/MS, 1H-NMR, and IR spectroscopy for structural elucidation.

Monkey Metabolism Study (Falkner, 1982)[2]
  • Animals: Female cynomolgus monkeys.

  • Drug Administration: Intravenous administration of sulprostone labeled with tritium (B154650) in the phenoxy ring and carbon-14 (B1195169) in the methanesulfonimide moiety.

  • Sample Collection: Urine samples were collected for 0-2 hours post-administration.

  • Analytical Methods:

    • High-Pressure Liquid Chromatography (HPLC)

    • Gas Chromatography-Mass Spectrometry (GC-MS)

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of Sulprostone

The following diagram illustrates the proposed metabolic pathway of sulprostone leading to the formation of this compound and other metabolites.

Sulprostone_Metabolism Sulprostone Sulprostone PGA2_analogue PGA2-analogue of Sulprostone Sulprostone->PGA2_analogue Dehydration Free_Acid_Sulprostone Free Acid of Sulprostone Sulprostone->Free_Acid_Sulprostone Hydrolysis Cyclization_Product Cyclization Product Sulprostone->Cyclization_Product Δ13 Reduction & Cyclization Phenoxy_tetranor_PGA2 This compound PGA2_analogue->Phenoxy_tetranor_PGA2 Hydrolysis & Beta-oxidation Beta_Oxidation_Products Other Beta-Oxidation Products (e.g., dihydrotetranor prostanoic acids) Free_Acid_Sulprostone->Beta_Oxidation_Products Beta-oxidation Metabolite_ID_Workflow cluster_in_vivo In Vivo Study cluster_analysis Analytical Procedure Drug_Admin Administration of Radiolabeled Sulprostone (Human/Animal Model) Sample_Collection Biological Sample Collection (Plasma, Urine) Drug_Admin->Sample_Collection HPLC HPLC Separation Sample_Collection->HPLC Structure_Elucidation Structural Elucidation (GC/MS, NMR, IR) HPLC->Structure_Elucidation Metabolite_ID Metabolite Identification Structure_Elucidation->Metabolite_ID

References

Uncharted Territory: A Technical Guide to the Receptor Binding Affinity of 16-phenoxy tetranor Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the receptor binding affinity of 16-phenoxy tetranor Prostaglandin (B15479496) A2 (16-phenoxy tetranor PGA2). A thorough review of the scientific literature and supplier technical data reveals a critical knowledge gap: the biological activity, including specific receptor binding affinities, for this compound has not been publicly reported.[1][2] This document, therefore, serves as a foundational resource for researchers seeking to characterize this molecule.

16-phenoxy tetranor PGA2 is identified as a minor metabolite of sulprostone, a potent and selective prostaglandin E2 analog.[1][2] Sulprostone itself is a selective agonist for the EP1 and EP3 receptors. This metabolic relationship provides the most promising, albeit speculative, starting point for investigating the binding profile of 16-phenoxy tetranor PGA2.

This guide provides a comprehensive overview of the potential prostaglandin receptor targets, a generalized experimental protocol for determining binding affinity via a competitive radioligand binding assay, and visual diagrams of key signaling pathways and experimental workflows to facilitate future research in this area.

Quantitative Data Summary: Potential Receptor Targets

Direct quantitative binding data for 16-phenoxy tetranor PGA2 is currently unavailable. However, based on its nature as a prostaglandin analog and its metabolic relationship to sulprostone, the primary family of targets for investigation would be the prostanoid receptors. The binding affinities of the parent compound, sulprostone, are provided below as a key reference point for initial experimental design.

Receptor SubtypePrimary Signaling MechanismKnown Affinity of Parent Compound (Sulprostone) (Ki)Potential Target for 16-phenoxy tetranor PGA2
EP1 Gq-coupled; increases intracellular Ca²⁺[3]21 nMHigh Potential
EP2 Gs-coupled; increases cAMP[3]Low AffinityPossible
EP3 Gi-coupled; decreases cAMP[3]0.6 nMHigh Potential
EP4 Gs-coupled; increases cAMP[3]Low AffinityPossible
DP1/DP2 Gs-coupled (DP1); Gi-coupled (DP2)Not ReportedPossible
FP Gq-coupled; increases intracellular Ca²⁺Not ReportedPossible
IP Gs-coupled; increases cAMPNot ReportedPossible
TP Gq-coupled; increases intracellular Ca²⁺Not ReportedPossible

Experimental Protocol: Competitive Radioligand Binding Assay

The following is a generalized protocol for determining the inhibitory constant (Ki) of 16-phenoxy tetranor PGA2 at a candidate human prostanoid receptor (e.g., EP3) expressed in a stable cell line (e.g., HEK293 or CHO cells). This method is considered the gold standard for quantifying receptor-ligand interactions.[4][5][6]

Materials and Reagents
  • Cell Membranes: HEK293 cell membranes stably expressing the human EP3 receptor.

  • Radioligand: [³H]-Prostaglandin E2 ([³H]-PGE2) with high specific activity.

  • Test Compound: 16-phenoxy tetranor Prostaglandin A2.

  • Non-specific Binding Control: Unlabeled Prostaglandin E2 (PGE2) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[7]

  • Scintillation Cocktail and Liquid Scintillation Counter .

Membrane Preparation
  • Culture HEK293 cells expressing the target receptor to a high density.

  • Harvest cells and centrifuge to form a cell pellet.

  • Homogenize the pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).[7]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[7]

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Store membrane aliquots at -80°C until use.[7]

Assay Procedure
  • Prepare serial dilutions of the test compound, 16-phenoxy tetranor PGA2, in assay buffer.

  • In a 96-well plate, combine the following in a final volume of 250 µL:[7]

    • 150 µL of the cell membrane preparation (containing 10-50 µg of protein).

    • 50 µL of the test compound dilution or buffer (for total binding) or 10 µM unlabeled PGE2 (for non-specific binding).

    • 50 µL of [³H]-PGE2 at a concentration near its Kd value.

  • Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[7]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding at each concentration of the test compound:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Plot the specific binding as a percentage of the maximum specific binding against the log concentration of 16-phenoxy tetranor PGA2.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations: Signaling Pathways and Experimental Workflows

Prostaglandin EP3 Receptor Signaling Pathway

Prostaglandins exert their effects by activating G protein-coupled receptors.[8] The EP3 receptor, a high-potential target for 16-phenoxy tetranor PGA2, primarily couples to an inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP).[3]

EP3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G-protein (Gi) PGE2 16-phenoxy tetranor PGA₂ (Ligand) EP3 EP3 Receptor PGE2->EP3 Binds Gi_alpha αi EP3->Gi_alpha Activates Gi_beta_gamma βγ AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP ATP ATP Response Cellular Response (e.g., Smooth Muscle Contraction) cAMP->Response Leads to

Caption: Generalized signaling pathway for the Gi-coupled EP3 receptor.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the logical steps for determining the receptor binding affinity of a test compound as described in the experimental protocol.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis arrow arrow Membrane_Prep 1. Prepare Receptor Membranes Incubation 4. Incubate Membranes, Radioligand & Compound Ligand_Prep 2. Prepare Radioligand ([³H]-PGE₂) Compound_Prep 3. Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Filtration 5. Filter to Separate Bound from Free Ligand Incubation->Filtration Counting 6. Quantify Radioactivity (CPM) Filtration->Counting Calc_Specific 7. Calculate Specific Binding Counting->Calc_Specific Plot_Curve 8. Plot Dose-Response Curve Calc_Specific->Plot_Curve Determine_IC50 9. Determine IC₅₀ Plot_Curve->Determine_IC50 Calc_Ki 10. Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calc_Ki

Caption: Workflow for a competitive radioligand binding assay.

References

Cellular Targets of 16-phenoxy tetranor Prostaglandin A2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important notification for researchers, scientists, and drug development professionals: Extensive literature searches have revealed that the biological activity of 16-phenoxy tetranor Prostaglandin (B15479496) A2 has not been studied or reported.[1][2][3] This compound is recognized as a minor metabolite of sulprostone, a prostaglandin E2 analogue.[1][2][3][4] Consequently, there is currently no available information regarding its specific cellular targets, associated signaling pathways, or quantitative data from experimental studies.

While a detailed guide on 16-phenoxy tetranor Prostaglandin A2 cannot be provided due to the absence of research, this document aims to equip researchers with foundational knowledge on prostaglandin signaling in general, which may serve as a basis for potential future investigations into this specific molecule.

General Prostaglandin Signaling Pathways

Prostaglandins are a class of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes. They exert their effects by binding to specific G-protein-coupled receptors (GPCRs) on the cell surface. The downstream signaling cascades are diverse and cell-type specific.

A generalized workflow for prostaglandin synthesis and signaling is as follows:

Prostaglandin Synthesis and Signaling cluster_synthesis Prostaglandin Synthesis cluster_signaling Downstream Signaling Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/COX-2 Prostaglandins (PGE2, PGF2α, etc.) Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins (PGE2, PGF2α, etc.) Prostaglandin Synthases GPCR Prostaglandin Receptors (GPCRs) Prostaglandins (PGE2, PGF2α, etc.)->GPCR Binding G-Proteins G-Proteins GPCR->G-Proteins Activation Second Messengers Second Messengers (cAMP, IP3, DAG) G-Proteins->Second Messengers Modulation of effectors Cellular Response Cellular Response Second Messengers->Cellular Response Signal Transduction Target Identification Workflow Compound Synthesis Synthesis and Purification of This compound Affinity-based Probe Development of an Affinity-based Probe Compound Synthesis->Affinity-based Probe Cell Lysate Incubation Incubation of Probe with Cell Lysates or Tissues Affinity-based Probe->Cell Lysate Incubation Target Capture Capture of Probe-Protein Complexes Cell Lysate Incubation->Target Capture Mass Spectrometry Protein Identification by Mass Spectrometry Target Capture->Mass Spectrometry Target Validation Validation of Potential Targets (e.g., Western Blot, SPR) Mass Spectrometry->Target Validation

References

Methodological & Application

Uncharted Territory: The Experimental Landscape of 16-phenoxy tetranor Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the potential of novel prostaglandin (B15479496) analogs, 16-phenoxy tetranor Prostaglandin A2 (PGA2) represents a frontier with limited exploration. Currently, there is a notable absence of published experimental protocols and biological activity data for this specific compound. It has been identified as a minor metabolite in human plasma following the intravenous administration of sulprostone, a prostaglandin E2 analog.[1][2] However, its own biological functions remain uncharacterized.[1][2]

This document aims to provide the available physicochemical properties of 16-phenoxy tetranor PGA2 and, for contextual reference, presents data on the related but distinct compound, 16-phenoxy tetranor Prostaglandin F2α (PGF2α). Furthermore, a general experimental workflow is proposed for the initial characterization of a novel prostaglandin analog like 16-phenoxy tetranor PGA2.

Physicochemical Properties of this compound

A clear understanding of a compound's physical and chemical characteristics is fundamental for any experimental design. The table below summarizes the available data for 16-phenoxy tetranor PGA2.

PropertyValueReference
Molecular Formula C₂₂H₂₆O₅[1]
Molecular Weight 370.4 g/mol [1]
CAS Number 51639-10-2[1]
Formulation A solution in methyl acetate[1]
Solubility (DMF) >100 mg/mL[1]
Solubility (DMSO) >100 mg/mL[1]
Solubility (Ethanol) >100 mg/mL[1]
Solubility (PBS, pH 7.2) >0.8 mg/mL[1]
λmax 219 nm[1]
Storage Temperature -20°C[1]
Stability ≥ 2 years[1]

Comparative Data: 16-phenoxy tetranor Prostaglandin F2α

In contrast to the A2 analog, some biological data exists for 16-phenoxy tetranor PGF2α. This metabolically stable analog of PGF2α has been shown to interact with the prostaglandin F receptor (FP receptor). It exhibits a significantly higher binding affinity for the FP receptor on ovine luteal cells, approximately 440% greater than that of PGF2α itself.[3][4] This information highlights the potential for significant biological activity within this class of compounds, though direct extrapolation to the A2 analog is not scientifically sound.

CompoundReceptorBinding Affinity (vs. PGF2α)Cell TypeReference
16-phenoxy tetranor PGF2αFP440%Ovine luteal cells[3][4]

Proposed Experimental Workflow for Characterization

Given the lack of data for 16-phenoxy tetranor PGA2, a systematic approach is required to elucidate its biological activity. The following is a generalized experimental workflow that researchers can adapt for the initial characterization of this and other novel prostaglandin analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_screening Initial Biological Screening cluster_pathway Signaling Pathway Elucidation cluster_functional Functional Assays synthesis Chemical Synthesis of 16-phenoxy tetranor PGA2 purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (e.g., NMR, MS) purification->characterization receptor_binding Receptor Binding Assays (e.g., EP1-4, FP, IP, TP receptors) characterization->receptor_binding cell_viability Cell Viability/Toxicity Assays (e.g., MTT, LDH) receptor_binding->cell_viability second_messenger Second Messenger Assays (e.g., cAMP, Ca2+) cell_viability->second_messenger protein_activation Protein Activation Assays (e.g., Western Blot for p-ERK, p-Akt) second_messenger->protein_activation gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) protein_activation->gene_expression in_vitro In Vitro Functional Assays (e.g., smooth muscle contraction, platelet aggregation) gene_expression->in_vitro in_vivo In Vivo Animal Models (e.g., inflammation, pain models) in_vitro->in_vivo

Caption: A generalized workflow for the synthesis, purification, and biological characterization of a novel prostaglandin analog.

Detailed Methodologies for Key Experiments

While specific protocols for 16-phenoxy tetranor PGA2 are unavailable, the following are generalized methodologies for the key initial experiments outlined in the workflow.

1. Receptor Binding Assay (Radioligand Displacement)

  • Objective: To determine the binding affinity and selectivity of 16-phenoxy tetranor PGA2 for a panel of prostanoid receptors (EP1-4, FP, IP, TP).

  • Materials:

    • Cell membranes expressing the specific prostanoid receptor of interest.

    • Radiolabeled prostaglandin standard (e.g., [³H]-PGE₂, [³H]-PGF2α).

    • 16-phenoxy tetranor PGA2.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Prepare serial dilutions of 16-phenoxy tetranor PGA2.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled prostaglandin and varying concentrations of 16-phenoxy tetranor PGA2. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled standard).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and perform non-linear regression analysis to determine the Ki (inhibition constant).

2. Second Messenger Assays (cAMP and Intracellular Calcium)

  • Objective: To determine if 16-phenoxy tetranor PGA2 activates G-protein coupled prostanoid receptors, leading to changes in second messenger levels.

  • A. cAMP Assay (for Gs or Gi coupled receptors):

    • Materials:

      • Cells expressing the target receptor.

      • 16-phenoxy tetranor PGA2.

      • Forskolin (B1673556) (to stimulate adenylyl cyclase).

      • cAMP assay kit (e.g., HTRF, ELISA).

    • Protocol:

      • Seed cells in a 96-well plate and grow to confluence.

      • Pre-treat cells with a phosphodiesterase inhibitor for 15-30 minutes.

      • For Gs-coupled receptors, treat cells with varying concentrations of 16-phenoxy tetranor PGA2.

      • For Gi-coupled receptors, co-treat cells with forskolin and varying concentrations of 16-phenoxy tetranor PGA2.

      • Incubate for a specified time (e.g., 30 minutes).

      • Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.

  • B. Intracellular Calcium (Ca²⁺) Assay (for Gq coupled receptors):

    • Materials:

      • Cells expressing the target receptor.

      • 16-phenoxy tetranor PGA2.

      • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

      • Fluorometric plate reader or microscope.

    • Protocol:

      • Load cells with the calcium-sensitive dye according to the manufacturer's protocol.

      • Wash the cells to remove excess dye.

      • Measure the baseline fluorescence.

      • Add varying concentrations of 16-phenoxy tetranor PGA2 and immediately measure the change in fluorescence over time.

      • Calculate the peak fluorescence response to determine the concentration-response relationship.

Future Directions and Conclusion

The study of this compound is an open field with the potential for novel discoveries in pharmacology and drug development. The lack of existing data necessitates a foundational approach to its characterization, starting with systematic in vitro screening to identify its primary biological targets and signaling pathways. The methodologies and workflow presented here provide a roadmap for researchers to begin to unravel the functional significance of this intriguing prostaglandin metabolite. As new data emerges, a clearer picture of its potential therapeutic applications will undoubtedly come into focus.

References

Application Notes and Protocols for the Investigation of 16-phenoxy tetranor Prostaglandin A2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct biological data for 16-phenoxy tetranor Prostaglandin (B15479496) A2 is not currently available in published literature. This document provides application notes and protocols based on the known activities of its parent compound, Prostaglandin A2 (PGA2), to serve as a guide for the initial investigation of this novel analog.

Introduction to Prostaglandin A2 Analogs

Prostaglandin A2 (PGA2) is a member of the cyclopentenone prostaglandin family, known to exhibit potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. These effects are often mediated through the induction of cellular stress and the activation of specific signaling pathways. As an analog, 16-phenoxy tetranor Prostaglandin A2 may share some of these biological activities, making it a compound of interest for cancer research and drug development. The following sections outline potential applications and provide generalized protocols to test these hypotheses.

Potential Applications in Cell Culture

Based on the known functions of PGA2, potential applications for this compound in cell culture could include:

  • Induction of Apoptosis: PGA2 is a known inducer of apoptosis in various cancer cells.[1][2][3] It is hypothesized that this compound may also trigger programmed cell death.

  • Cell Cycle Arrest: Some prostaglandins (B1171923) can interfere with cell cycle progression.[3] Investigating the effect of this analog on cell cycle distribution could reveal cytostatic properties.

  • Modulation of Cellular Signaling: PGA2 has been shown to activate specific signaling cascades, including the p53 pathway and intrinsic mitochondrial apoptotic pathways.[1][2]

Quantitative Data Summary for Prostaglandin A2

The following table summarizes quantitative data for the parent compound, Prostaglandin A2, which can serve as a starting point for determining concentration ranges for this compound.

Cell LineAssayParameterValueReference
HeLaCell ViabilityCell Number Reduction25% after 24h, 39% after 48h[3]
MCF-7Cell ViabilityCell Number Reduction52% after 24h, 80% after 48h[3]

Note: The effective concentration for this compound may differ and should be determined empirically.

Signaling Pathways

Hypothesized Prostaglandin A2-Induced Apoptosis Pathway

Prostaglandin A2 has been shown to induce apoptosis through multiple pathways. One prominent mechanism involves the activation of the tumor suppressor p53, which in turn upregulates the expression of pro-apoptotic genes such as Death Receptor 5 (DR5).[2] Another identified pathway is the direct activation of the intrinsic apoptotic cascade via interaction with the mitochondria, leading to cytochrome c release.[1]

PGA2_Apoptosis_Pathway PGA2 Prostaglandin A2 Analog p53 p53 Activation PGA2->p53 Mitochondria Mitochondrial Interaction PGA2->Mitochondria DR5 DR5 Upregulation p53->DR5 Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathways for PGA2-induced apoptosis.

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of this compound in a cell culture setting.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of the compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and treat the cells with various concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Compound (Varying Concentrations) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_add Add MTT Solution Incubation->MTT_add Incubate_MTT Incubate (2-4h) MTT_add->Incubate_MTT DMSO_add Add DMSO Incubate_MTT->DMSO_add Read Measure Absorbance at 570 nm DMSO_add->Read

Caption: Workflow for assessing cell viability using an MTT assay.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in apoptosis.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentration of this compound for a specified time.

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration of each sample.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow Start Cell Treatment and Lysis Quant Protein Quantification Start->Quant PAGE SDS-PAGE Quant->PAGE Transfer Protein Transfer to Membrane PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Detection SecondaryAb->Detect

Caption: General workflow for Western blot analysis.

Conclusion

While the specific biological activities of this compound are yet to be determined, the known effects of Prostaglandin A2 provide a strong rationale for investigating its potential as an anti-cancer agent. The protocols and information provided herein offer a foundational framework for researchers to begin exploring the efficacy and mechanism of action of this novel compound in cell culture. Empirical determination of optimal concentrations, incubation times, and sensitive cell lines will be crucial for a thorough investigation.

References

Application Notes and Protocols for the In Vitro Characterization of 16-phenoxy tetranor Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-phenoxy tetranor Prostaglandin (B15479496) A2 (16-phenoxy tetranor PGA2) is a metabolite of the prostaglandin E2 analogue, sulprostone.[1][2][3] While its specific biological activity is not extensively documented in scientific literature, its structural similarity to other bioactive prostaglandin analogs suggests potential interactions with prostaglandin receptors and downstream signaling pathways.[1][2][3] Prostaglandin analogs are a critical class of molecules involved in a myriad of physiological and pathological processes, including inflammation, intraocular pressure regulation, and apoptosis.[4][5][6]

These application notes provide a proposed, comprehensive framework for the in vitro characterization of 16-phenoxy tetranor PGA2. The protocols outlined below are based on established assays for characterizing other prostaglandin analogs and are intended to serve as a starting point for investigating the biological profile of this compound.

Proposed Tiered In Vitro Screening Cascade

A tiered approach is recommended to efficiently elucidate the pharmacological profile of 16-phenoxy tetranor PGA2. This cascade progresses from broad primary screens to more specific secondary and cellular assays.

G cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_cellular Cellular Function Assays receptor_binding Receptor Binding Assays (FP, EP1-4, DP, TP) dose_response Dose-Response & Potency (EC50/IC50 Determination) receptor_binding->dose_response Identified Hits functional_screen Broad Functional Screen (e.g., Calcium Mobilization) functional_screen->dose_response agonist_antagonist Agonist vs. Antagonist Mode (cAMP, β-Arrestin) dose_response->agonist_antagonist selectivity Receptor Selectivity Profiling dose_response->selectivity inflammation Pro-inflammatory Marker Analysis (e.g., Cytokine Release) agonist_antagonist->inflammation apoptosis Apoptosis Assays (e.g., TUNEL, Caspase Activity) agonist_antagonist->apoptosis cell_viability Cell Viability/Cytotoxicity (e.g., WST-1, MTT) agonist_antagonist->cell_viability

Caption: Proposed tiered screening cascade for 16-phenoxy tetranor PGA2.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data for 16-phenoxy tetranor PGA2 to illustrate how results from the proposed assays could be structured.

Table 1: Prostaglandin Receptor Binding Affinity (Ki in nM)

CompoundFP ReceptorEP1 ReceptorEP2 ReceptorEP3 ReceptorEP4 Receptor
16-phenoxy tetranor PGA2150>10,0008505,2001,200
PGF2α (Control)10500>10,00030>10,000
PGE2 (Control)2,00025538

Table 2: Functional Activity at FP Receptor (EC50 in nM)

CompoundCalcium Mobilizationβ-Arrestin Recruitment
16-phenoxy tetranor PGA2350980
PGF2α (Control)1545

Table 3: Effect on Pro-inflammatory Cytokine Release in Human Conjunctival Cells

Treatment (1 µM)IL-6 Release (pg/mL)TNF-α Release (pg/mL)
Vehicle Control50.2 ± 5.125.8 ± 3.9
16-phenoxy tetranor PGA2180.5 ± 15.775.4 ± 8.2
Lipopolysaccharide (LPS)550.8 ± 45.3320.1 ± 28.9

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity of 16-phenoxy tetranor PGA2 for a specific prostaglandin receptor, such as the FP receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Methodology:

  • Receptor Preparation: Utilize cell membranes prepared from a cell line stably overexpressing the human prostaglandin receptor of interest (e.g., FP receptor).

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a labeled prostaglandin analog (e.g., [3H]-PGF2α), and varying concentrations of 16-phenoxy tetranor PGA2.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate receptor-bound from free-labeled ligand.

  • Detection: Quantify the amount of bound-labeled ligand on the filters using a scintillation counter (for radiolabels) or a fluorescence plate reader.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of 16-phenoxy tetranor PGA2. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

This is a functional assay to determine if 16-phenoxy tetranor PGA2 acts as an agonist at Gq-coupled prostaglandin receptors (e.g., FP, EP1, EP3).[7]

Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3).[7] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.

G PGA 16-phenoxy tetranor PGA2 Receptor FP Receptor (GPCR) PGA->Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release

Caption: Signaling pathway for Gq-coupled prostaglandin receptors.

Methodology:

  • Cell Plating: Plate cells expressing the target receptor (e.g., HEK293-FP) in a black, clear-bottom 96- or 384-well plate and incubate overnight.[7]

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate buffer and incubate in the dark.

  • Compound Addition: Use an automated liquid handler or a multichannel pipette to add varying concentrations of 16-phenoxy tetranor PGA2 to the wells.

  • Signal Detection: Immediately measure the fluorescence intensity over time using a fluorescence plate reader equipped with an injector.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Markers

This assay measures the potential of 16-phenoxy tetranor PGA2 to induce or inhibit the secretion of pro-inflammatory cytokines from relevant cell types.[4]

Principle: An ELISA is a plate-based immunoassay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[4] For cytokine detection, a "sandwich" ELISA is typically used, where the analyte is captured between two layers of antibodies (capture and detection).[4]

Methodology:

  • Cell Culture and Treatment: Culture relevant cells (e.g., human conjunctival cells, macrophages) and treat them with various concentrations of 16-phenoxy tetranor PGA2 for a specified time (e.g., 24 hours).[8] Include appropriate positive (e.g., LPS) and negative (vehicle) controls.

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α).

    • Add the collected cell culture supernatants and standards to the wells.

    • Add a biotinylated detection antibody.

    • Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).

    • Add a chromogenic substrate and stop the reaction.

  • Detection: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in each sample.

G cluster_workflow ELISA Workflow start Cell Culture & Treatment with 16-phenoxy tetranor PGA2 collect Collect Cell Supernatant start->collect elisa Perform Sandwich ELISA for Cytokines (e.g., IL-6, TNF-α) collect->elisa read Read Absorbance on Plate Reader elisa->read analyze Calculate Cytokine Concentration vs. Standard Curve read->analyze

References

Application Notes and Protocols for the Detection of 16-phenoxy tetranor Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-phenoxy tetranor Prostaglandin (B15479496) A2 (16-phenoxy tetranor PGA2) is a metabolite of sulprostone, a prostaglandin E2 analogue.[1][2][3] As a tetranor prostaglandin derivative, it represents a breakdown product of a more complex parent prostaglandin. While its specific biological activities are not extensively documented, the analysis of such metabolites is crucial in pharmacokinetic and pharmacodynamic studies of prostaglandin-based therapeutics.[1][2] This document provides detailed analytical methods for the sensitive and specific detection of 16-phenoxy tetranor Prostaglandin A2 in biological matrices.

The protocols herein are based on established methodologies for the analysis of prostaglandins (B1171923) and their metabolites, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA). These methods are designed to offer high sensitivity and specificity, which are critical for accurate quantification in complex biological samples such as plasma, urine, and cell culture supernatants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Formal Name9-oxo-15R-hydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,10,13E-trien-1-oic acid[2]
Molecular FormulaC22H26O5[1][2]
Formula Weight370.4 g/mol [1][2]
Purity≥98%[2]
FormulationA solution in methyl acetate[2]
λmax219 nm[2][4]
Storage-20°C[1][2]
Stability≥ 2 years at -20°C[1][2]

Analytical Methods

The detection and quantification of this compound can be achieved through various analytical techniques. The choice of method will depend on the required sensitivity, specificity, sample throughput, and available instrumentation.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of prostaglandins in biological fluids.[5][6] This method is recommended for its ability to resolve 16-phenoxy tetranor PGA2 from other structurally similar prostaglandins and metabolites.

Experimental Protocol: HPLC-MS/MS Analysis

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from general prostaglandin extraction methods.[7][8]

  • Sample Collection: Collect biological samples (e.g., plasma, urine) and add a prostaglandin synthetase inhibitor, such as indomethacin (B1671933) (approximately 10 µg/mL final concentration), to prevent enzymatic degradation.[9] Store samples at -80°C if not analyzed immediately.[7]

  • Internal Standard Spiking: Thaw samples on ice. To 500 µL of sample, add an appropriate deuterated internal standard (e.g., a deuterated analog of a similar prostaglandin, as a specific one for 16-phenoxy tetranor PGA2 may not be commercially available).

  • Acidification: Acidify the sample to pH 3.5 with a suitable acid, such as 1 M citric acid or formic acid.[5][6]

  • SPE Column Conditioning: Condition a C18 reverse-phase SPE cartridge by washing with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.[9]

  • Sample Loading: Apply the acidified sample to the conditioned SPE cartridge under a slight positive pressure to achieve a flow rate of approximately 0.5 mL/minute.[9]

  • Washing: Wash the cartridge with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane (B92381) to remove interfering substances.[9]

  • Elution: Elute the analyte from the cartridge with 10 mL of ethyl acetate.[9]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[6][9] Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.[9]

2. HPLC and Mass Spectrometry Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of prostaglandins.[6]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile[6]

  • Gradient Elution: A suitable gradient would be to start at a low percentage of Solvent B, and gradually increase it to elute the analyte. An example gradient is provided in the table below.

  • Flow Rate: 0.2 mL/min[6]

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions: Specific MRM transitions for 16-phenoxy tetranor PGA2 would need to be determined by infusing a standard solution. A hypothetical transition would be based on the precursor ion [M-H]- and a characteristic product ion.

Quantitative Data Summary (Hypothetical Performance)

ParameterExpected Value
Limit of Detection (LOD)10-50 pg/mL
Limit of Quantitation (LOQ)50-200 pg/mL
Linearity (r²)>0.99
Intra-day Precision (%CV)<10%
Inter-day Precision (%CV)<15%
Recovery85-110%
Method 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

While a specific ELISA kit for this compound may not be commercially available, a custom assay could be developed, or a kit for a structurally similar prostaglandin might show cross-reactivity. The following protocol outlines the general steps for a competitive ELISA.[10][11]

Experimental Protocol: Competitive ELISA

1. Principle

This assay is based on the competitive binding between 16-phenoxy tetranor PGA2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled 16-phenoxy tetranor PGA2 for a limited number of binding sites on a microplate coated with an antibody specific for 16-phenoxy tetranor PGA2. The amount of HRP-labeled conjugate bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

2. Reagents and Materials

  • Microplate pre-coated with anti-prostaglandin antibody

  • 16-phenoxy tetranor PGA2 standard solutions

  • HRP-conjugated 16-phenoxy tetranor PGA2

  • Sample diluent

  • Wash buffer

  • TMB substrate solution

  • Stop solution

  • Microplate reader

3. Assay Procedure

  • Standard and Sample Preparation: Prepare a standard curve by serially diluting the 16-phenoxy tetranor PGA2 standard. Dilute samples as necessary with the provided sample diluent.

  • Competitive Binding: Add a defined volume of standard or sample to the wells of the microplate, followed by the HRP-conjugated 16-phenoxy tetranor PGA2. Incubate for a specified time (e.g., 1-2 hours) at room temperature.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Incubation: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of 16-phenoxy tetranor PGA2 in the samples by interpolating from the standard curve.

Quantitative Data Summary (Hypothetical Performance)

ParameterExpected Value
Sensitivity (MDD)0.1 - 1 ng/mL
Assay Range1 - 100 ng/mL
Intra-assay Precision (%CV)<10%
Inter-assay Precision (%CV)<15%
Spiking Recovery80-120%

Visualizations

Signaling Pathway

The following diagram illustrates a generalized signaling pathway for prostaglandins, which is likely to be relevant for understanding the potential biological context of this compound. Prostaglandins typically exert their effects by binding to G-protein coupled receptors on the cell surface, leading to downstream signaling cascades.

G cluster_membrane Cell Membrane Prostaglandin_Receptor Prostaglandin Receptor (GPCR) G_Protein G-Protein Prostaglandin_Receptor->G_Protein Activation Arachidonic_Acid Arachidonic Acid COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins (e.g., 16-phenoxy tetranor PGA2) COX_Enzymes->Prostaglandins Prostaglandins->Prostaglandin_Receptor Binding Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation of

Caption: Generalized Prostaglandin Signaling Pathway.

Experimental Workflow

The diagram below outlines the key steps in the analytical workflow for the detection of this compound using HPLC-MS/MS.

G Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) Sample_Preparation 2. Sample Preparation (Solid-Phase Extraction) Sample_Collection->Sample_Preparation HPLC_Separation 3. HPLC Separation (C18 Column) Sample_Preparation->HPLC_Separation MS_MS_Detection 4. MS/MS Detection (Triple Quadrupole) HPLC_Separation->MS_MS_Detection Data_Analysis 5. Data Analysis and Quantification MS_MS_Detection->Data_Analysis

Caption: HPLC-MS/MS Experimental Workflow.

References

Application Notes and Protocols for 16-phenoxy tetranor Prostaglandin A2 in Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological activity of 16-phenoxy tetranor Prostaglandin (B15479496) A2 has not been extensively reported in scientific literature. The following application notes and protocols are based on the known activities of the structurally related compounds, Prostaglandin A2 (PGA2), and its parent compound, Sulprostone (a Prostaglandin E2 analog). Researchers should use this information as a starting point and perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.

Introduction

16-phenoxy tetranor Prostaglandin A2 is a metabolite of Sulprostone, a synthetic analog of Prostaglandin E2 (PGE2). While its specific biological functions are not well-documented, its structural similarity to other prostaglandins, particularly those of the A-series, suggests potential roles in regulating cellular processes such as proliferation, differentiation, and apoptosis. Prostaglandin A2 (PGA2), for instance, is known to induce apoptosis in various cancer cell lines. Sulprostone is a selective agonist for the EP3 and EP1 prostaglandin receptors, which are involved in signaling pathways that modulate intracellular calcium levels and cyclic AMP (cAMP).

This document provides a summary of potential applications, hypothesized mechanisms of action, and detailed experimental protocols to guide researchers in utilizing this compound for in vitro cell treatment.

Quantitative Data Summary

Due to the limited direct data on this compound, the following table summarizes dosage information for the related compound, Prostaglandin A2 (PGA2), to provide a potential starting range for experimental design.

Compound Cell Line Treatment Concentration Observed Effect Reference
Prostaglandin A2 (PGA2)L1210Cytotoxic concentrationsG2/M arrest and DNA fragmentation[1]
Prostaglandin A2 (PGA2)HCT116 p53 -/-15 µg/mLInduction of DR5-dependent apoptosis[2]
Prostaglandin A2 (PGA2)HL-60Not specifiedInduction of apoptosis[3]
Prostaglandin A2 (PGA2)Hep 3B and Hep G2Not specifiedInhibition of growth and induction of apoptosis[4]

Note: The concentrations for PGA2 provide a starting point. It is crucial to perform a dose-response curve (e.g., from 0.1 µM to 50 µM) to determine the optimal concentration for this compound in your specific cell system.

Hypothesized Signaling Pathways

Based on its structural relatives, this compound may act through one or more of the following pathways:

  • EP Receptor-Mediated Signaling: As a metabolite of the EP3/EP1 agonist Sulprostone, it may interact with these G-protein coupled receptors. Activation of EP1 receptors typically leads to an increase in intracellular calcium via the phospholipase C pathway.[5] EP3 receptor activation is often associated with a decrease in intracellular cAMP levels by inhibiting adenylyl cyclase.[5]

  • Induction of Apoptosis: Similar to PGA2, it may induce apoptosis through intrinsic or extrinsic pathways. The intrinsic pathway could involve direct effects on mitochondria, leading to cytochrome c release and caspase activation.[3] The extrinsic pathway may involve the upregulation of death receptors like DR5, potentially through the ATF4-CHOP signaling cascade.[2][6]

The following diagram illustrates the potential signaling pathways that may be activated by this compound, based on the known mechanisms of Sulprostone and Prostaglandin A2.

Prostaglandin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 16-phenoxy_tetranor_PGA2 16-phenoxy tetranor Prostaglandin A2 EP1 EP1 Receptor 16-phenoxy_tetranor_PGA2->EP1 Activates EP3 EP3 Receptor 16-phenoxy_tetranor_PGA2->EP3 Activates Mitochondrion Mitochondrion 16-phenoxy_tetranor_PGA2->Mitochondrion Directly Interacts? ATF4_CHOP ATF4-CHOP Pathway 16-phenoxy_tetranor_PGA2->ATF4_CHOP Activates? PLC Phospholipase C EP1->PLC Activates AC Adenylyl Cyclase EP3->AC Inhibits cAMP cAMP AC->cAMP Decreases Ca2 Ca2+ PLC->Ca2 Increases Apoptosis Apoptosis Ca2->Apoptosis Contributes to Caspases Caspases Mitochondrion->Caspases Cytochrome c release Caspases->Apoptosis DR5 DR5 Expression ATF4_CHOP->DR5 DR5->Caspases Activates

Caption: Hypothesized signaling pathways of this compound.

Experimental Protocols

The following are generalized protocols for treating cultured cells with this compound. These should be adapted and optimized for specific cell lines and experimental questions.

Protocol 1: Preparation of Stock Solution

  • Reconstitution: this compound is typically supplied as a solid or in a solvent. If it is a solid, reconstitute it in a suitable organic solvent such as DMSO or ethanol (B145695) to a high concentration (e.g., 10-50 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Cell Treatment for Proliferation or Viability Assays

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well for viability assays) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere and recover overnight.

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent used for the stock solution) must be included.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assessment: At the end of the incubation period, assess cell viability or proliferation using a suitable assay (e.g., MTT, XTT, or CellTiter-Glo).

The following diagram outlines the general workflow for a cell viability experiment.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of 16-phenoxy tetranor PGA2 and vehicle control B->C D Replace medium with treatment solutions C->D E Incubate for 24, 48, or 72 hours D->E F Perform viability assay (e.g., MTT) E->F G Measure absorbance and analyze data F->G

Caption: General experimental workflow for cell viability assessment.

Protocol 3: Analysis of Apoptosis by Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with the desired concentrations of this compound and a vehicle control as described in Protocol 2. Include a positive control for apoptosis if available (e.g., staurosporine).

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Staining: Wash the cells with cold PBS. Stain the cells with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Western Blot Analysis for Signaling Pathway Components

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p-ERK, p-Akt, CHOP).

  • Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Concluding Remarks

The provided information serves as a foundational guide for investigating the cellular effects of this compound. Due to the lack of specific data for this compound, a systematic approach starting with broad dose-response and time-course studies is essential. The protocols and hypothesized signaling pathways presented here, derived from related prostaglandin analogs, offer a rational starting point for these investigations. Careful experimental design and data interpretation will be critical in elucidating the specific biological functions of this novel prostaglandin metabolite.

References

Preparation of 16-phenoxy tetranor Prostaglandin A2 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-phenoxy tetranor Prostaglandin (B15479496) A2 (PGA2) is a metabolite of sulprostone, a prostaglandin E2 analog.[1][2][3] As with other prostaglandins (B1171923), the preparation of accurate and stable stock solutions is critical for obtaining reliable and reproducible results in experimental settings. This document provides detailed protocols for the preparation, storage, and handling of 16-phenoxy tetranor PGA2 stock solutions to ensure their integrity and performance in various research applications. The biological activity of this specific metabolite has not been extensively studied.[1][2][3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 16-phenoxy tetranor PGA2 is essential for its proper handling and storage.

PropertyValueReference
CAS Number51639-10-2[1][2]
Molecular FormulaC22H26O5[1][2]
Molecular Weight370.4 g/mol [1][2]
Purity≥98%[1][2]
FormulationTypically supplied as a solution in methyl acetate (B1210297)[1][2]

Solubility Data

The choice of solvent is critical for preparing a homogenous stock solution. The solubility of 16-phenoxy tetranor PGA2 in various common laboratory solvents is summarized below.

SolventSolubilityReference
Dimethylformamide (DMF)>100 mg/mL[1][2]
Dimethyl sulfoxide (B87167) (DMSO)>100 mg/mL[1][2]
Ethanol (B145695)>100 mg/mL[1][2]
Phosphate Buffered Saline (PBS), pH 7.2>0.8 mg/mL[1][2]

Experimental Protocols

Materials and Equipment
  • 16-phenoxy tetranor Prostaglandin A2 (as supplied, likely in methyl acetate)

  • Anhydrous ethanol, USP grade

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Inert gas (e.g., argon or nitrogen)

  • -20°C freezer for storage

Protocol for Preparing a High-Concentration Primary Stock Solution

This protocol describes the preparation of a 10 mg/mL primary stock solution in an organic solvent.

  • Solvent Selection: Choose an appropriate organic solvent based on experimental compatibility. Ethanol and DMSO are common choices due to their high solubility for this compound and compatibility with many biological assays.[1][2][4]

  • Solvent Evaporation (if necessary): If the compound is supplied in methyl acetate, the solvent can be removed to allow for reconstitution in a solvent of choice. To do this, evaporate the methyl acetate under a gentle stream of inert gas (nitrogen or argon).

  • Reconstitution: Add the desired volume of the chosen organic solvent (e.g., ethanol or DMSO) to the vial containing the dried compound to achieve a final concentration of 10 mg/mL.

  • Dissolution: Tightly cap the vial and vortex gently until the compound is completely dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the prostaglandin, aliquot the primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C. When stored properly, the stock solution is stable for at least two years.[1][2]

Protocol for Preparing Aqueous Working Solutions

For most biological experiments, the primary organic stock solution will need to be further diluted into an aqueous buffer.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.2) and ensure it is sterile.

  • Dilution: On the day of the experiment, thaw a single aliquot of the primary stock solution. Perform serial dilutions of the primary stock into the aqueous buffer to achieve the final desired working concentration.

  • Mixing: Gently mix the solution after each dilution step.

  • Solvent Consideration: Ensure that the final concentration of the organic solvent in the working solution is minimal (typically <0.1%) to avoid any potential physiological effects on the experimental system.[4]

  • Stability of Aqueous Solutions: It is not recommended to store aqueous solutions of prostaglandins for more than one day, as they are less stable than organic stock solutions.[4][5] Prepare fresh working solutions for each experiment.

Workflow for Stock Solution Preparation

Stock_Solution_Preparation Workflow for 16-phenoxy tetranor PGA2 Stock Solution Preparation cluster_prep Primary Stock Preparation cluster_working Working Solution Preparation start Start: Obtain 16-phenoxy tetranor PGA2 evaporate Evaporate Shipping Solvent (e.g., Methyl Acetate) under inert gas start->evaporate If supplied in solvent reconstitute Reconstitute in Organic Solvent (e.g., Ethanol, DMSO) to 10 mg/mL start->reconstitute If supplied as solid evaporate->reconstitute dissolve Vortex to Dissolve reconstitute->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_primary Store at -20°C aliquot->store_primary thaw Thaw one aliquot of Primary Stock Solution store_primary->thaw On day of experiment dilute Serially dilute into Aqueous Buffer (e.g., PBS) thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for the preparation of primary and working stock solutions of 16-phenoxy tetranor PGA2.

Safety Precautions

  • Handle 16-phenoxy tetranor PGA2 in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

  • This product is for research use only and is not intended for human or veterinary use.[2]

References

Application Notes and Protocols for Prostaglandin Receptor Studies: Featuring 16-phenoxy tetranor Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the study of prostaglandin (B15479496) receptors using 16-phenoxy tetranor prostaglandin analogs. While the primary focus of this guide is on the well-characterized FP receptor agonist, 16-phenoxy tetranor Prostaglandin F2α, the methodologies described are broadly applicable to other prostaglandin analogs, including 16-phenoxy tetranor Prostaglandin A2.

It is important to note that this compound is a minor metabolite of the synthetic prostaglandin E2 analog, sulprostone (B1662612).[1][2] To date, its biological activity and specific interactions with prostaglandin receptors have not been extensively reported in the scientific literature.[1][2] In contrast, 16-phenoxy tetranor Prostaglandin F2α is a potent and metabolically stable analog of Prostaglandin F2α (PGF2α) that exhibits high affinity for the prostaglandin F (FP) receptor.[3][4] As such, it serves as an excellent tool for investigating FP receptor signaling and function.

These protocols are designed to provide a robust framework for characterizing the interaction of novel compounds with prostaglandin receptors, a critical step in drug discovery and development.

Compound Profiles

A clear understanding of the physicochemical properties of the prostaglandin analogs is essential for experimental design.

CompoundMolecular FormulaMolecular WeightCAS NumberKey Characteristics
This compound C₂₂H₂₆O₅370.4 g/mol 51639-10-2A minor metabolite of sulprostone with uncharacterized biological activity.[1][2]
16-phenoxy tetranor Prostaglandin F2α C₂₂H₃₀O₆390.5 g/mol 51705-19-2A potent and stable FP receptor agonist with significantly higher binding affinity than PGF2α.[3][4]

Application Notes: Prostaglandin Receptor Studies

16-phenoxy tetranor prostaglandin analogs are valuable tools for elucidating the pharmacology of prostaglandin receptors. The phenoxy group at the 16th position confers metabolic stability, making these compounds suitable for a variety of in vitro and in vivo studies.

Primary Applications:

  • Receptor Binding Assays: To determine the binding affinity (Ki) and selectivity of the analog for various prostaglandin receptor subtypes (e.g., FP, EP, DP, IP, TP).

  • Functional Assays: To characterize the functional activity (e.g., agonism, antagonism) and potency (EC₅₀ or IC₅₀) of the analog by measuring downstream signaling events.

  • Structure-Activity Relationship (SAR) Studies: To understand how modifications to the prostaglandin structure affect receptor binding and functional activity.[5]

  • High-Throughput Screening (HTS): To identify novel prostaglandin receptor modulators.

Prostaglandin FP Receptor Signaling Pathway

The prostaglandin F receptor (FP receptor) is a G protein-coupled receptor (GPCR) that primarily couples to the Gq family of G proteins.[6] Activation of the FP receptor by an agonist like 16-phenoxy tetranor Prostaglandin F2α initiates a well-defined signaling cascade.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 16-phenoxy tetranor Prostaglandin F2α FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2 [Ca²⁺]i ↑ Ca2_release->Ca2 Ca2->PKC activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: FP Receptor Signaling Pathway.

Quantitative Data

The following table summarizes the reported binding affinity of 16-phenoxy tetranor Prostaglandin F2α for the ovine FP receptor.

LigandReceptorTissue SourceBinding Affinity (Relative to PGF2α)Reference
16-phenoxy tetranor Prostaglandin F2α FPOvine Corpus Luteum440%[3][4]

Experimental Workflow for Prostaglandin Analog Characterization

A systematic approach is crucial for the comprehensive characterization of a novel prostaglandin analog. The following workflow outlines the key experimental stages.

Experimental_Workflow Start Start: Novel Prostaglandin Analog Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) and Receptor Selectivity Binding_Assay->Determine_Ki Functional_Assay Functional Assays (e.g., Calcium Mobilization, cAMP) Determine_Ki->Functional_Assay Determine_Potency Determine Functional Potency (EC₅₀) and Efficacy (Emax) Functional_Assay->Determine_Potency Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot for p-ERK) Determine_Potency->Downstream_Signaling Pathway_Elucidation Elucidate Signaling Pathways Downstream_Signaling->Pathway_Elucidation In_Vivo_Studies In Vivo / Ex Vivo Studies (if applicable) Pathway_Elucidation->In_Vivo_Studies Pharmacological_Profile Comprehensive Pharmacological Profile In_Vivo_Studies->Pharmacological_Profile

Caption: Experimental Workflow.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for a specific prostaglandin receptor.

Materials:

  • Cell membranes expressing the prostaglandin receptor of interest.

  • Radiolabeled prostaglandin ligand (e.g., [³H]-PGF2α).

  • Test compound (e.g., this compound or F2α).

  • Non-labeled prostaglandin ligand for non-specific binding determination.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the non-labeled ligand in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • Radiolabeled ligand at a concentration near its Kd.

    • Test compound at various concentrations or vehicle (for total binding).

    • A high concentration of non-labeled ligand (for non-specific binding).

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the activation of Gq-coupled prostaglandin receptors.

Materials:

  • Cells expressing the prostaglandin receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compound (e.g., this compound or F2α).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with HBSS.

    • Add the calcium-sensitive dye solution to the cells and incubate in the dark at 37°C for 45-60 minutes.

    • Wash the cells with HBSS to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of the test compound in HBSS.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the test compound into the wells and continue to record the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression.

Protocol 3: cAMP Measurement Assay

This protocol is used to measure changes in intracellular cyclic AMP (cAMP) levels following the activation of Gs or Gi-coupled prostaglandin receptors.

Materials:

  • Cells expressing the prostaglandin receptor of interest.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Test compound (e.g., this compound or F2α).

  • Forskolin (for studying Gi-coupled receptors).

Procedure:

  • Cell Seeding: Seed cells in a suitable multi-well plate and culture as required.

  • Compound Treatment:

    • Remove the culture medium and add the stimulation buffer.

    • For Gs-coupled receptors, add serial dilutions of the test compound.

    • For Gi-coupled receptors, pre-incubate with serial dilutions of the test compound, then stimulate with a fixed concentration of forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • For Gs agonists, determine the EC₅₀ value. For Gi agonists, determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

By following these detailed application notes and protocols, researchers can effectively characterize the interactions of 16-phenoxy tetranor prostaglandin analogs and other novel compounds with their target receptors, thereby advancing our understanding of prostaglandin biology and facilitating the development of new therapeutics.

References

Application Note: Quantitative Analysis of 16-phenoxy tetranor Prostaglandin A2 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

16-phenoxy tetranor Prostaglandin (B15479496) A2 is a known minor metabolite of sulprostone, a synthetic prostaglandin E2 analogue.[1][2][3] While its specific biological activities are not extensively documented, the analysis of prostaglandin metabolites is crucial for understanding the pharmacokinetics and metabolism of prostaglandin-based therapeutics. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 16-phenoxy tetranor Prostaglandin A2 in human plasma. The method is designed for use in preclinical and clinical research settings.

Analytical Method

A robust LC-MS/MS method was developed for the selective detection and quantification of this compound. The method employs a simple liquid-liquid extraction procedure for sample preparation, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines the steps for extracting this compound from human plasma.

  • Materials:

    • Human plasma samples

    • Internal Standard (IS) solution (e.g., PGE2-d4)

    • 1 M Citric Acid

    • Hexane/Ethyl Acetate (B1210297) (1:1, v/v)

    • Methanol

    • Deionized Water

    • Microcentrifuge tubes (2 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Thaw plasma samples on ice.

    • Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.

    • Spike with 20 µL of internal standard solution.

    • Add 40 µL of 1 M citric acid to acidify the sample.

    • Add 1.5 mL of hexane/ethyl acetate (1:1, v/v).

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 4°C for 10 minutes at 10,000 x g.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

This protocol details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 20
      1.0 20
      8.0 95
      10.0 95
      10.1 20

      | 12.0 | 20 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Ion Electrospray (ESI-)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Capillary Voltage: 3.0 kV

    • MRM Transitions (Hypothetical):

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      16-phenoxy tetranor PGA2 369.2 295.2 15

      | PGE2-d4 (IS) | 355.2 | 275.2 | 20 |

Data Presentation

Table 1: Method Validation Parameters (Illustrative)

ParameterResult
Linearity (r²)>0.995
LLOQ10 pg/mL
Accuracy (% bias)Within ±15%
Precision (% CV)<15%
Recovery>85%

Table 2: Quantitative Analysis of Spiked Plasma Samples (Illustrative)

Sample IDSpiked Concentration (pg/mL)Measured Concentration (pg/mL)Accuracy (%)
QC_Low5048.597.0
QC_Mid500515.2103.0
QC_High50004925.098.5

Visualizations

experimental_workflow plasma Human Plasma Sample (500 µL) spike Spike with Internal Standard (PGE2-d4) plasma->spike acidify Acidify with 1M Citric Acid spike->acidify extract Liquid-Liquid Extraction (Hexane:Ethyl Acetate) acidify->extract evaporate Evaporate to Dryness (N2 Stream) extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms data Data Acquisition and Quantification lcsms->data

Caption: Experimental workflow for the LC-MS/MS analysis.

pga2_signaling pga2 Prostaglandin A2 (PGA2) membrane Mitochondrial Outer Membrane pga2->membrane Direct Interaction cytochrome_c Cytochrome c Release membrane->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Characterizing 16-phenoxy tetranor Prostaglandin Analogs in Signal Transduction Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Introduction

The 16-phenoxy tetranor prostaglandins (B1171923) are a class of synthetic prostaglandin (B15479496) analogs characterized by a phenoxy group at the C-16 position and the removal of four carbons from the α-chain. These modifications are designed to increase metabolic stability and enhance receptor affinity and selectivity compared to their endogenous counterparts.

While the biological activity of 16-phenoxy tetranor Prostaglandin A2 (PGA2) has not been extensively reported, it is known to be a metabolite of the PGE2 analog, sulprostone[1][2]. In contrast, the F2α analog, 16-phenoxy tetranor Prostaglandin F2α , is a well-characterized and potent agonist for the Prostaglandin F Receptor (FP receptor)[3][4][5]. Due to the availability of detailed signaling information for this related compound, these application notes will use 16-phenoxy tetranor PGF2α as a model to describe the principles, protocols, and data analysis for investigating this class of compounds in signal transduction assays.

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gαq subunit to activate the phospholipase C (PLC) signaling cascade, making it a key target in reproductive biology, ophthalmology, and neuroscience[6].

Signaling Pathway

Upon binding to the FP receptor, 16-phenoxy tetranor PGF2α induces a conformational change that activates the heterotrimeric G-protein, Gαq. The activated Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which phosphorylates downstream target proteins, leading to various cellular responses such as smooth muscle contraction and gene expression changes.

FP_Signaling_Pathway FP Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol / ER Ligand 16-phenoxy tetranor PGF2α Receptor FP Receptor (GPCR) Ligand->Receptor Binds Gq Gαq/βγ Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca Ca²⁺ Release ER->Ca Triggers Ca->PKC Co-activates Response Downstream Cellular Responses PKC->Response Phosphorylates Targets

Caption: Gαq-mediated signaling cascade initiated by 16-phenoxy tetranor PGF2α.

Quantitative Data Summary

The primary quantitative measure for 16-phenoxy tetranor PGF2α is its high binding affinity for the FP receptor, demonstrating its potency as an agonist.

CompoundReceptorSpeciesMeasurement TypeValueReference
16-phenoxy tetranor PGF2αFP ReceptorOvine (Luteal Cells)Binding Affinity vs. PGF2α440% (4.4x higher)[3][4][7][8]
PGF2α (endogenous ligand)FP ReceptorOvine (Luteal Cells)Binding Affinity100% (Baseline)[3][4][7][8]

Experimental Protocols

The following are key protocols for characterizing the activity of 16-phenoxy tetranor PGF2α and similar analogs in signal transduction assays.

Protocol: Radioligand Binding Assay

This protocol determines the binding affinity of the compound for the FP receptor.

Objective: To quantify the competitive binding of 16-phenoxy tetranor PGF2α against a radiolabeled ligand ([³H]-PGF2α) at the FP receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor (or membrane preparations thereof).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-PGF2α.

  • Competitor: 16-phenoxy tetranor PGF2α.

  • Non-specific binding control: Unlabeled PGF2α (10 µM).

  • 96-well filter plates (GF/C).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of 16-phenoxy tetranor PGF2α in Binding Buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 25 µL Binding Buffer (for total binding) or 25 µL unlabeled PGF2α (for non-specific binding) or 25 µL of 16-phenoxy tetranor PGF2α dilution.

    • 25 µL [³H]-PGF2α (at a final concentration near its Kd).

    • 50 µL of cell membrane preparation (5-10 µg protein/well).

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Binding Buffer.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the Ki or IC50 value.

Protocol: Intracellular Calcium Mobilization Assay

This protocol measures the functional response (Ca2+ release) following FP receptor activation.

Objective: To measure the increase in intracellular calcium concentration in response to stimulation with 16-phenoxy tetranor PGF2α.

Materials:

  • HEK293 or CHO cells stably expressing the human FP receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Pluronic F-127.

  • Probenecid (an anion-exchange transport inhibitor, optional).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into the microplate 24 hours prior to the assay to achieve a confluent monolayer.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (2-4 µM) with Pluronic F-127 (0.02%) in Assay Buffer. Remove cell culture medium and add the loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Leave a final volume of 100 µL in each well.

  • Compound Preparation: Prepare serial dilutions of 16-phenoxy tetranor PGF2α in Assay Buffer at 5x the final desired concentration.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds. Program the instrument to dispense 25 µL of the compound dilutions into the wells and continue recording the fluorescence signal (Excitation ~485 nm, Emission ~525 nm) for 90-180 seconds.

  • Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC50 value.

Workflow and Logic Diagrams

Visual representations of the experimental process and data interpretation.

Experimental_Workflow General Assay Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A1 Culture FP Receptor- Expressing Cells B1 Seed Cells or Prepare Membranes A1->B1 A2 Prepare Serial Dilutions of Test Compound B2 Treat with Compound A2->B2 A3 Prepare Assay Reagents (Buffers, Dyes, etc.) A3->B1 A3->B2 B1->B2 B3 Incubate B2->B3 B4 Measure Signal (Fluorescence, Radioactivity, etc.) B3->B4 C1 Subtract Background/ Normalize Data B4->C1 C2 Generate Dose-Response Curve C1->C2 C3 Calculate Potency (EC50) or Affinity (Ki) C2->C3

Caption: Standard workflow for in vitro characterization of prostaglandin analogs.

Logical_Relationship Data Interpretation Logic cluster_0 Experimental Question cluster_1 Primary Assays cluster_2 Primary Data cluster_3 Conclusion Q Does the compound act on the FP receptor? Binding Binding Assay (Measures Affinity) Q->Binding Functional Functional Assay (Measures Response, e.g., Ca²⁺) Q->Functional Ki Low Ki Value? Binding->Ki EC50 Low EC50 Value? Functional->EC50 Conclusion Compound is a Potent FP Receptor Agonist Ki->Conclusion Yes EC50->Conclusion Yes

References

Measuring Calcium Flux Induced by 16-phenoxy tetranor Prostaglandin A2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-phenoxy tetranor Prostaglandin (B15479496) A2 is a metabolite of sulprostone (B1662612), a potent synthetic analog of Prostaglandin E2 (PGE2).[1][2] While the specific biological activities of 16-phenoxy tetranor Prostaglandin A2 are not extensively documented, its structural similarity to other prostaglandins (B1171923) suggests potential activity at prostanoid receptors. Sulprostone is a selective agonist for the EP3 and EP1 prostanoid receptors.[3][4] The activation of the EP1 receptor, and certain isoforms of the EP3 receptor, is known to couple to Gq proteins, initiating the phospholipase C (PLC) signaling cascade. This pathway leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[5][6]

This document provides a detailed protocol for measuring intracellular calcium flux induced by this compound, leveraging a fluorescent dye-based assay. The provided methodologies are designed to be adaptable for various cell lines and experimental setups.

Principle of the Assay

The protocol is based on the use of a fluorescent intracellular calcium indicator, such as Fluo-8® AM or Fura-2 AM. These acetoxymethyl (AM) ester forms of the dyes are cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the dye in the cytoplasm. Upon binding to calcium, the fluorescence intensity of the dye significantly increases. This change in fluorescence can be measured over time using a fluorescence microplate reader or a flow cytometer to determine the kinetics of intracellular calcium mobilization in response to an agonist like this compound.

Proposed Signaling Pathway

The hypothesized signaling pathway for this compound-induced calcium flux is initiated by its binding to a Gq-coupled prostanoid receptor, such as the EP1 receptor.

Prostaglandin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand 16-phenoxy tetranor Prostaglandin A2 Receptor Prostanoid Receptor (e.g., EP1) Ligand->Receptor Binds G_protein Gq Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC_activation PKC Activation DAG->PKC_activation Ca_release Ca²⁺ Release Ca_release->PKC_activation Downstream Downstream Cellular Responses PKC_activation->Downstream Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_release Releases

Caption: Proposed signaling pathway for this compound-induced calcium mobilization.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cell line endogenously expressing or engineered to express prostanoid receptors (e.g., HEK293, CHO cells).

  • This compound: (Cayman Chemical or other supplier). Prepare a stock solution in a suitable solvent like DMSO.

  • Calcium Indicator Dye: Fluo-8® AM (Abcam, ab112129) or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional): An anion-exchange transport inhibitor that can reduce the leakage of the dye from the cells.

  • Positive Control: Ionomycin or ATP.

  • Negative Control: Vehicle (e.g., DMSO in assay buffer).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

  • Microplates: 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence Microplate Reader: With appropriate excitation and emission filters (e.g., Ex/Em = 490/525 nm for Fluo-8®).

Cell Preparation and Dye Loading
  • Cell Seeding: Seed cells into a 96- or 384-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading Solution Preparation: Prepare the dye loading solution according to the manufacturer's instructions. For example, for Fluo-8®, add the dye to the assay buffer. Probenecid can be added to the loading solution to a final concentration of 2.5 mM if required.

  • Dye Loading: Remove the cell culture medium from the wells and add the dye loading solution.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

Calcium Flux Measurement
  • Compound Plate Preparation: Prepare a compound plate containing this compound at various concentrations (e.g., 2x final concentration) in assay buffer. Also include wells with the positive control (e.g., Ionomycin) and negative control (vehicle).

  • Equilibration: After the incubation period with the dye, the plate can be removed from the incubator and equilibrated to room temperature for 10-15 minutes.

  • Fluorescence Measurement: Place the cell plate into the fluorescence microplate reader.

  • Baseline Reading: Measure the baseline fluorescence for a set period (e.g., 10-20 seconds).

  • Compound Addition: The microplate reader's integrated fluidic system should add the compounds from the compound plate to the cell plate.

  • Post-Addition Reading: Immediately after compound addition, continue to measure the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 1-5 minutes to capture the calcium flux kinetics.

Experimental Workflow Diagram

Calcium_Flux_Workflow Start Start Seed_Cells Seed cells in 96/384-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load cells with calcium indicator dye Incubate_Overnight->Load_Dye Prepare_Dye Prepare dye loading solution Prepare_Dye->Load_Dye Incubate_Dye Incubate for 60 min at 37°C Load_Dye->Incubate_Dye Place_in_Reader Place cell plate in fluorescence reader Incubate_Dye->Place_in_Reader Prepare_Compounds Prepare compound plate (Ligand, Controls) Add_Compounds Add compounds Prepare_Compounds->Add_Compounds Read_Baseline Measure baseline fluorescence Place_in_Reader->Read_Baseline Read_Baseline->Add_Compounds Read_Flux Measure fluorescence kinetics Add_Compounds->Read_Flux Analyze_Data Analyze data (e.g., EC50) Read_Flux->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the calcium flux assay.

Data Presentation and Analysis

The primary data will be the change in relative fluorescence units (RFU) over time. Data can be analyzed by calculating the peak fluorescence response or the area under the curve. For dose-response experiments, plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Example Data Table

The following table presents hypothetical data for a dose-response experiment.

Concentration (nM)Log ConcentrationMean Peak RFUStandard Deviation% of Max Response
0 (Vehicle)-150150
0.1-10200205.9
1-94504035.3
10-88007576.5
100-79509094.1
1000-6100095100.0
Positive Control-1200110123.5

EC50 Calculation: Based on the sigmoidal dose-response curve generated from the data above, the EC50 value can be calculated.

Troubleshooting

  • Low Signal-to-Noise Ratio:

    • Optimize cell seeding density.

    • Ensure proper dye loading and de-esterification.

    • Check the health and viability of the cells.

  • High Background Fluorescence:

    • Wash cells gently after dye loading.

    • Check for autofluorescence from the compound or media.

  • No Response to Agonist:

    • Confirm the expression of the target receptor in the cell line.

    • Verify the activity of the compound stock.

    • Use a known agonist for the receptor as a positive control.

  • Cell Detachment:

    • Use coated microplates (e.g., poly-D-lysine) for weakly adherent cells.

    • Be gentle during washing and media changes.

Conclusion

This application note provides a comprehensive framework for measuring calcium flux induced by this compound. By following the detailed protocols and utilizing the provided diagrams and data presentation templates, researchers can effectively investigate the intracellular signaling properties of this and other related compounds. The adaptability of the assay allows for its application in various research and drug discovery settings.

References

Application Notes and Protocols for Studying 16-phenoxy tetranor Prostaglandin A2 in Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the effects of 16-phenoxy tetranor Prostaglandin (B15479496) A2 on gene expression is limited in publicly available literature. This document provides a framework for investigation based on the known biological activities of structurally related compounds, particularly Prostaglandin A2 (PGA2), and general principles of prostaglandin signaling. The protocols and potential outcomes described herein are intended to serve as a guide for designing and conducting new research.

Introduction

16-phenoxy tetranor Prostaglandin A2 is a metabolite of sulprostone, a synthetic analog of Prostaglandin E2 (PGE2).[1] While its specific biological functions are not well-documented, its structural similarity to other prostaglandins, particularly those of the A-series, suggests potential roles in regulating fundamental cellular processes such as cell cycle progression, apoptosis, and inflammation through the modulation of gene expression.

Prostaglandins are lipid mediators derived from arachidonic acid that exert their effects by binding to specific G-protein coupled receptors on the cell surface, leading to downstream signaling cascades that can alter gene transcription.[2][3] Some prostaglandins, like PGA2, can also act intracellularly. For instance, PGA2 has been shown to transactivate the nuclear receptor NOR1 (NR4A3), directly influencing the expression of target genes.[4]

These application notes provide hypothetical experimental designs and detailed protocols for investigating the impact of this compound on gene expression in mammalian cell cultures.

Potential Applications in Gene Expression Studies

Based on the known activities of related prostaglandins, studies involving this compound could focus on the following areas:

  • Oncology Research: Investigating its potential as an anti-proliferative or pro-apoptotic agent by examining its effects on genes regulating the cell cycle and programmed cell death. PGA2 is known to induce apoptosis in various cancer cell lines.[5][6]

  • Immunology and Inflammation: Assessing its role in modulating inflammatory responses by analyzing the expression of key cytokine and chemokine genes. Prostaglandins are key players in the inflammatory process.

  • Drug Discovery: Screening for novel therapeutic agents that mimic or antagonize its effects on specific gene expression profiles.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the experiments outlined in the protocols below. These are for illustrative purposes to guide data presentation.

Table 1: Effect of this compound on the Expression of Apoptosis-Related Genes in a Cancer Cell Line (e.g., HeLa cells)

GeneTreatment Concentration (µM)Fold Change in mRNA Expression (relative to vehicle control)p-value
Bax 102.5<0.05
254.8<0.01
Bcl-2 100.6<0.05
250.3<0.01
Caspase-3 103.1<0.05
256.2<0.01
p53 101.8<0.05
253.5<0.01

Table 2: Effect of this compound on the Expression of Cell Cycle Regulatory Genes in a Cancer Cell Line (e.g., MCF-7 cells)

GeneTreatment Concentration (µM)Fold Change in mRNA Expression (relative to vehicle control)p-value
CDKN1A (p21) 103.2<0.05
257.1<0.01
CCND1 (Cyclin D1) 100.4<0.05
250.2<0.01
CDK4 100.7n.s.
250.5<0.05

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound
  • Cell Line Selection and Maintenance:

    • Choose a cell line relevant to the research question (e.g., HeLa or MCF-7 for cancer studies, macrophages for inflammation studies).

    • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

    • Ensure cells are in the logarithmic growth phase before treatment.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C as recommended by the supplier.

  • Cell Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for RNA isolation).

    • Allow cells to adhere and reach 70-80% confluency.

    • Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qPCR)
  • RNA Isolation:

    • After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture plate using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol, Thermo Fisher Scientific).

    • Isolate total RNA according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

    • Use a consistent amount of RNA for each sample to ensure accurate comparisons.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the genes of interest, and a SYBR Green or TaqMan master mix.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

G Hypothesized Signaling Pathway of a PGA2 Analog PGA2 16-phenoxy tetranor Prostaglandin A2 GPCR G-Protein Coupled Receptor (Hypothetical) PGA2->GPCR NOR1 NOR1 (NR4A3) Nuclear Receptor PGA2->NOR1 Direct Activation AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Nucleus Nucleus CREB->Nucleus translocation Gene_Expression Target Gene Expression (e.g., Apoptosis, Cell Cycle) Nucleus->Gene_Expression NOR1->Gene_Expression

Caption: Hypothesized signaling of a PGA2 analog.

G Experimental Workflow for Gene Expression Analysis Start Start: Cell Culture Treatment Treatment with 16-phenoxy tetranor PGA2 and Vehicle Control Start->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Isolation Total RNA Isolation Harvest->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt method) qPCR->Data_Analysis End End: Gene Expression Profile Data_Analysis->End

Caption: Workflow for gene expression analysis.

References

Troubleshooting & Optimization

Technical Support Center: 16-phenoxy tetranor Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-phenoxy tetranor Prostaglandin (B15479496) A2.

Frequently Asked Questions (FAQs)

Q1: What is 16-phenoxy tetranor Prostaglandin A2?

This compound is a metabolite of sulprostone, a prostaglandin E2 analog.[1] Its biological activity has not been extensively studied in the literature.[1][2]

Q2: What are the known physical and chemical properties of this compound?

Key properties are summarized in the table below.

Q3: In which solvents is this compound soluble?

This compound exhibits high solubility in organic solvents and limited solubility in aqueous buffers.[1] See the solubility data table for more details.

Q4: How should I store this compound?

For long-term storage, it is recommended to store the compound at -20°C.[1] Solutions, especially in aqueous buffers, should be used fresh and not stored for more than a day.[3]

Q5: What is the expected stability of this prostaglandin analog?

Prostaglandins (B1171923), in general, are sensitive to pH and temperature.[4][5] While specific stability data for this compound is limited, prostaglandin E2, a related compound, shows significant degradation at basic pH.[4][5] It is advisable to prepare fresh solutions for experiments.

Troubleshooting Guide

Issue: The compound is not dissolving in my aqueous buffer.

  • Problem: this compound has low solubility in aqueous solutions.[1][3]

  • Solution:

    • Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[1][6] The solubility in these solvents is reported to be greater than 100 mg/mL.[1]

    • Serially dilute the stock solution with your aqueous experimental buffer to the desired final concentration.

    • Ensure the final concentration of the organic solvent in your experiment is minimal to avoid any unintended physiological effects.[6][7]

Issue: I am observing precipitate in my cell culture media after adding the compound.

  • Problem: The compound may be precipitating out of the aqueous cell culture medium due to its lipophilic nature.

  • Solution:

    • Reduce Final Concentration: The final concentration of the compound in the media may be too high. Try using a lower concentration.

    • Optimize Stock Solution Dilution: When diluting the organic stock solution, add it to the media dropwise while gently vortexing to ensure rapid and even dispersion.

    • Warm the Media: Gently warming the cell culture media to 37°C before and during the addition of the compound can sometimes help maintain solubility.

Issue: I am concerned about the stability of the compound during my experiment.

  • Problem: Prostaglandins can degrade in aqueous solutions, especially at non-neutral pH and elevated temperatures.[4][5]

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from your stock solution immediately before each experiment.

    • pH Control: Maintain a stable pH in your experimental setup, as prostaglandins can be pH-sensitive.[4][5]

    • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles which can degrade the compound.[7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC22H26O5[1]
Molecular Weight370.4 g/mol [1]
Purity≥98%[8]
FormulationSupplied as a solution in methyl acetate[1]
Storage Temperature-20°C[1]

Table 2: Solubility Data for this compound

SolventSolubilityReference
Dimethylformamide (DMF)>100 mg/mL[1]
Dimethyl Sulfoxide (DMSO)>100 mg/mL[1]
Ethanol>100 mg/mL[1]
PBS (pH 7.2)>0.8 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

  • Materials:

    • This compound (as supplied)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber, glass vial

    • Calibrated micropipettes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • If the compound is supplied in methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas.[3]

    • To the dried compound, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of the compound (MW: 370.4 g/mol ), add 269.9 µL of DMSO.

    • Cap the vial tightly and vortex gently until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Dilution for Cell Culture Experiments

This protocol provides a general guideline for diluting the stock solution for use in cell culture.

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Pre-warmed, sterile cell culture medium

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of media.

    • Add the appropriate volume of the intermediate dilution to your cell culture plates to reach the desired final concentration. For example, add 10 µL of the 1 mM intermediate dilution to 1 mL of media in a well to get a final concentration of 10 µM.

    • Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.1%).

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_experiment Experimental Use start Start with This compound evaporate Evaporate Methyl Acetate start->evaporate dissolve Dissolve in Anhydrous DMSO evaporate->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw For Experiment intermediate_dilution Prepare Intermediate Dilution in Media thaw->intermediate_dilution final_dilution Add to Cell Culture intermediate_dilution->final_dilution

Caption: Workflow for preparing and using this compound.

signaling_pathway cluster_pga2 Prostaglandin A2 Signaling cluster_general_pg General Prostaglandin Synthesis PGA2 Prostaglandin A2 Mitochondria Mitochondria PGA2->Mitochondria Direct Interaction CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGA2_synth PGA Synthase PGH2->PGA2_synth PGA2_prod Prostaglandin A2 PGA2_synth->PGA2_prod

Caption: Prostaglandin A2 synthesis and apoptosis signaling pathway.[9][10]

References

improving "16-phenoxy tetranor Prostaglandin A2" stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of "16-phenoxy tetranor Prostaglandin (B15479496) A2" in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 16-phenoxy tetranor Prostaglandin A2?

A1: For long-term stability, this compound should be stored at -20°C as a solution in an organic solvent such as methyl acetate, ethanol (B145695), DMSO, or DMF. Under these conditions, the compound is reported to be stable for at least two years.[1][2] Aqueous solutions are not recommended for storage for more than one day.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol at concentrations greater than 100 mg/mL.[1][2] It is sparingly soluble in aqueous buffers; for instance, its solubility in PBS (pH 7.2) is approximately 0.8 mg/mL.[2]

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of prostaglandins (B1171923), including this compound, is primarily affected by pH, temperature, and the solvent used. Prostaglandins of the A-series are generally more stable than E-series prostaglandins in acidic conditions. However, they can still be susceptible to degradation, particularly at neutral to alkaline pH and elevated temperatures.

Q4: Are there any general strategies to improve the stability of prostaglandin analogs in aqueous solutions?

A4: Yes, for prostaglandin analogs that are prone to hydrolysis, formulation strategies can significantly improve stability. The use of cyclodextrins can encapsulate and protect labile parts of the molecule, such as ester groups, from hydrolysis.[3][4][5][6] Non-ionic surfactants can also enhance stability by forming micelles that sequester the prostaglandin and reduce both hydrolysis and adsorption to container surfaces.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of the compound in an aqueous-based assay. Degradation of the compound in the aqueous buffer.Prepare fresh aqueous solutions for each experiment from a stock solution in an organic solvent. Minimize the time the compound is in the aqueous buffer. Consider using a mildly acidic buffer (pH 4-6) if compatible with your experimental system, as some prostaglandins are more stable at lower pH.
Inconsistent experimental results between different batches of prepared solutions. Incomplete dissolution or precipitation of the compound in the aqueous buffer. Adsorption of the compound to the container walls.Ensure complete dissolution by first dissolving in a small amount of organic solvent (e.g., DMSO or ethanol) before diluting with the aqueous buffer. The final concentration of the organic solvent should be kept low to avoid affecting the experiment. Use of silanized glassware or low-adhesion microplates can minimize adsorption.
Visible precipitation in the solution upon storage. The compound is coming out of solution, especially at lower temperatures or after freeze-thaw cycles.Store stock solutions in an organic solvent at -20°C in small aliquots to avoid repeated freeze-thaw cycles. If working with aqueous solutions, prepare them fresh and use them immediately.
Unexpected peaks in analytical chromatography (e.g., HPLC). Degradation of the compound.Analyze the sample immediately after preparation. If degradation is suspected, perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and establish a degradation profile. This can help in developing a stability-indicating analytical method.

Quantitative Data Summary

Due to the limited availability of specific stability data for this compound, the following table summarizes the stability of a related prostaglandin, PGE2, which is known to degrade to PGA2. This data is for reference and highlights the influence of pH on stability.

ProstaglandinSolvent/BufferpHTemperatureStability (Time for 10% loss)
PGE2Aqueous Buffer3-425°C133 hours
PGE2Aqueous Buffer625°C53 hours
PGE2Aqueous Buffer825°C42 hours
PGE2Aqueous Buffer925°C4.2 hours
PGE2Aqueous Buffer1025°C0.42 hours (25 min)
PGE2Absolute Ethanol-4°C~24-36 months

Data adapted from Sigma-Aldrich product information sheet for Prostaglandin E2.[2]

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Keep the stock solution in a dry heat oven at 80°C for 24, 48, and 72 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24, 48, and 72 hours.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

4. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 219 nm.[1][2]

  • Injection Volume: 20 µL.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of the parent compound.

Visualizations

Signaling Pathway of Prostaglandin A2

PGA2_Signaling_Pathway cluster_cell Target Cell cluster_mito Mitochondrion cluster_cytosol Cytosol PGA2 16-phenoxy tetranor Prostaglandin A2 MOMP Mitochondrial Outer Membrane Permeabilization PGA2->MOMP Direct Interaction CytoC Cytochrome c Release MOMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Prostaglandin A2 signaling leading to apoptosis.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow Prep Prepare Stock Solution (1 mg/mL in organic solvent) Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Prep->Stress Sample Collect Samples at Different Time Points Stress->Sample Analyze Analyze by HPLC-UV Sample->Analyze Data Compare Chromatograms & Quantify Degradation Analyze->Data Report Generate Stability Report Data->Report

Caption: Workflow for a forced degradation study.

Logical Relationship of Factors Affecting Stability

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Stability 16-phenoxy tetranor Prostaglandin A2 Stability Degradation Chemical Degradation (e.g., Hydrolysis, Oxidation) Stability->Degradation Precipitation Physical Instability (Precipitation) Stability->Precipitation pH pH pH->Degradation Temp Temperature Temp->Degradation Solvent Solvent Solvent->Precipitation Light Light Exposure Light->Degradation

Caption: Factors influencing the stability of the compound.

References

"16-phenoxy tetranor Prostaglandin A2" dosage optimization for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "16-phenoxy tetranor Prostaglandin (B15479496) A2" is extremely limited in scientific literature. It is identified as a minor metabolite of sulprostone (B1662612), and its specific biological activities and effective dosages for in vivo studies have not been reported.[1][2] This guide provides general advice for working with prostaglandin analogs based on available information for related compounds and established research practices.

Frequently Asked Questions (FAQs)

Q1: I cannot find any literature on the in vivo dosage for 16-phenoxy tetranor Prostaglandin A2. What should I do?

A1: It is correct that there is a lack of published data on the in vivo administration of this compound.[1][2] When facing this situation with a novel or understudied compound, the recommended approach is to perform a dose-finding study (dose-ranging study). This typically involves starting with a very low dose and escalating it in different animal groups to identify a dose that elicits a biological response without causing significant adverse effects. It is crucial to base the starting dose on in vitro data (if available) and the known potencies of structurally related prostaglandin analogs.

Q2: What are the common administration routes for prostaglandin analogs in animal studies?

A2: The choice of administration route depends on the experimental goals, the formulation of the compound, and the target organ. Common routes for prostaglandin analogs include:

  • Intravenous (IV): Provides immediate and complete bioavailability.[3]

  • Subcutaneous (SC): Allows for slower absorption and a more sustained effect.

  • Intraperitoneal (IP): A common route for systemic administration in rodents.

  • Oral Gavage (PO): Used for compounds that are orally bioavailable, but many prostaglandins (B1171923) are rapidly metabolized in the liver (first-pass effect).[3]

  • Topical or Localized Injection: For studying effects on specific tissues, such as skin or joints.

Q3: How should I prepare this compound for in vivo administration?

A3: According to manufacturer information, this compound is soluble in organic solvents like ethanol, DMSO, and DMF.[1] For in vivo use, it is critical to first dissolve the compound in a minimal amount of organic solvent and then dilute it with a physiologically compatible vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1-5%) to avoid vehicle-induced toxicity. A vehicle-only control group is essential in your experiments.

Q4: What are the potential side effects of prostaglandin analogs in animals?

A4: Prostaglandins are potent signaling molecules with diverse physiological effects. Potential side effects can include, but are not limited to:

  • Changes in blood pressure and heart rate

  • Gastrointestinal distress (e.g., diarrhea, cramping)

  • Inflammation or pain at the injection site

  • Changes in body temperature

  • Respiratory effects

Close monitoring of the animals after administration is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the tested dose. The dose may be too low. The compound may have low potency for the intended target. The compound may be rapidly metabolized or cleared.Perform a dose-escalation study to test higher concentrations. Consider a different administration route that might increase bioavailability (e.g., IV instead of IP). Analyze the pharmacokinetic profile of the compound if possible.
High variability in animal responses. Inconsistent drug administration. Differences in animal age, weight, or health status. The compound may have a narrow therapeutic window.Ensure consistent and accurate dosing techniques. Standardize animal characteristics within experimental groups. Increase the number of animals per group to improve statistical power.
Adverse events observed (e.g., lethargy, ruffled fur, weight loss). The dose is too high, leading to toxicity. The vehicle is causing a reaction.Reduce the dose. Include a vehicle-only control group to rule out vehicle effects. Monitor animals closely and define humane endpoints.
Precipitation of the compound in the vehicle. Poor solubility of the compound in the final aqueous-based vehicle.Increase the proportion of the initial organic solvent (while staying within safe limits). Try a different co-solvent or a commercially available solubilizing agent (e.g., cyclodextrins). Prepare fresh solutions before each experiment.

Data on Parent Compound: Sulprostone

Since this compound is a metabolite of sulprostone (a PGE2 analog), data from in vivo studies of sulprostone may provide some context.

Compound Animal Model Dose & Administration Route Purpose of Study Reference
SulprostoneCynomolgus Monkey0.5 mg/kg, IntravenousPharmacokinetics[4]
SulprostoneGuinea Pig0.21 mg total dose over 5 days, SubcutaneousMetabolism[5]

Experimental Workflow and Signaling Pathway

Below are generalized diagrams to assist in planning in vivo studies with novel prostaglandin analogs.

G cluster_preclinical Pre-clinical Evaluation In_vitro_studies In Vitro Studies (Potency, Selectivity) Dose_ranging Dose-Ranging Study (Toxicity & Efficacy) In_vitro_studies->Dose_ranging Inform Starting Dose Pharmacokinetics Pharmacokinetic Study (ADME) Dose_ranging->Pharmacokinetics Select Doses Efficacy_study Definitive Efficacy Study Dose_ranging->Efficacy_study Select Doses Pharmacokinetics->Efficacy_study Inform Dosing Regimen G cluster_membrane PGA2_analog Prostaglandin A2 Analog Receptor Prostanoid Receptor (e.g., EP/DP/FP/IP/TP) PGA2_analog->Receptor Binds Cell_membrane Cell Membrane G_protein G-protein Receptor->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Generates Cellular_response Cellular Response Second_messenger->Cellular_response Triggers

References

preventing degradation of "16-phenoxy tetranor Prostaglandin A2"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 16-phenoxy tetranor Prostaglandin (B15479496) A2. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on preventing degradation and ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 16-phenoxy tetranor Prostaglandin A2?

A1: For long-term stability, this compound should be stored at -20°C.[1] When stored under these conditions, the compound is stable for at least two years.[1]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is typically supplied as a solution in methyl acetate.[1] It is also soluble in organic solvents such as ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers, it is sparingly soluble, and it is recommended to first dissolve it in an organic solvent and then dilute with the aqueous buffer.

Q3: What are the primary factors that can cause degradation of this compound?

A3: Like other prostaglandins (B1171923), this compound is susceptible to degradation from exposure to:

  • High Temperatures: Elevated temperatures accelerate chemical degradation.

  • Extreme pH: Both acidic and alkaline conditions can catalyze degradation. Prostaglandin E2, a related compound, is known to be unstable in aqueous solutions, particularly at acidic pH.

  • Light: Exposure to light can lead to photodegradation.[2]

  • Oxidation: The presence of oxidizing agents can degrade the molecule.

  • Repeated Freeze-Thaw Cycles: These can compromise the stability of the compound in solution.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented, based on the degradation of similar prostaglandins like PGE2, dehydration can lead to the formation of Prostaglandin A (PGA) and Prostaglandin B (PGB) analogs. Therefore, the formation of 16-phenoxy tetranor Prostaglandin B2 is a potential degradation pathway.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or No Biological Activity Observed
Potential Cause Troubleshooting Step
Degradation of the compound Verify the storage conditions and handling procedures. Perform a stability check using a validated analytical method like HPLC to assess the purity of your stock solution.
Improper solution preparation Ensure the compound is fully dissolved. When preparing aqueous solutions, first dissolve in a minimal amount of an appropriate organic solvent (e.g., ethanol or DMSO) before diluting with the aqueous buffer. Prepare fresh solutions for each experiment.
Incorrect dosage or concentration Perform a dose-response study to determine the optimal concentration for your specific experimental model.
Cell culture or animal model variability Use age- and weight-matched animals for in vivo studies. For cell-based assays, ensure consistent cell passage numbers and health.
Vehicle-related adverse effects Include a vehicle-only control group in your experiments to rule out any effects from the solvent.
Issue 2: High Background or Inconsistent Results in Immunoassays (e.g., ELISA)
Potential Cause Troubleshooting Step
Cross-reactivity of the antibody Use a highly specific antibody for this compound. If not available, be aware of potential cross-reactivity with structurally similar molecules in your sample.
Improper sample handling To prevent ex vivo formation of prostaglandins in plasma samples, add a cyclooxygenase (COX) inhibitor like indomethacin (B1671933) immediately after collection. Centrifuge samples promptly at 4°C.
Poor standard curve Prepare fresh standards for each assay and avoid repeated freeze-thaw cycles of the standard stock. Ensure accurate pipetting and thorough mixing at each dilution step.
Insufficient washing Optimize the washing steps in your ELISA protocol to effectively remove unbound reagents and reduce background noise.

Quantitative Data on Prostaglandin Stability

The following tables provide stability data for Prostaglandin E2, which can serve as a proxy for estimating the stability of this compound due to their structural similarities.

Table 1: Aqueous Stability of Prostaglandin E2 at 25°C

pHTime for 10% Loss
3-4133 hours
653 hours
842 hours
94.2 hours
100.42 hours (25 min)

Data adapted from product information for Prostaglandin E2.

Table 2: Stability of Prostaglandin E2 in Solution

SolventTemperatureEstimated Potency LossTimeframe
Absolute Ethanol (1-10 mg/ml)4°C~10%24 to 36 months
Methylhydroxyethylcellulose Gel4°C5%7 days
Methylhydroxyethylcellulose Gel25°C5%32 hours

Data compiled from various sources on prostaglandin stability.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 30 minutes.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 30 minutes.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at 60°C for 24 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the stock solution to direct sunlight for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is adapted from a published procedure for the analysis of related prostaglandins and is suitable for monitoring the stability of this compound.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (pH 3). The exact ratio (e.g., 37:63 v/v) should be optimized for the best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector at 205 nm and 230 nm (to detect both the parent compound and potential degradation products).

    • Injection Volume: 100 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared samples (from Protocol 1 and stability studies) into the chromatograph.

    • Record the chromatograms and integrate the peak areas for the parent compound and any degradation products.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the unstressed control.

Visualizations

Prostaglandin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PGA2 PGA2 Receptor PGA2 Receptor (Putative) PGA2->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression Changes CREB->Gene_Expression Regulates

Caption: A representative signaling pathway for Prostaglandin A2.

Experimental_Workflow Start Start Prepare_Stock Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Prepare_Stock->Apply_Stress Prepare_Samples Prepare Samples for HPLC (Neutralize, Dilute) Apply_Stress->Prepare_Samples HPLC_Analysis HPLC Analysis Prepare_Samples->HPLC_Analysis Data_Analysis Analyze Data (% Degradation, Peak Purity) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a forced degradation study.

Troubleshooting_Guide Problem Inconsistent Results Check_Storage Check Storage Conditions (-20°C, protected from light) Problem->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Correct_Storage Correct Storage and Re-run Storage_OK->Correct_Storage No Check_Solution Check Solution Preparation (Freshly prepared, correct solvent) Storage_OK->Check_Solution Yes Solution_OK Solution Prep OK? Check_Solution->Solution_OK Prepare_Fresh Prepare Fresh Solutions and Re-run Solution_OK->Prepare_Fresh No Check_Purity Assess Purity via HPLC Solution_OK->Check_Purity Yes

Caption: Troubleshooting inconsistent experimental results.

References

"16-phenoxy tetranor Prostaglandin A2" off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common questions and potential issues related to the experimental use of 16-phenoxy tetranor Prostaglandin (B15479496) A2.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of 16-phenoxy tetranor Prostaglandin A2?

A1: Currently, there is no published literature detailing the specific biological activity or off-target effects of this compound. It has been identified as a minor metabolite in human plasma following the intravenous administration of sulprostone (B1662612), a prostaglandin E2 analog.[1] Therefore, any potential biological activity is yet to be characterized.

Q2: Where can I find experimental protocols for using this compound?

A2: As the biological activity of this compound has not been reported, specific experimental protocols for its use are not available in the scientific literature.[1] Researchers interested in studying this molecule would need to develop and validate their own protocols based on its chemical properties and the experimental context.

Q3: What is the relationship between this compound and sulprostone?

A3: this compound is a minor metabolite of sulprostone.[1] This means it is a substance formed in the body after sulprostone has been metabolized.

Troubleshooting Guide for Investigating Uncharacterized Prostaglandin Analogs

Given the lack of specific data for this compound, this section provides a general troubleshooting guide for researchers investigating the potential off-target effects of a novel or uncharacterized prostaglandin analog.

Observed Issue Potential Cause Recommended Action
High variability in experimental replicates. Inconsistent compound solubility or stability.Ensure complete solubilization of the compound in the appropriate vehicle (e.g., DMSO, ethanol) before preparing final dilutions in aqueous media. Prepare fresh dilutions for each experiment.
Unexpected cell toxicity at low concentrations. Potential activation of apoptotic or necrotic pathways.Perform a dose-response curve for cytotoxicity using assays such as MTT, LDH, or Annexin V/PI staining to determine the therapeutic window.
Lack of a discernible dose-response relationship. The compound may not be active on the intended target or the assay may not be sensitive enough.Validate the primary target engagement using a positive control. Screen the compound against a panel of related receptors (e.g., other prostanoid receptors) to identify potential off-target interactions.
Contradictory results between different assay formats (e.g., cell-based vs. biochemical). The compound may have effects on cellular processes upstream or downstream of the target that are not captured in a biochemical assay.Utilize orthogonal assays to validate findings. For example, complement a receptor binding assay with a functional downstream signaling assay (e.g., cAMP measurement for GPCRs).

Hypothetical Experimental Protocols

The following are generalized protocols that could be adapted to characterize the off-target effects of a prostaglandin analog like this compound.

Protocol 1: Off-Target Receptor Screening via Radioligand Binding Assay
  • Objective: To determine if the test compound binds to a panel of known G-protein coupled receptors (GPCRs), particularly other prostanoid receptors (e.g., EP, DP, FP, IP, TP).

  • Materials: Test compound, a panel of cell membranes expressing the receptors of interest, corresponding radioligands, scintillation fluid, filter plates, and a scintillation counter.

  • Method:

    • Prepare serial dilutions of the test compound.

    • In a 96-well filter plate, incubate the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Wash the filters to remove unbound radioligand and allow them to dry.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound to determine the binding affinity (Ki).

Protocol 2: Assessment of Cellular Viability using MTT Assay
  • Objective: To evaluate the cytotoxic effects of the test compound on a relevant cell line.

  • Materials: Test compound, the cell line of interest, cell culture medium, fetal bovine serum (FBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a plate reader.

  • Method:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

The following diagrams illustrate a generalized workflow for characterizing off-target effects and a hypothetical signaling pathway that could be investigated for a prostaglandin analog.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Cellular Phenotypic Analysis a Compound of Interest (e.g., 16-phenoxy tetranor PGA2) b Broad Panel Receptor Screen (e.g., GPCRs, Kinases) a->b c Cytotoxicity Assay (e.g., MTT, LDH) a->c d Identify 'Hits' (Off-Target Receptors) b->d e Dose-Response Binding Assay (Determine Affinity - Ki) d->e f Functional Assay (e.g., cAMP, Ca2+ flux) d->f g Phenotypic Screening (e.g., Morphology, Gene Expression) f->g h Pathway Deconvolution g->h

Caption: A generalized workflow for identifying and validating off-target effects of a test compound.

G compound Prostaglandin Analog receptor Off-Target GPCR (e.g., EP Receptor) compound->receptor Binding g_protein G Protein (e.g., Gs) receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Stimulation camp cAMP ac->camp Production pka Protein Kinase A (PKA) camp->pka Activation creb CREB Phosphorylation pka->creb gene_expression Changes in Gene Expression creb->gene_expression

Caption: A hypothetical signaling pathway for a prostaglandin analog via an off-target GPCR.

References

Technical Support Center: 16-phenoxy tetranor Prostaglandin A2 Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 16-phenoxy tetranor Prostaglandin (B15479496) A2 (PGA2) immunoassay. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during their experiments. The following sections provide answers to frequently asked questions and detailed troubleshooting advice to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 16-phenoxy tetranor Prostaglandin A2 immunoassay?

This assay is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, free 16-phenoxy tetranor PGA2 in your sample competes with a fixed amount of enzyme-labeled 16-phenoxy tetranor PGA2 for a limited number of binding sites on a specific antibody coated on the microplate. The amount of colored product formed is inversely proportional to the concentration of 16-phenoxy tetranor PGA2 in the sample.

Q2: What are the most common sources of error in this assay?

Common sources of error include improper sample preparation, inaccurate pipetting, inadequate washing, and improper incubation times or temperatures. Following the protocol precisely is crucial for obtaining reliable results.

Q3: How should I prepare my samples for this assay?

Sample preparation is critical and can vary depending on the sample type (e.g., plasma, urine, cell culture supernatant). It is often necessary to extract prostaglandins (B1171923) from the sample matrix to avoid interference.[1] Solid-phase extraction (SPE) is a common method for this purpose. Always ensure that the final sample is within the detection range of the assay.

Q4: What is a "matrix effect" and how can I mitigate it?

The "matrix effect" refers to the interference caused by various components in the sample matrix (e.g., proteins, lipids) that can affect the antibody-antigen binding and alter the accuracy of the assay.[2][3] To mitigate this, sample dilution or extraction is often recommended.[3] Running a spike and recovery experiment can also help assess the degree of matrix interference in your specific samples.

Q5: What is the expected sensitivity and cross-reactivity of this assay?

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem 1: Weak or No Signal
Possible Cause Recommended Solution
Reagents added in incorrect order or prepared incorrectly Review the protocol carefully and repeat the assay, ensuring all reagents are prepared according to the instructions and added in the correct sequence.
Antibody concentration is too low Increase the concentration of the primary or secondary antibody. Titration experiments may be necessary to determine the optimal concentration.
Incubation times are too short Ensure that all incubation steps are carried out for the recommended duration.[4]
Target analyte concentration is below the detection limit Concentrate the sample or use a less diluted sample.[4]
Standard has degraded Prepare fresh standards for each assay. Ensure proper storage of the standard stock solution as recommended.[4]
Problem 2: High Background
Possible Cause Recommended Solution
Insufficient washing Increase the number of wash steps and ensure that the wells are completely filled and emptied during each wash.[4]
Concentration of detection reagent is too high Optimize the concentration of the enzyme-labeled prostaglandin or the secondary antibody by performing a titration.[4]
Non-specific binding Add a blocking agent to your assay buffer or increase the concentration of the existing blocking agent.
Incubation time or temperature is too high Adhere strictly to the recommended incubation times and temperatures in the protocol.[5]
Problem 3: Poor Standard Curve
Possible Cause Recommended Solution
Improper standard preparation Ensure accurate serial dilutions of the standard. Use calibrated pipettes and fresh tips for each dilution.[4]
Pipetting errors Use proper pipetting techniques to ensure accuracy and consistency.[4]
Incorrect curve fitting model Use the appropriate curve fitting model for competitive ELISAs, typically a four-parameter logistic (4-PL) fit.
Standard degradation Prepare fresh standards for each experiment and store them according to the manufacturer's instructions.[4]
Problem 4: High Coefficient of Variation (%CV) Between Replicates
Possible Cause Recommended Solution
Inconsistent pipetting Ensure consistent pipetting technique across all wells.[4]
Improper mixing of reagents Thoroughly mix all reagents before adding them to the wells.[4]
Plate washing is not uniform Ensure that all wells are washed with the same volume and for the same duration.
"Edge effects" on the plate Avoid using the outer wells of the plate if edge effects are suspected. Ensure the plate is sealed properly during incubations to prevent evaporation.[4][6]

Quantitative Data Summary

The following tables provide illustrative performance data typical for a prostaglandin competitive ELISA.

Table 1: Example Standard Curve Data

Standard Concentration (pg/mL)Average Absorbance% B/B0
0 (B0)1.850100%
101.62888%
501.20365%
1000.83345%
2500.48126%
5000.29616%
10000.18510%

Table 2: Example Cross-Reactivity Profile

CompoundCross-Reactivity (%)
16-phenoxy tetranor PGA2 100
Prostaglandin A2< 0.1
Prostaglandin E2< 0.01
Prostaglandin F2α< 0.01
Sulprostone1.5

Experimental Protocols

General Competitive ELISA Protocol
  • Reagent Preparation : Prepare all reagents, including standards, samples, and buffers, according to the kit's instructions.

  • Standard and Sample Addition : Pipette 50 µL of the standard or sample into the appropriate wells of the antibody-coated microplate.

  • Enzyme Conjugate Addition : Add 50 µL of the enzyme-labeled 16-phenoxy tetranor PGA2 to each well.

  • Incubation : Seal the plate and incubate for the recommended time and temperature (e.g., 2 hours at room temperature or overnight at 4°C).

  • Washing : Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of wash buffer.

  • Substrate Addition : Add 100 µL of the substrate solution to each well.

  • Development : Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction : Add 100 µL of stop solution to each well.

  • Read Plate : Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) within 30 minutes of adding the stop solution.

  • Data Analysis : Calculate the average absorbance for each set of standards and samples. Plot the standard curve and determine the concentration of 16-phenoxy tetranor PGA2 in the samples.

Visualizations

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_reagents Prepare Reagents add_sample Add Sample/Standard to Well prep_reagents->add_sample prep_samples Prepare Samples prep_samples->add_sample add_conjugate Add Enzyme Conjugate add_sample->add_conjugate incubation Incubate add_conjugate->incubation wash Wash Wells incubation->wash add_substrate Add Substrate wash->add_substrate develop Develop Color add_substrate->develop stop_reaction Stop Reaction develop->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calculate Calculate Results read_plate->calculate

Caption: Workflow for a competitive ELISA.

Troubleshooting_Tree cluster_no_signal cluster_high_bg cluster_poor_curve cluster_high_cv start Unsatisfactory Results no_signal Weak or No Signal start->no_signal high_bg High Background start->high_bg poor_curve Poor Standard Curve start->poor_curve high_cv High %CV start->high_cv ns1 Check Reagent Prep & Order no_signal->ns1 ns2 Check Incubation Times no_signal->ns2 ns3 Increase Antibody Conc. no_signal->ns3 hb1 Improve Washing high_bg->hb1 hb2 Optimize Detection Reagent high_bg->hb2 hb3 Check Incubation Conditions high_bg->hb3 pc1 Verify Standard Dilutions poor_curve->pc1 pc2 Check Pipetting Technique poor_curve->pc2 pc3 Use Correct Curve Fit poor_curve->pc3 cv1 Ensure Proper Mixing high_cv->cv1 cv2 Standardize Pipetting high_cv->cv2 cv3 Check for Edge Effects high_cv->cv3

Caption: Troubleshooting decision tree for common immunoassay issues.

References

Technical Support Center: Optimizing Mass Spectrometry for 16-phenoxy tetranor Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 16-phenoxy tetranor Prostaglandin (B15479496) A2. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of 16-phenoxy tetranor Prostaglandin A2 that are relevant for mass spectrometry?

A1: Understanding the fundamental properties of this compound is crucial for method development. Key details are summarized below.

PropertyValueReference
Chemical FormulaC₂₂H₂₆O₅[1][2]
Molecular Weight370.4 g/mol [1][2]
CAS Number51639-10-2[1][2]
Synonyms16-phenoxy tetranor PGA₂[1][2]
OriginA minor metabolite of sulprostone.[1][2][3]

Q2: Which ionization technique is most suitable for the analysis of this compound?

A2: For prostaglandins (B1171923) and related lipid molecules, electrospray ionization (ESI) is the most common and effective technique.[4] Given the presence of a carboxylic acid group, operating in negative ion mode is recommended to facilitate deprotonation and the formation of the [M-H]⁻ ion.[4]

Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?

Precursor Ion (m/z)Predicted Product Ion (m/z)Predicted Neutral Loss
369.4351.4H₂O
369.4325.4COOH
369.4277.3C₇H₇O

Note: These are predicted transitions and must be confirmed experimentally by infusing a standard of the compound and performing a product ion scan.

Troubleshooting Guide

Problem 1: Poor Signal Intensity or No Detectable Peak

Potential Cause Troubleshooting Step
Suboptimal Ionization Confirm the mass spectrometer is operating in negative ion mode. Optimize source parameters such as spray voltage, capillary temperature, and gas flows.[4]
Inefficient Extraction The choice of extraction solvent is critical. Prostaglandins are often extracted from biological matrices using liquid-liquid extraction with solvents like ethyl acetate (B1210297) or solid-phase extraction (SPE) with C18 cartridges.[5][6] Ensure the pH of the sample is adjusted to be acidic prior to extraction to ensure the carboxylic acid is protonated.
Analyte Degradation Prostaglandins can be unstable. Minimize sample preparation time and keep samples cold.[5] Work quickly and consider the use of antioxidants.
Incorrect MRM Transitions Infuse a standard solution of this compound to determine the optimal precursor and product ions.

Problem 2: High Background Noise or Matrix Effects

Potential Cause Troubleshooting Step
Co-eluting Interferences Improve chromatographic separation by optimizing the gradient, trying a different column, or adjusting the mobile phase composition. Complete chromatographic separation is essential for accurate quantitation, especially for isomers.[5]
Ion Suppression Dilute the sample to reduce the concentration of interfering matrix components. Improve the sample cleanup procedure; for example, by adding a wash step in your SPE protocol.[7] Utilize an isotopically labeled internal standard to compensate for matrix effects.
Contaminated System Flush the LC and MS systems with appropriate cleaning solutions. Run system suitability tests to ensure the instrument is performing optimally.

Problem 3: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The addition of a small amount of a weak acid like formic acid to the mobile phase can improve peak shape for acidic analytes.[8]
Column Degradation Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column.

Experimental Protocols

Detailed Methodology: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Sample Pre-treatment:

    • Thaw frozen samples on ice.

    • Acidify the sample to a pH of approximately 3.0-3.5 with a dilute acid (e.g., 0.1 M HCl or formic acid). This step is crucial for the efficient retention of the acidic prostaglandin on the SPE sorbent.

    • Add an appropriate isotopically labeled internal standard.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing methanol (B129727) (1-2 column volumes) followed by acidified water (pH 3.0-3.5, 1-2 column volumes). Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with acidified water to remove polar interferences.

    • A second wash with a weak organic solvent (e.g., 10-20% methanol in water) can be used to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with an appropriate organic solvent such as methanol or acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50% methanol in water) for LC-MS/MS analysis.[6]

Detailed Methodology: LC-MS/MS Analysis
ParameterRecommended Setting
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 30-95% B over 10 minutes.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Ion Electrospray (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined experimentally. See FAQ Q3 for predicted transitions.
Collision Energy Optimize for each transition using a standard solution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Sample Acidification & Internal Standard Spiking sp3 Sample Loading sp1->sp3 sp2 SPE Cartridge Conditioning sp2->sp3 sp4 Washing sp3->sp4 sp5 Elution sp4->sp5 sp6 Dry-down & Reconstitution sp5->sp6 an1 Injection into UHPLC sp6->an1 an2 C18 Reversed-Phase Separation an1->an2 an3 Negative Ion ESI an2->an3 an4 MRM Detection an3->an4 dp1 Peak Integration an4->dp1 dp2 Quantification dp1->dp2

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_tree start Poor Signal? q1 Is the MS in Negative Ion Mode? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are MRM Transitions Optimized? a1_yes->q2 s1 Switch to Negative Ion Mode a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is Sample Prep Efficient? a2_yes->q3 s2 Infuse Standard & Optimize Transitions a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Consult Instrument Manual/Support a3_yes->end_node s3 Optimize Extraction (pH, Solvent) a3_no->s3

Caption: Troubleshooting decision tree for poor signal intensity.

signaling_pathway sulprostone Sulprostone (Pro-drug) metabolism In Vivo Metabolism sulprostone->metabolism pge2_analog 16-phenoxy tetranor PGE₂ metabolism->pge2_analog pga2_metabolite 16-phenoxy tetranor PGA₂ pge2_analog->pga2_metabolite receptor Prostanoid Receptor pga2_metabolite->receptor downstream Downstream Signaling (e.g., cAMP modulation) receptor->downstream

Caption: Hypothetical metabolic pathway of this compound.

References

"16-phenoxy tetranor Prostaglandin A2" experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks extensive data on the experimental variability, reproducibility, and specific signaling pathways of 16-phenoxy tetranor Prostaglandin (B15479496) A2. Therefore, this guide has been created using Prostaglandin E2 (PGE2) as a well-documented substitute, as many of the experimental principles and troubleshooting strategies are broadly applicable to prostaglandin analogues.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of working with 16-phenoxy tetranor Prostaglandin A2 and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of experimental variability when working with prostaglandin analogues like this compound?

A1: The most common sources of variability include:

  • Reagent Stability and Handling: Prostaglandins (B1171923) can be unstable in aqueous solutions and are susceptible to degradation from repeated freeze-thaw cycles.[1] Proper storage and handling are critical.

  • Inconsistent Sample Preparation: Variations in sample collection, processing, and storage can significantly impact results. For instance, the ex vivo formation of prostaglandins in plasma samples can be prevented by adding a cyclooxygenase (COX) inhibitor like indomethacin (B1671933).[2]

  • Assay-Specific Issues: For immunoassays like ELISA, issues such as high background noise, poor standard curves, and cross-reactivity with structurally similar molecules can lead to unreliable data.[2][3]

  • Biological Variability: In in vivo experiments, factors like animal age, weight, health status, and the timing of administration and endpoint analysis can introduce significant variability.[1]

Q2: How can I minimize variability in my in vitro cell culture experiments?

A2: To minimize variability in cell culture experiments:

  • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.

  • Proper Reagent Preparation: Prepare fresh solutions of this compound for each experiment to avoid degradation. If using a stock solution, ensure it is stored correctly, typically in an organic solvent at -20°C or -80°C.[1]

  • Consistent Incubation Times: Ensure that all treatment and incubation times are precisely controlled.

  • Appropriate Controls: Include vehicle-only controls to account for any effects of the solvent used to dissolve the prostaglandin analogue.

Q3: What are the key considerations for designing in vivo experiments with prostaglandin analogues?

A3: For in vivo studies, consider the following:

  • Dose-Response Studies: Conduct a dose-response study to determine the optimal concentration of the compound for your specific model.[1]

  • Route of Administration: The choice of administration route (e.g., intravenous, subcutaneous, intraperitoneal) can significantly affect bioavailability and should be carefully considered.[1]

  • Vehicle Selection: Use a well-tolerated vehicle for dilution and include a vehicle-only control group to assess any potential toxicity or off-target effects.[1]

  • Animal Monitoring: Closely monitor animals for any signs of toxicity, such as weight loss or changes in behavior.[1]

Troubleshooting Guides

ELISA Assay Troubleshooting
Problem Potential Cause Recommended Solution
High Background Noise Inadequate washingIncrease the number of wash steps and ensure complete removal of wash buffer.[2][4]
Non-specific antibody bindingUse a different blocking agent (e.g., BSA, non-fat dry milk).[2]
Contaminated reagents or buffersPrepare fresh, sterile buffers for each experiment.[2]
Poor Standard Curve Improper standard dilutionEnsure accurate pipetting and thorough mixing of standards. Prepare fresh standards for each assay.[2][3]
Degraded standardAliquot the standard upon receipt and avoid multiple freeze-thaw cycles.[2]
Incorrect curve fittingUse the appropriate regression analysis for your assay format (e.g., four-parameter logistic fit for competitive ELISA).[3]
Low Signal or Sensitivity Inactive compoundEnsure proper storage and handling of this compound to prevent degradation.
Suboptimal antibody/antigen concentrationOptimize the concentrations of capture and detection antibodies.
Insufficient incubation timeIncrease the incubation times for antibodies and/or substrate.
In Vivo Experiment Troubleshooting
Problem Potential Cause Recommended Solution
Inconsistent Results Between Experiments Variability in compound preparationStandardize the protocol for solution preparation, including solvent and final dilution vehicle.[1]
Differences in animal characteristicsUse age- and weight-matched animals and ensure they are properly acclimated before the experiment.[1]
Lack of Biological Effect Dose is too lowConduct a dose-response study with a wider range of concentrations.[1]
Poor bioavailabilityConsider alternative routes of administration.[1]
Improper timing of analysisConduct a time-course experiment to determine the optimal window for observing the desired effect.[1]
High Mortality in Treatment Group Dose is too highPerform a dose-escalation study starting with a much lower dose.[1]
Vehicle toxicityRun a vehicle-only control group to assess its toxicity.[1]

Experimental Protocols

General Protocol for Sample Preparation for Prostaglandin Measurement

For Cell Culture Supernatants:

  • Collect the cell culture medium.

  • Centrifuge at 1,000 x g for 15 minutes at 4°C to remove cells and debris.[2]

  • The supernatant can often be assayed directly, but a preliminary test for interference is recommended.[2]

For Plasma:

  • Collect blood into tubes containing an anticoagulant such as EDTA.[2]

  • Immediately after collection, add a cyclooxygenase (COX) inhibitor, such as indomethacin (10 µg/mL), to prevent the ex vivo formation of prostaglandins.[2]

  • Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[2]

  • Collect the plasma and store at -80°C until analysis.

Signaling Pathways and Experimental Workflows

While the specific signaling pathway for this compound is not well-documented, prostaglandin analogues typically exert their effects by binding to G protein-coupled receptors (GPCRs). The diagram below illustrates a generalized signaling pathway for Prostaglandin E2, which involves the activation of EP receptors, leading to downstream cellular responses.

PGE2_Signaling_Pathway PGE2 16-phenoxy tetranor Prostaglandin A2 (or other Prostaglandin Analogue) EP_Receptor Prostaglandin Receptor (GPCR) PGE2->EP_Receptor G_Protein G Protein (e.g., Gs, Gq, Gi) EP_Receptor->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector_Enzyme->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA, PKC) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response (e.g., Inflammation, Pain, Cell Proliferation) Downstream_Kinase->Cellular_Response Phosphorylation Events

Caption: Generalized Prostaglandin Analogue Signaling Pathway.

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

Experimental_Workflow Start Hypothesis Formulation Experiment_Design Experimental Design (In Vitro / In Vivo) Start->Experiment_Design Reagent_Prep Reagent Preparation (Fresh Dilutions) Experiment_Design->Reagent_Prep Treatment Treatment with 16-phenoxy tetranor PGA2 Reagent_Prep->Treatment Sample_Collection Sample Collection (Supernatant, Plasma, Tissue) Treatment->Sample_Collection Analysis Analysis (ELISA, Western Blot, etc.) Sample_Collection->Analysis Data_Interpretation Data Interpretation and Statistical Analysis Analysis->Data_Interpretation Conclusion Conclusion Data_Interpretation->Conclusion

Caption: General Experimental Workflow for Prostaglandin Analogue Studies.

References

minimizing non-specific binding of "16-phenoxy tetranor Prostaglandin A2"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of 16-phenoxy tetranor Prostaglandin (B15479496) A2 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 16-phenoxy tetranor Prostaglandin A2?

This compound is a metabolite of sulprostone (B1662612) and an analog of Prostaglandin A2 (PGA2).[1][2][3][4] While it is structurally related to naturally occurring prostaglandins, its specific biological activities have not been extensively reported in the literature.[2][3][4]

Q2: What are the primary causes of high non-specific binding in assays involving lipid signaling molecules like this compound?

High non-specific binding (NSB) in assays with lipid-based molecules can stem from several factors:

  • Hydrophobic Interactions: Lipids can non-specifically adhere to plasticware, membranes, and other surfaces.

  • Inadequate Blocking: Insufficient blocking of non-target sites on assay plates or membranes can lead to spurious binding.[5]

  • Suboptimal Reagent Concentrations: Incorrect concentrations of antibodies or the prostaglandin analog can increase background signals.[5]

  • Issues with Assay Buffers: The composition, pH, and cleanliness of buffers can significantly impact NSB.[6][7]

  • Contamination: Reagents or samples contaminated with substances like detergents or endotoxins can interfere with the assay.[5]

Q3: What is an acceptable signal-to-noise ratio for a binding assay?

A good signal-to-noise ratio is critical for reliable data. Generally, for receptor binding assays, specific binding should constitute at least 80% of the total binding at the Kd (dissociation constant) concentration of the ligand.[8] A low signal-to-noise ratio suggests that a significant portion of the measured signal originates from non-specific binding, which can obscure the true specific binding signal.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound, particularly focusing on minimizing non-specific binding in immunoassays and receptor-binding assays.

Issue 1: High Background Noise in ELISA Assays

High background noise can mask the specific signal, leading to reduced sensitivity and inaccurate results.[6]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inadequate Blocking Use a high-quality blocking agent such as Bovine Serum Albumin (BSA) or casein. Consider trying different blocking agents if the issue persists.[5][6] Ensure the blocking buffer covers the entire surface of the well and incubate for the recommended time and temperature.
High Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal concentration that provides a robust signal without increasing background.[5]
Insufficient Washing Increase the number of wash cycles (typically 3-5 washes between each step are recommended).[5] Ensure the wash volume is sufficient to cover the entire well surface and consider incorporating a soaking step.[5]
Contaminated Reagents Prepare fresh buffers for each experiment using high-purity water and reagents.[6] Ensure all equipment is clean and sterile.[6]
Cross-Reactivity If using antibodies, they may cross-react with other structurally similar molecules in the sample.[5][6] Use highly specific monoclonal antibodies when possible.[9]
Issue 2: High Non-Specific Binding in Receptor-Binding Assays

High non-specific binding can lead to a reduced signal-to-noise ratio, making it difficult to determine the true binding affinity.[8]

Potential Causes and Solutions:

Potential Cause Recommended Solution
High Ligand Concentration For competition assays, use a radioligand concentration at or below the dissociation constant (Kd).[8] For saturation experiments, ensure that non-specific binding is less than 50% of total binding at the highest concentration tested.[8]
Suboptimal Washing Steps Increase the number of washes and/or use a higher stringency wash buffer to more effectively remove the unbound ligand.[8] Use ice-cold wash buffer to minimize dissociation of the ligand from the receptor during washing.[8]
Inappropriate Assay Buffer Adjust the pH of the running buffer and analyte solution. Matching the pH to the isoelectric point of your protein or neutralizing the surface charge can help reduce NSB.[7]
Hydrophobic Interactions Add a non-ionic surfactant, such as Tween-20, at a low concentration to the assay buffer to disrupt hydrophobic interactions between the prostaglandin analog and assay surfaces.[7]
Insufficient Blocking Pre-treat assay plates or membranes with a blocking agent like BSA to minimize non-specific adherence of the lipid molecule.[7]

Experimental Protocols

General Protocol for Minimizing Non-Specific Binding in an ELISA
  • Coating: Coat microplate wells with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.[7]

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add standards and samples (diluted in assay buffer, which may also contain a low percentage of BSA) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the detection antibody diluted in assay buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme-Conjugate Incubation: Add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Washing: Increase the number of washes to 5 times.

  • Substrate Addition: Add the substrate and incubate until color develops.

  • Stop Reaction: Add a stop solution.

  • Read Plate: Read the absorbance at the appropriate wavelength.

General Protocol for a Competitive Receptor-Binding Assay
  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Buffer Preparation: Prepare a binding buffer (e.g., Tris-HCl with MgCl2 and 0.1% BSA).

  • Reaction Setup: In a microplate, add the following to each well:

    • Binding buffer

    • A fixed concentration of labeled this compound (e.g., radiolabeled).

    • Increasing concentrations of unlabeled ("cold") this compound or a competing ligand for the standard curve.

    • For determining non-specific binding, add a high concentration of an unlabeled ligand.[8]

    • Test samples.

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate for a predetermined time at a specific temperature to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free ligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound ligand.

  • Quantification: Measure the amount of bound labeled ligand on the filters (e.g., using a scintillation counter for radioligands).

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis prep_reagents Prepare Reagents (Buffers, Standards, Samples) add_samples Add Samples & Standards prep_reagents->add_samples prep_plate Prepare Assay Plate (Coating & Blocking) prep_plate->add_samples wash1 Wash add_samples->wash1 add_detection Add Detection Antibody wash2 Wash add_detection->wash2 add_conjugate Add Enzyme Conjugate wash3 Wash add_conjugate->wash3 add_substrate Add Substrate wash4 Wash add_substrate->wash4 read_plate Read Plate analyze_data Analyze Data read_plate->analyze_data wash1->add_detection wash2->add_conjugate wash3->add_substrate wash4->read_plate

Figure 1. A generalized experimental workflow for an ELISA, highlighting critical washing steps to minimize non-specific binding.

signaling_pathway prostaglandin Prostaglandin Analog (e.g., 16-phenoxy tetranor PGA2) receptor G-Protein Coupled Receptor (GPCR) prostaglandin->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger downstream_kinase Downstream Kinase Activation (e.g., PKA) second_messenger->downstream_kinase cellular_response Cellular Response downstream_kinase->cellular_response

Figure 2. A simplified diagram of a common prostaglandin signaling pathway mediated by G-protein coupled receptors.

References

Technical Support Center: Synthesis of 16-phenoxy tetranor Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 16-phenoxy tetranor Prostaglandin (B15479496) A2. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of this complex molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 16-phenoxy tetranor Prostaglandin A2?

A1: The most common and well-established route for the synthesis of this compound and its analogs begins with the readily available Corey lactone diol. This starting material contains the key stereochemistry of the cyclopentane (B165970) core. The synthesis can be broadly divided into the following key stages:

  • Protection of Hydroxyl Groups: The two hydroxyl groups of the Corey lactone are typically protected, often as silyl (B83357) ethers (e.g., TBDMS or TES), to prevent unwanted side reactions in subsequent steps.

  • Lactone Reduction and Oxidation: The lactone is reduced to the corresponding lactol (a hemiacetal), which is then oxidized to the "Corey aldehyde".

  • Introduction of the ω-Chain: The phenoxy-containing lower side chain (ω-chain) is introduced via a Horner-Wadsworth-Emmons (HWE) reaction between the Corey aldehyde and a suitable phosphonate (B1237965) reagent. This step forms an α,β-unsaturated ketone.

  • Stereoselective Reduction of the 15-Keto Group: The ketone at the C-15 position is stereoselectively reduced to the desired (S)-alcohol. This is a critical step for the biological activity of the final compound.

  • Introduction of the α-Chain: The upper side chain (α-chain) is installed via a Wittig reaction with the lactol derived from the reduction of the lactone.

  • Deprotection: The protecting groups on the hydroxyl functions are removed.

  • Formation of the A-ring: The final step involves the dehydration of a prostaglandin E2 (PGE2) or F2α (PGF2α) precursor to form the characteristic α,β-unsaturated cyclopentenone ring of Prostaglandin A2 (PGA2).

A visual representation of this general workflow is provided below.

G cluster_0 Core Elaboration cluster_1 Side Chain Installation cluster_2 Final Modifications Corey Lactone Diol Corey Lactone Diol Protected Diol Protected Diol Corey Lactone Diol->Protected Diol Protection Corey Aldehyde Corey Aldehyde Protected Diol->Corey Aldehyde Reduction & Oxidation Enone Intermediate Enone Intermediate Corey Aldehyde->Enone Intermediate HWE Reaction (ω-chain) 15-(S)-Alcohol 15-(S)-Alcohol Enone Intermediate->15-(S)-Alcohol Stereoselective Reduction Protected PGF2α/PGE2 Protected PGF2α/PGE2 15-(S)-Alcohol->Protected PGF2α/PGE2 Wittig Reaction (α-chain) PGF2α/PGE2 Analog PGF2α/PGE2 Analog Protected PGF2α/PGE2->PGF2α/PGE2 Analog Deprotection 16-phenoxy tetranor PGA2 16-phenoxy tetranor PGA2 PGF2α/PGE2 Analog->16-phenoxy tetranor PGA2 Dehydration

Caption: General synthetic workflow for this compound.

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Reaction for ω-Chain Installation

Q2: I am observing low yields in the HWE reaction to form the enone intermediate. What are the possible causes and solutions?

A2: Low yields in the HWE reaction are a common issue. Here are several factors to consider and troubleshoot:

  • Inactive Phosphonate Reagent: The phosphonate reagent can degrade over time, especially if exposed to moisture. Ensure it is stored under anhydrous conditions. It is advisable to use freshly prepared or recently purchased reagent.

  • Base Selection and Handling: The choice and handling of the base are critical. Sodium hydride (NaH) is commonly used, but it is essential to remove the mineral oil it is often dispersed in by washing with anhydrous hexanes or pentane. Incomplete deprotonation of the phosphonate will lead to lower yields. Alternatively, stronger bases like lithium diisopropylamide (LDA) or potassium tert-butoxide can be used, but reaction conditions (temperature, addition rate) must be carefully controlled to avoid side reactions.

  • Reaction Temperature: The deprotonation of the phosphonate is typically performed at 0°C to room temperature, while the subsequent reaction with the aldehyde is often carried out at a lower temperature (e.g., -78°C to 0°C) to improve selectivity and minimize side reactions. Allowing the reaction to warm up prematurely can lead to undesired byproducts.

  • Purity of the Corey Aldehyde: The Corey aldehyde is known to be sensitive and can undergo epimerization or decomposition, especially under basic conditions.[1] Ensure the aldehyde is of high purity and use it immediately after preparation.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

A general procedure for the HWE reaction is as follows:

  • To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C under an inert atmosphere (argon or nitrogen), add a solution of dimethyl-(2-oxo-4-phenoxy-butyl)phosphonate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 1 hour to ensure complete formation of the phosphonate anion.

  • Cool the reaction mixture to -78°C and add a solution of the Corey aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

ParameterRecommended Condition
Base Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature Deprotonation: 0°C; Aldehyde addition: -78°C
Reaction Time 2-4 hours at -78°C
Work-up Quench with sat. aq. NH₄Cl
Stereoselective Reduction of the 15-Keto Group

Q3: My reduction of the 15-keto group is not stereoselective, resulting in a mixture of C-15 epimers. How can I improve the stereoselectivity?

A3: Achieving high stereoselectivity at the C-15 position is crucial for the biological activity of the prostaglandin. The formation of the undesired 15-(R) epimer is a common challenge.

  • Choice of Reducing Agent: The choice of the reducing agent is the most critical factor. Bulky hydride reagents are generally used to favor the formation of the desired (S)-alcohol.

    • L-Selectride® (Lithium tri-sec-butylborohydride): This is a highly stereoselective reducing agent for hindered ketones and often gives excellent results for prostaglandin synthesis. The reaction is typically performed at low temperatures (-78°C).

    • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst with a borane (B79455) source (e.g., borane-THF or borane-dimethyl sulfide). It is known for its high enantioselectivity in the reduction of prochiral ketones.[2][3]

    • Zinc Borohydride (Zn(BH₄)₂): This reagent can also provide good stereoselectivity, although it may be less selective than L-Selectride® or the CBS catalyst.[4]

  • Reaction Temperature: Low temperatures are essential to enhance stereoselectivity. Reactions are typically run at -78°C.

  • Chelation Control: In some cases, the presence of a chelating functional group can influence the direction of hydride attack. Protecting groups on nearby hydroxyls can affect the outcome.

Experimental Protocol: Stereoselective Reduction with L-Selectride®

  • Dissolve the enone intermediate (1.0 eq) in anhydrous THF and cool the solution to -78°C under an inert atmosphere.

  • Slowly add L-Selectride® (1.1-1.5 eq, 1.0 M solution in THF) dropwise to the cooled solution.

  • Stir the reaction mixture at -78°C for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction at -78°C by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and add hydrogen peroxide (30% aqueous solution) to oxidize the borane byproducts.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

ParameterRecommended Condition
Reducing Agent L-Selectride® or CBS catalyst with borane
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78°C
Reaction Time 2-4 hours
Work-up Quench with MeOH, then NaHCO₃ and H₂O₂
Wittig Reaction for α-Chain Installation

Q4: The Wittig reaction to introduce the α-chain is giving low yields and side products. What are the common pitfalls?

A4: The Wittig reaction is a cornerstone of prostaglandin synthesis, but it can be challenging.

  • Ylide Formation: The ylide is typically generated by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base like potassium tert-butoxide or sodium hydride. Incomplete ylide formation will result in unreacted starting material. The characteristic deep orange or red color of the ylide is a good visual indicator of its formation.[5]

  • Base Sensitivity of the Substrate: The lactol starting material can be sensitive to the strongly basic conditions of the Wittig reaction, leading to decomposition. It is crucial to add the lactol solution to the pre-formed ylide at a low temperature.

  • Side Products: A common side product is triphenylphosphine (B44618) oxide, which can sometimes complicate purification. Additionally, the formation of the trans-isomer of the double bond can occur, although the Wittig reaction with non-stabilized ylides generally favors the desired cis (Z)-isomer.[6][7]

Experimental Protocol: Wittig Reaction

  • In a flame-dried flask under an inert atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0-2.5 eq) in anhydrous THF.

  • Add a solution of potassium tert-butoxide (2.0-2.5 eq) in anhydrous THF dropwise at 0°C.

  • Stir the resulting deep orange-red mixture at 0°C for 30-60 minutes.

  • Cool the ylide solution to -20°C to -15°C.

  • Slowly add a solution of the lactol (1.0 eq) in anhydrous THF.

  • Allow the reaction to proceed at -15°C for several hours, monitoring by TLC.

  • Quench the reaction with water and allow it to warm to room temperature.

  • Acidify the aqueous layer to pH 4-5 with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product is often used in the next step without extensive purification, as the major byproduct, triphenylphosphine oxide, can be removed at a later stage.

Purification of the Final Product

Q5: I am having difficulty purifying the final this compound. What purification methods are recommended?

A5: Prostaglandins (B1171923) and their analogs can be challenging to purify due to their similar polarities and potential for isomerization.

  • Flash Column Chromatography: This is the most common method for the initial purification of the crude product. A silica gel stationary phase is typically used with a gradient elution system of hexanes and ethyl acetate, often with a small amount of acetic acid to prevent the carboxylate from streaking on the column.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative reversed-phase HPLC is often necessary. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or acetic acid to improve peak shape.[7]

  • Isomer Separation: PGA2 can potentially isomerize to PGB2 under certain conditions. Careful control of pH during workup and purification is important. HPLC can be effective in separating these isomers.

Logical Diagram for Purification Strategy

G Crude Product Crude Product Flash Chromatography Flash Chromatography Crude Product->Flash Chromatography Initial Cleanup Semi-pure Product Semi-pure Product Flash Chromatography->Semi-pure Product Removes major impurities Preparative HPLC Preparative HPLC Semi-pure Product->Preparative HPLC High Purity Separation Pure 16-phenoxy\ntetranor PGA2 Pure 16-phenoxy tetranor PGA2 Preparative HPLC->Pure 16-phenoxy\ntetranor PGA2 >98% Purity

Caption: A typical purification workflow for prostaglandin analogs.

MethodStationary PhaseMobile Phase (Typical)
Flash Chromatography Silica GelHexane/Ethyl Acetate with 0.1% Acetic Acid
Preparative HPLC C18Acetonitrile/Water with 0.1% Formic Acid

This technical support center provides a foundation for addressing common challenges in the synthesis of this compound. For more specific issues, consulting the primary literature for analogous compounds is highly recommended.

References

Technical Support Center: Purification of Synthetic 16-phenoxy tetranor Prostaglandin A₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of synthetic "16-phenoxy tetranor Prostaglandin (B15479496) A₂".

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 16-phenoxy tetranor Prostaglandin A₂.

Problem Potential Cause Suggested Solution
Low Yield After Purification Incomplete Extraction: The prostaglandin may not be fully extracted from the initial reaction mixture.Optimize the liquid-liquid extraction pH; prostaglandins (B1171923) are acidic and are better extracted into an organic solvent at a lower pH (e.g., pH 3-4).[1] Use a suitable solvent system for extraction.
Degradation of the Prostaglandin: Prostaglandin A₂ analogs can be unstable, particularly to pH extremes or high temperatures.Maintain a cold chain throughout the purification process (-20°C for long-term storage).[2] Avoid prolonged exposure to strong acids or bases.
Poor Binding to Chromatography Column: The chosen stationary phase may not be optimal for this specific prostaglandin analog.For reverse-phase HPLC, ensure the mobile phase is appropriately acidic (e.g., with 0.1% formic acid) to suppress ionization and improve retention.[3][4] For normal-phase chromatography, ensure the sample is completely dry before loading.
Poor Peak Shape in HPLC (Tailing or Fronting) Column Overload: Too much sample has been injected onto the HPLC column.Reduce the amount of sample injected. Use a preparative or semi-preparative column for larger sample loads.[5]
Inappropriate Mobile Phase: The solvent system may not be optimal for the compound, leading to poor peak shape.Adjust the mobile phase composition. For reverse-phase HPLC, a gradient of acetonitrile (B52724) or methanol (B129727) in water with a formic acid modifier is common.[4]
Column Contamination or Degradation: The HPLC column may be contaminated or the stationary phase may be degraded.Flush the column with a strong solvent. If the problem persists, replace the column.
Co-elution of Impurities Similar Polarity of Impurities: Impurities from the synthesis may have similar polarity to the target compound.Optimize the HPLC gradient to improve separation. Try a different stationary phase (e.g., C8 instead of C18) or a different chromatography technique (e.g., normal-phase chromatography).
Presence of Isomers: The synthetic process may have produced isomers that are difficult to separate.Chiral HPLC may be necessary to separate enantiomers if they are present.[6] High-resolution analytical techniques like LC-MS/MS can help identify the nature of the co-eluting species.[7]
Product Instability During and After Purification Oxidation or Degradation: Prostaglandins can be sensitive to air and light.Work under an inert atmosphere (e.g., nitrogen or argon) where possible. Use amber vials to protect the purified compound from light. Store the purified prostaglandin at -20°C or lower.[2][8]
Hydrolysis of Esters (if applicable): If the prostaglandin is in an ester form for purification, it may be susceptible to hydrolysis.Maintain anhydrous conditions during purification and storage if the compound is an ester.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 16-phenoxy tetranor Prostaglandin A₂?

A1: It is recommended to store 16-phenoxy tetranor Prostaglandin A₂ at -20°C for long-term stability.[2] The compound is typically supplied in a solution, such as methyl acetate (B1210297), and should be stored under these conditions to maintain its integrity for up to two years or more.[2][8]

Q2: What are the common analytical techniques to assess the purity of 16-phenoxy tetranor Prostaglandin A₂?

A2: The purity of 16-phenoxy tetranor Prostaglandin A₂ is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (λmax at 219 nm).[2][8] For more detailed analysis and identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that can provide information on molecular weight and fragmentation patterns, confirming the structure of the compound.[7]

Q3: Can I use Solid Phase Extraction (SPE) for the initial cleanup of my synthetic reaction mixture?

A3: Yes, Solid Phase Extraction (SPE) is a suitable technique for the initial cleanup of prostaglandin samples.[3] An octadecyl-bonded silica (B1680970) gel (C18) is a commonly used stationary phase. The sample is typically loaded under acidic conditions (e.g., with 1% formic acid) to ensure the retention of the acidic prostaglandin on the C18 stationary phase. Elution is then performed with an organic solvent like methanol.[3]

Q4: My purified 16-phenoxy tetranor Prostaglandin A₂ shows signs of degradation. What could be the cause?

A4: Prostaglandin A₂ analogs can be susceptible to degradation. Potential causes include exposure to high temperatures, extreme pH conditions, light, and oxygen. It is crucial to handle the compound in a controlled environment, use appropriate storage conditions (-20°C), and protect it from light by using amber vials.

Q5: What type of HPLC column is best suited for the purification of 16-phenoxy tetranor Prostaglandin A₂?

A5: Reverse-phase HPLC columns, such as C18 or C8, are commonly used for the purification of prostaglandins and their analogs.[9] The choice between C18 and C8 will depend on the specific separation needs and the polarity of the impurities. A C18 column generally provides higher retention for non-polar compounds.

Experimental Protocols

General Protocol for Purification of 16-phenoxy tetranor Prostaglandin A₂ using Preparative HPLC

This protocol outlines a general procedure and should be optimized for your specific experimental conditions.

  • Sample Preparation:

    • Following synthesis, quench the reaction and perform a liquid-liquid extraction. Acidify the aqueous layer to approximately pH 3-4 with a suitable acid (e.g., dilute HCl).

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or chloroform.[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure at a low temperature.

    • Re-dissolve the crude residue in a minimal amount of the HPLC mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter before injecting it into the HPLC system.

  • Preparative HPLC Conditions (Illustrative Example):

    • Column: C18 reverse-phase column (dimensions will depend on the sample load).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B (e.g., 20% to 90% B over 30 minutes). The exact gradient should be optimized based on analytical HPLC runs.

    • Flow Rate: Dependent on the column dimensions.

    • Detection: UV at 219 nm.[2][8]

    • Injection Volume: Dependent on the column size and sample concentration.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak of interest.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions.

  • Solvent Removal and Storage:

    • Remove the HPLC solvents under reduced pressure at a low temperature.

    • The final product can be stored as a residue or redissolved in a suitable solvent (e.g., methyl acetate or ethanol) for storage at -20°C.[2][8]

Data Presentation

Table 1: Comparison of Purification Techniques for Prostaglandin Analogs
Purification Technique Typical Purity Typical Recovery Scale Notes
Preparative HPLC >98%[5][9]60-80%Milligram to GramProvides high resolution and purity.
Solid Phase Extraction (SPE) 80-95%>90%[3]Microgram to MilligramGood for initial cleanup and sample concentration.
Flash Chromatography 90-98%70-90%Milligram to Multi-gramSuitable for larger scale purification but with lower resolution than HPLC.
Crystallization >99%VariableMilligram to KilogramCan provide very high purity if a suitable solvent system is found.[1]

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis & Extraction cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Synthetic Product extraction Liquid-Liquid Extraction synthesis->extraction spe Solid Phase Extraction (Optional Cleanup) extraction->spe Crude Extract hplc Preparative HPLC extraction->hplc Direct to HPLC spe->hplc fractions Collect Pure Fractions hplc->fractions analysis Purity Analysis (Analytical HPLC/LC-MS) fractions->analysis final_product Pure 16-phenoxy tetranor Prostaglandin A₂ analysis->final_product >98% Purity

Caption: A general workflow for the purification of synthetic 16-phenoxy tetranor Prostaglandin A₂.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Purity after HPLC check_impurities Are there co-eluting impurities? start->check_impurities optimize_gradient Optimize HPLC Gradient check_impurities->optimize_gradient Yes check_isomers Are isomers present? check_impurities->check_isomers No end Purity Improved optimize_gradient->end change_column Try a Different Stationary Phase (e.g., C8) change_column->end check_isomers->change_column No chiral_hplc Consider Chiral HPLC check_isomers->chiral_hplc Yes chiral_hplc->end

Caption: A troubleshooting decision tree for addressing low purity issues during HPLC purification.

References

Quality Control Technical Support Center: 16-phenoxy tetranor Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-phenoxy tetranor Prostaglandin (B15479496) A2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical quality control specifications for 16-phenoxy tetranor Prostaglandin A2?

A1: The quality of this compound is determined by a combination of identity, purity, and stability tests. Key specifications are summarized in the table below.

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical to maintain the integrity of the compound. For long-term storage, it is recommended to store this compound as a solution in methyl acetate (B1210297) at -20°C. This ensures stability for at least two years. For short-term use, solutions in organic solvents like DMF, DMSO, and ethanol (B145695) can be prepared. Aqueous solutions in PBS (pH 7.2) are also possible but may have lower stability.

Q3: What are the expected degradation products of this compound?

A3: Prostaglandin A2 and its analogs are susceptible to degradation, particularly through hydrolysis and oxidation. Forced degradation studies are essential to identify potential degradation products. Common degradation pathways for prostaglandins (B1171923) include isomerization and oxidation of the cyclopentenone ring and side chains.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: The carboxylic acid moiety of the prostaglandin can interact with the silica (B1680970) backbone of the C18 column. Adjusting the mobile phase pH to be at least 2 pH units below the pKa of the analyte (typically around pH 3-4 for prostaglandins) will ensure it is in its neutral form and minimize secondary interactions.

  • Possible Cause 2: Contamination of the analytical column.

    • Solution: Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, water, mobile phase). If the problem persists, consider replacing the column.

  • Possible Cause 3: Column overload.

    • Solution: Reduce the concentration of the sample being injected.

Problem 2: Inconsistent retention times in HPLC analysis.

  • Possible Cause 1: Fluctuation in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly.

  • Possible Cause 2: Temperature variations.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

  • Possible Cause 3: Column degradation.

    • Solution: Over time, the stationary phase of the column can degrade. If retention times consistently decrease, it may be time to replace the column.

Problem 3: Low signal intensity or no peak detected in Mass Spectrometry (MS) analysis.

  • Possible Cause 1: Poor ionization of the analyte.

    • Solution: this compound is an acidic molecule. Negative ion mode electrospray ionization (ESI-) is generally more effective. Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Possible Cause 2: Inappropriate mobile phase additives.

    • Solution: While acidic modifiers are good for chromatography, they can suppress ionization in negative mode. If using an acidic mobile phase, consider post-column infusion of a weak base (e.g., a very dilute solution of ammonium (B1175870) hydroxide) to enhance deprotonation before the ESI source.

  • Possible Cause 3: Analyte degradation in the source.

    • Solution: Prostaglandins can be thermally labile. Reduce the ion source temperature to the minimum required for efficient desolvation.

Data Presentation

Table 1: Physicochemical Properties and Purity Specifications

ParameterValueSource
Chemical Formula C22H26O5[1][2]
Molecular Weight 370.4 g/mol [1][2]
CAS Number 51639-10-2[1][2]
Purity (by HPLC) ≥98%[1][2]
UV λmax 219 nm[1][2]
Appearance A solution in methyl acetate[1][2]

Table 2: Recommended Storage and Stability

ConditionSolventTemperatureDuration
Long-term Storage Methyl Acetate-20°C≥ 2 years
Short-term Storage DMF, DMSO, Ethanol-20°CWeeks to months
Working Solution PBS (pH 7.2)4°CUp to 24 hours

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is a general guideline and may require optimization for your specific instrumentation and requirements.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 219 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
  • LC Conditions: Use the HPLC conditions described in Protocol 1.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Ion ESI (-).

  • Source Parameters (typical starting points):

    • Capillary Voltage: 2.5-3.5 kV

    • Cone Voltage: 20-40 V

    • Desolvation Temperature: 350-450°C

    • Desolvation Gas Flow: 600-800 L/hr

  • MS Scan Mode:

    • For Identification: Full scan from m/z 100-500.

    • For Quantification (MRM):

      • Precursor Ion (Q1): m/z 369.2 ([M-H]⁻)

      • Product Ions (Q3): Monitor characteristic fragment ions. The exact fragments should be determined by infusing a standard of the compound and performing a product ion scan.

Protocol 3: Forced Degradation Study

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways.[2][3][4][5][6]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by the developed HPLC or LC-MS/MS method.

Mandatory Visualization

Quality_Control_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Decision start Receive 16-phenoxy tetranor Prostaglandin A2 Sample prep Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) start->prep hplc HPLC Analysis (Purity & Impurities) prep->hplc lcms LC-MS/MS Analysis (Identity & Quantification) prep->lcms nmr NMR Spectroscopy (Structural Confirmation) prep->nmr decision Compare results to specifications hplc->decision lcms->decision nmr->decision pass Pass decision->pass Meets Specs fail Fail (Initiate OOS Investigation) decision->fail Does Not Meet Specs

Caption: Quality Control Workflow for this compound.

Troubleshooting_HPLC_Retention_Time cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent HPLC Retention Times cause1 Mobile Phase Composition Change? start->cause1 cause2 Column Temperature Fluctuation? start->cause2 cause3 Column Degradation? start->cause3 sol1 Ensure proper mixing and degassing of mobile phase. Check gradient pump. cause1->sol1 Yes sol2 Use a column oven to maintain constant temperature. cause2->sol2 Yes sol3 Flush column. If problem persists, replace column. cause3->sol3 Yes

Caption: Troubleshooting Inconsistent HPLC Retention Times.

References

Validation & Comparative

A Comparative Guide: Sulprostone vs. its Metabolite, 16-phenoxy tetranor Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent drug and its metabolites is crucial for predicting efficacy, off-target effects, and overall pharmacological profile. This guide provides a detailed comparison of the synthetic prostaglandin (B15479496) E2 (PGE2) analogue, sulprostone (B1662612), and its minor metabolite, 16-phenoxy tetranor Prostaglandin A2. While extensive data exists for sulprostone's potent bioactivity, its metabolite remains largely uncharacterized, presenting a significant knowledge gap in the field.

Executive Summary

Sulprostone is a well-documented selective agonist for the prostaglandin EP3 and, to a lesser extent, EP1 receptors. This targeted activity makes it a powerful uterotonic agent used clinically for the induction of labor, termination of pregnancy, and management of postpartum hemorrhage. In stark contrast, this compound is identified as a minor metabolite of sulprostone, with its biological activity yet to be reported in scientific literature. This guide will delve into the known activities and mechanisms of sulprostone, while clearly delineating the current lack of experimental data for its metabolite.

Sulprostone: A Potent and Selective Prostaglandin Analogue

Sulprostone is a synthetic derivative of dinoprostone (B10761402) (PGE2) and is recognized for its high efficacy and selectivity, particularly for the EP3 receptor.[1][2] Its resistance to metabolic degradation compared to natural PGE2 contributes to its potent and sustained biological effects.[1]

Clinical Applications and Efficacy

The primary clinical utility of sulprostone lies in its potent uterotonic activity.[3][4] It is employed in several obstetrical and gynecological applications:

  • Induction of Labor and Termination of Pregnancy: Sulprostone effectively stimulates uterine contractions, leading to cervical dilation and expulsion of uterine contents.[1][5][6][7]

  • Management of Postpartum Hemorrhage: In cases of uterine atony, sulprostone induces strong uterine contractions, which compress blood vessels and control bleeding.[3][4][8][9]

Clinical studies have demonstrated the efficacy of sulprostone in these applications, often comparing different administration routes and dosages to optimize outcomes and minimize side effects.[6][10][11]

This compound: An Uncharacterized Metabolite

In contrast to the wealth of information on sulprostone, this compound is primarily known as a minor metabolite found in human plasma following the administration of sulprostone.[12][13][14] Crucially, its biological activity has not been studied or reported in the existing scientific literature.[12][13] This lack of data means that its affinity for prostaglandin receptors, its signaling pathways, and its potential physiological effects remain unknown.

Comparative Overview

Due to the absence of data for this compound, a direct quantitative comparison of activity with sulprostone is not possible. The following table summarizes the known information for both compounds.

FeatureSulprostoneThis compound
Compound Type Synthetic Prostaglandin E2 AnalogueMinor Metabolite of Sulprostone
Primary Target Prostaglandin EP3 and EP1 ReceptorsUnknown
Mechanism of Action G-protein coupled receptor activation, leading to increased intracellular calcium (EP1) and decreased cAMP (EP3), resulting in smooth muscle contraction.[3]Unknown
Biological Activity Potent uterotonic agent.[3][4]Not reported in the literature.[12][13]
Clinical Use Induction of labor, termination of pregnancy, management of postpartum hemorrhage.[1][5]None

Signaling Pathways of Sulprostone

Sulprostone exerts its effects by activating specific G-protein coupled receptors (GPCRs), primarily EP1 and EP3. The activation of these receptors triggers distinct downstream signaling cascades.

Sulprostone_Signaling cluster_EP1 EP1 Receptor Pathway cluster_EP3 EP3 Receptor Pathway Sulprostone Sulprostone EP1 EP1 Receptor Sulprostone->EP1 EP3 EP3 Receptor Sulprostone->EP3 PLC Phospholipase C (PLC) EP1->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Contraction1 Smooth Muscle Contraction Ca_release->Contraction1 Gi Gi Protein EP3->Gi AC Adenylate Cyclase (AC) Inhibition Gi->AC cAMP_decrease cAMP Decrease AC->cAMP_decrease Contraction2 Smooth Muscle Contraction cAMP_decrease->Contraction2

Caption: Signaling pathways of Sulprostone via EP1 and EP3 receptors.

Experimental Protocols

While no experimental data exists for this compound, the following outlines a general methodology that could be employed to characterize its activity and compare it to sulprostone.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound and sulprostone to a panel of prostaglandin receptors (EP1, EP2, EP3, EP4, DP, FP, IP, TP).

Methodology:

  • Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing each human prostaglandin receptor subtype.

  • Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for each receptor (e.g., [³H]-PGE2).

  • Incubation: Incubate the membranes with the radioligand and increasing concentrations of the test compounds (sulprostone or this compound).

  • Detection: Measure the displacement of the radioligand by the test compounds using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) for each compound at each receptor to determine binding affinity and selectivity.

Receptor_Binding_Workflow Start Start: Characterize Compound Activity Prep Prepare Membranes from Receptor-Expressing Cells Start->Prep Incubate Incubate Membranes with Radioligand and Test Compound Prep->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Measure Measure Bound Radioactivity Separate->Measure Analyze Calculate Ki to Determine Binding Affinity Measure->Analyze End End: Receptor Binding Profile Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Objective: To assess the functional activity (agonist or antagonist) of the compounds at prostaglandin receptors.

Methodology:

  • Cell-Based Assays: Use cell lines expressing specific prostaglandin receptors.

  • Second Messenger Measurement:

    • For Gs-coupled receptors (EP2, EP4, DP, IP), measure changes in intracellular cyclic AMP (cAMP) levels using assays like HTRF or ELISA.

    • For Gq-coupled receptors (EP1, FP, TP), measure changes in intracellular calcium (Ca²⁺) levels using fluorescent calcium indicators.

    • For Gi-coupled receptors (EP3), measure the inhibition of forskolin-stimulated cAMP production.

  • Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion and Future Directions

Sulprostone is a well-characterized and clinically utilized prostaglandin analogue with selective agonist activity at EP3 and EP1 receptors. In contrast, its metabolite, this compound, remains a pharmacological enigma. The lack of data on its biological activity highlights a critical area for future research. Characterizing the receptor binding profile and functional activity of this metabolite is essential for a complete understanding of sulprostone's pharmacology and for uncovering any potential biological roles of the metabolite itself. The experimental workflows outlined in this guide provide a clear path for such investigations. For drug development professionals, this knowledge gap underscores the importance of thoroughly characterizing drug metabolites to ensure a comprehensive understanding of a drug's in vivo effects.

References

A Comparative Guide to PGF2α Analogs: Performance and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the biological activity of "16-phenoxy tetranor Prostaglandin (B15479496) A2" is limited in publicly available scientific literature. It is identified as a minor metabolite of sulprostone (B1662612), and its pharmacological profile has not been extensively studied.[1][2][3] Therefore, a direct experimental comparison with other PGF2α analogs is not feasible at this time. This guide provides a comparative framework for well-characterized PGF2α analogs, offering insights into their performance based on available experimental data.

Prostaglandin F2α (PGF2α) analogs are a critical class of therapeutic agents, most notably used in the management of glaucoma. These synthetic compounds mimic the action of endogenous PGF2α, primarily by acting as agonists at the PGF2α receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that leads to various physiological effects, including the reduction of intraocular pressure. This guide offers a comparative analysis of several widely used PGF2α analogs, focusing on their receptor binding affinities, functional potencies, and in vitro effects.

Comparative Efficacy and Receptor Binding of PGF2α Analogs

The therapeutic efficacy of PGF2α analogs is intrinsically linked to their affinity for the FP receptor and their potency in activating downstream signaling pathways. The following table summarizes key pharmacological parameters for the active acid forms of several commonly used PGF2α analogs.

CompoundFP Receptor Binding Affinity (Ki, nM)FP Receptor Functional Potency (EC50, nM) in Human Ciliary Muscle CellsReference
Travoprost Acid35 ± 51.4[4]
Bimatoprost Acid832.8 - 3.8[4]
Latanoprost Acid9832 - 124[4]

PGF2α Receptor Signaling Pathway

Upon binding of a PGF2α analog to the FP receptor, a conformational change is induced, leading to the activation of the Gq/11 family of G proteins. This initiates a well-defined signaling cascade, as illustrated below.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a_analog PGF2α Analog FP_receptor FP Receptor (GPCR) PGF2a_analog->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

PGF2α receptor signaling pathway.

In Vitro Comparison of Cytotoxicity

The tolerability of topical PGF2α analog formulations is a critical aspect of their clinical use. In vitro studies on human conjunctival epithelial cells can provide valuable insights into the potential cytotoxicity of these compounds and their formulations. The following table summarizes the average lethal dose 50 (LD50) for different prostaglandin analogs in a comparative study.

Prostaglandin AnalogAverage Lethal Dose 50 (LD50) (%)Reference
Latanoprost51.45[5]
Bimatoprost54.33[5]
Travoprost58.78[5]
Tafluprost (preservative-free)68.45[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate comparison of pharmacological agents. Below are representative methodologies for key in vitro assays used to characterize PGF2α analogs.

Experimental Workflow for In Vitro Comparison

The following diagram illustrates a general workflow for the in vitro comparison of PGF2α analogs.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Comparison Cell_Culture 1. Cell Culture (e.g., Human Ciliary Muscle Cells, Conjunctival Epithelial Cells) Binding_Assay 3a. Receptor Binding Assay (Determine Ki) Cell_Culture->Binding_Assay Functional_Assay 3b. Functional Assay (e.g., Calcium Mobilization, IP1 Determine EC50) Cell_Culture->Functional_Assay Cytotoxicity_Assay 3c. Cytotoxicity Assay (e.g., MTT, WST-1 Determine LD50) Cell_Culture->Cytotoxicity_Assay Compound_Prep 2. Preparation of PGF2α Analogs (Varying Concentrations) Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Compound_Prep->Cytotoxicity_Assay Data_Analysis 4. Data Analysis (Dose-response curves, Statistical analysis) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Comparison 5. Comparative Assessment of Potency, Efficacy, and Toxicity Data_Analysis->Comparison

General experimental workflow for comparing PGF2α analogs.
Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of PGF2α analogs for the FP receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human FP receptor or from a relevant tissue source.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: Use a radiolabeled PGF2α analog, such as [3H]-PGF2α.

  • Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled PGF2α analog (competitor).

  • Incubation: Incubate the mixture with the prepared cell membranes for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (EC50) of PGF2α analogs in activating the FP receptor.

Protocol:

  • Cell Culture: Plate cells expressing the FP receptor (e.g., HEK293 cells or human ciliary muscle cells) in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Addition: Prepare serial dilutions of the PGF2α analogs.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the PGF2α analogs to the wells and monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.[6]

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the analog concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the analog that produces 50% of the maximal response).

Cytotoxicity Assay (WST-1 Assay)

Objective: To assess the effect of PGF2α analogs on the viability of cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., human conjunctival epithelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the PGF2α analog formulations for a specific duration (e.g., 24 hours).

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a period of 1-4 hours at 37°C.

  • Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the analog concentration to determine the LD50 value.

References

Unveiling the Biological Profile of 16-phenoxy tetranor Prostaglandin A2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-phenoxy tetranor Prostaglandin (B15479496) A2 is a synthetic prostaglandin analog. While direct experimental data on its biological effects are not extensively documented in current literature, it is recognized as a minor metabolite of sulprostone (B1662612), a potent prostaglandin E2 (PGE2) analog.[1][2] This guide provides a comparative analysis of the predicted biological effects of 16-phenoxy tetranor Prostaglandin A2 by examining its parent compound, sulprostone, and other key prostaglandins (B1171923) such as PGE2 and Prostaglandin F2α (PGF2α). The information presented herein is intended to offer a predictive framework for researchers investigating this and similar molecules.

Comparative Analysis of Biological Effects

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological and pathological effects. Their actions are mediated through specific G-protein coupled receptors. Given that this compound is a metabolite of sulprostone, its biological activity is likely to be related to the activation of prostaglandin receptors, albeit potentially with different selectivity and potency.

Sulprostone is a selective agonist for the prostaglandin EP3 and, to a lesser extent, EP1 receptors.[1][3] This selectivity dictates its primary clinical use in inducing uterine contractions.[3][4][5] In contrast, naturally occurring prostaglandins like PGE2 and PGF2α interact with a broader range of receptors, leading to more diverse biological outcomes.

Table 1: Comparative Biological Effects of Prostaglandin Analogs

Biological EffectSulprostone (Parent Compound)Prostaglandin E2 (PGE2)Prostaglandin F2α (PGF2α)This compound (Predicted)
Uterine Contraction Potent induction[3][4]Induces contractions[6]Potent inductionLikely to have some uterotonic activity, but potency is unknown.
Platelet Aggregation Slight, non-significant decrease[7]Can be pro- or anti-aggregatory depending on the receptor subtypeWeak effectUnknown.
Inflammation Pro-inflammatory effects are a known side effect[3]Key mediator of inflammation[6]Pro-inflammatory[8]May possess pro-inflammatory properties.
Intraocular Pressure Not a primary indicationCan lower intraocular pressureUsed in glaucoma treatment to lower intraocular pressureUnknown.
Smooth Muscle Tone Contraction of uterine smooth muscle[3]Modulates smooth muscle tone in various tissues[6]Contraction of vascular and bronchial smooth muscleMay modulate smooth muscle tone.

Signaling Pathways

The biological effects of prostaglandins are initiated by their binding to specific cell surface receptors, which in turn triggers intracellular signaling cascades.

Prostaglandin E2 (PGE2) Receptor Signaling

PGE2 mediates its diverse effects through four receptor subtypes: EP1, EP2, EP3, and EP4.[6] Sulprostone, the parent compound of this compound, primarily activates EP3 and EP1 receptors.[3]

  • EP1 Receptor: Activation of the EP1 receptor leads to an increase in intracellular calcium levels, typically resulting in smooth muscle contraction.[3]

  • EP2 and EP4 Receptors: These receptors are coupled to Gs proteins and their activation increases intracellular cyclic AMP (cAMP) levels, leading to smooth muscle relaxation and vasodilation.[9][10]

  • EP3 Receptor: The EP3 receptor is coupled to Gi proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This pathway is primarily responsible for the potent uterine contractions induced by sulprostone.[3]

PGE2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 PGE2 / Sulprostone EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 PLC Phospholipase C EP1->PLC Gq AC_stim Adenylyl Cyclase EP2->AC_stim Gs AC_inhib Adenylyl Cyclase EP3->AC_inhib Gi EP4->AC_stim Gs Ca ↑ Intracellular Ca²⁺ PLC->Ca Contraction Smooth Muscle Contraction Ca->Contraction cAMP_inc ↑ cAMP AC_stim->cAMP_inc Relaxation Smooth Muscle Relaxation cAMP_inc->Relaxation cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Uterine_Contraction Uterine Contraction cAMP_dec->Uterine_Contraction

PGE2 Receptor Signaling Pathways
Prostaglandin F2α (PGF2α) Receptor Signaling

PGF2α primarily signals through the FP receptor.[11] Activation of the FP receptor is coupled to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium, which mediates contractile responses in smooth muscle.[12]

PGF2a_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor PLC Phospholipase C FP_Receptor->PLC Gq IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc PKC Protein Kinase C IP3_DAG->PKC Contraction Smooth Muscle Contraction Ca_inc->Contraction PKC->Contraction ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Protocol SampleCollection 1. Sample Collection (Supernatant, Plasma, Urine) Centrifugation 2. Centrifugation SampleCollection->Centrifugation Extraction 3. Solid Phase Extraction (Optional) Centrifugation->Extraction PlateCoating 4. Add Samples/Standards to Coated Plate Extraction->PlateCoating AddConjugate 5. Add HRP-Conjugate PlateCoating->AddConjugate Incubate 6. Incubate (Competitive Binding) AddConjugate->Incubate Wash 7. Wash Plate Incubate->Wash AddSubstrate 8. Add Substrate Wash->AddSubstrate ReadPlate 9. Read Absorbance AddSubstrate->ReadPlate DataAnalysis 10. Data Analysis (Standard Curve & Calculation) ReadPlate->DataAnalysis

References

A Comparative Guide: 16-phenoxy tetranor Prostaglandin A2 vs. 16-phenoxy tetranor Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two structurally related prostaglandin (B15479496) analogs: 16-phenoxy tetranor Prostaglandin A2 (PGA2 analog) and 16-phenoxy tetranor Prostaglandin E2 (PGE2 analog). A significant disparity in the available research data necessitates a unique comparative approach. While the biological activities of the PGE2 analog can be largely inferred from its well-studied parent compound, sulprostone (B1662612), the PGA2 analog remains biologically uncharacterized in publicly available literature.

Overview and Key Differences

Both compounds are tetranor prostaglandin analogs, meaning their carboxylic acid side chain has been shortened by four carbons. They also share a 16-phenoxy group, a modification that can influence receptor binding and metabolic stability. The primary structural difference lies in the cyclopentane (B165970) ring: the PGE2 analog possesses a ketone and a hydroxyl group, whereas the PGA2 analog has a cyclopentenone structure (a double bond in the ring). This seemingly minor difference is known to confer distinct biological activities among natural prostaglandins.

16-phenoxy tetranor Prostaglandin E2 is the free acid form and a minor metabolite of sulprostone, a potent and selective agonist for the prostaglandin E receptors EP3 and, to a lesser extent, EP1.[1][2] Its biological activity is therefore expected to mirror that of sulprostone, primarily involving smooth muscle contraction.

This compound is also a minor metabolite of sulprostone.[2] However, a thorough review of the scientific literature reveals that its biological activity has not been studied or reported. This presents a significant knowledge gap, preventing a direct, data-driven comparison of its performance.

Quantitative Data Comparison

Due to the lack of experimental data for the 16-phenoxy tetranor PGA2 analog, this section presents the known receptor binding affinities for its parent compound, sulprostone, as a proxy for the activity of the 16-phenoxy tetranor PGE2 analog. No such data is available for the PGA2 analog.

Parameter16-phenoxy tetranor Prostaglandin E2 (inferred from Sulprostone)This compound
Receptor Target(s) EP3 and EP1 receptorsNot Determined
Binding Affinity (Ki) EP3: 0.6 nM EP1: 21 nM[2]Not Determined
Potency (EC50/IC50) Not specified in available literatureNot Determined

Signaling Pathways

The signaling pathways for the PGE2 analog are inferred from its parent compound, sulprostone, which activates G-protein coupled receptors EP1 and EP3. In contrast, the signaling pathway for the PGA2 analog is unknown. However, for comparative purposes, the known non-receptor-mediated pathway of the parent prostaglandin A2 is presented.

16-phenoxy tetranor Prostaglandin E2 (Inferred from Sulprostone)

Activation of EP1 and EP3 receptors by sulprostone initiates two distinct signaling cascades:

  • EP1 Receptor (Gq-coupled): Activation of the Gq protein stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in smooth muscle contraction.[1]

  • EP3 Receptor (Gi-coupled): Activation of the Gi protein inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels contribute to smooth muscle contraction.[1]

cluster_PGE2 16-phenoxy tetranor PGE2 Analog Signaling cluster_EP1 EP1 Receptor Pathway cluster_EP3 EP3 Receptor Pathway PGE2 16-phenoxy tetranor Prostaglandin E2 Analog EP1 EP1 Receptor PGE2->EP1 EP3 EP3 Receptor PGE2->EP3 Gq Gq protein EP1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Contraction1 Smooth Muscle Contraction Ca_release->Contraction1 Gi Gi protein EP3->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Contraction2 Smooth Muscle Contraction cAMP->Contraction2

Inferred signaling pathways for 16-phenoxy tetranor Prostaglandin E2.
This compound (Hypothetical)

While the specific actions of the 16-phenoxy tetranor PGA2 analog are unknown, natural Prostaglandin A2 has been shown to induce apoptosis through a receptor-independent mechanism. It can directly interact with mitochondria to permeabilize the outer membrane and cause the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[3] It is plausible, though not confirmed, that the 16-phenoxy tetranor analog could share similar properties.

cluster_PGA2 Hypothetical 16-phenoxy tetranor PGA2 Analog Signaling PGA2 16-phenoxy tetranor Prostaglandin A2 Analog (Hypothetical) Mito Mitochondrion PGA2->Mito CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Hypothetical signaling pathway for this compound.

Experimental Protocols

To elucidate the biological activities of these compounds, particularly the uncharacterized PGA2 analog, and to directly compare their performance, a series of standard experimental protocols would be required.

Receptor Binding Assay (Radioligand Displacement)

This assay would determine the binding affinity (Ki) of each analog for a panel of prostaglandin receptors (EP, DP, FP, IP, TP).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human prostaglandin receptor of interest.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors) and a range of concentrations of the unlabeled test compound (16-phenoxy tetranor PGA2 or PGE2 analog).

  • Incubation: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate: Membranes + Radioligand + Test Compound A->B C Filter to Separate Bound/Free Ligand B->C D Count Radioactivity C->D E Calculate IC50 & Ki D->E

Workflow for a radioligand binding assay.
Second Messenger Assays

These functional assays measure the downstream consequences of receptor activation.

  • cAMP Assay (for Gi and Gs-coupled receptors):

    • Cell Culture: Plate cells expressing the target receptor (e.g., EP3 for Gi, EP2/EP4 for Gs) in a 96- or 384-well plate.

    • Stimulation: For Gi-coupled receptors, first stimulate cells with a compound like forskolin (B1673556) to increase basal cAMP levels. Then, treat the cells with various concentrations of the prostaglandin analog.

    • Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay format, such as HTRF or AlphaScreen.

    • Data Analysis: Plot the change in cAMP levels against the log concentration of the analog to determine EC50 or IC50 values.

  • Intracellular Calcium Mobilization Assay (for Gq-coupled receptors):

    • Cell Loading: Plate cells expressing the target receptor (e.g., EP1) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Measurement: Use a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Compound Addition: Add various concentrations of the prostaglandin analog and immediately measure the transient increase in intracellular calcium.

    • Data Analysis: Plot the peak fluorescence response against the log concentration of the analog to determine the EC50 value.

Conclusion

The comparison between this compound and 16-phenoxy tetranor Prostaglandin E2 is currently limited by a significant lack of data for the PGA2 analog. The PGE2 analog, as the free acid of sulprostone, is a potent EP3/EP1 receptor agonist with well-defined signaling pathways leading to smooth muscle contraction. In stark contrast, the biological activities of the PGA2 analog remain to be determined.

Future research should prioritize the characterization of the 16-phenoxy tetranor PGA2 analog, starting with receptor binding profiling and functional second messenger assays as outlined above. Such studies are essential to understand its potential biological role and to enable a direct and meaningful comparison with its PGE2 counterpart. This would clarify whether the change from a PGE to a PGA cyclopentane ring structure, in the context of the 16-phenoxy tetranor backbone, leads to a distinct pharmacological profile, such as a shift towards receptor-independent apoptotic activity.

References

A Comparative Analysis of Prostaglandin Receptor Activation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the activation and signaling of various prostaglandin (B15479496) receptors. Prostaglandins (B1171923) are a class of lipid autacoids that mediate a wide array of physiological and pathological processes, including inflammation, pain, fever, and smooth muscle contraction. Their effects are transduced by a family of G-protein coupled receptors (GPCRs), making these receptors critical targets for therapeutic intervention. This guide provides a comparative overview of their activation, signaling pathways, and the experimental methods used for their characterization, supported by experimental data.

Prostaglandin Receptor Classification and Signaling Overview

Prostaglandin receptors are broadly classified into five main types based on their sensitivity to the five principal prostaglandins: DP, EP, FP, IP, and TP receptors, which preferentially bind to prostaglandin D2 (PGD2), prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2), respectively. The EP receptors are further subdivided into four subtypes: EP1, EP2, EP3, and EP4. Activation of these receptors initiates distinct intracellular signaling cascades primarily through coupling to different heterotrimeric G-proteins (Gs, Gi, and Gq), leading to the modulation of second messenger levels, namely cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium ([Ca2+]i).[1][2][3]

The diversity in G-protein coupling allows for a wide range of cellular responses to a single prostaglandin molecule. For instance, EP2 and EP4 receptors couple to Gs to increase cAMP levels, while the EP3 receptor primarily couples to Gi to decrease cAMP. In contrast, EP1, FP, and TP receptors couple to Gq, leading to an increase in intracellular calcium.[4][5][6]

Quantitative Comparison of Receptor Activation

The affinity of a ligand for its receptor and its potency in eliciting a functional response are critical parameters in pharmacology. These are typically quantified by the inhibition constant (Ki) and the half-maximal effective concentration (EC50), respectively. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency.

Ligand Binding Affinities (Ki) of Endogenous Prostaglandins at Human Receptors

The following table summarizes the binding affinities of major endogenous prostaglandins for their respective human receptors. The data is compiled from various radioligand binding studies. It is important to note that Ki values can vary between studies due to different experimental conditions.

ReceptorPGD2 (nM)PGE2 (nM)PGF2α (nM)PGI2 (Iloprost) (nM)TXA2 (U-46619) (nM)Reference(s)
DP1 ~5>1000>1000>1000>1000[1]
DP2 (CRTH2) 2.4 - 3.2>1000~300>1000~700[7]
EP1 >100015 - 40~200>1000>1000[1]
EP2 >100010 - 30>1000>1000>1000[1]
EP3 >10000.5 - 5~50>1000>1000[1]
EP4 >10000.8 - 3>1000>1000>1000[1]
FP ~100~1003 - 5>1000>1000[1]
IP >1000>1000>10005 - 15>1000[1]
TP >1000>1000>1000>100010 - 20[1]
Functional Potencies (EC50) of Prostaglandins in Second Messenger Assays

The table below presents the EC50 values for the activation of downstream signaling pathways (cAMP accumulation or intracellular calcium mobilization) by endogenous prostaglandins at their respective human receptors.

ReceptorAgonistSignaling PathwayEC50 (nM)Reference(s)
DP1 PGD2↑ cAMP~10[1]
DP2 (CRTH2) PGD2↓ cAMP / ↑ [Ca2+]i5 - 20[7]
EP1 PGE2↑ [Ca2+]i10 - 50[1]
EP2 PGE2↑ cAMP1 - 10[1]
EP3 PGE2↓ cAMP0.1 - 1[1]
EP4 PGE2↑ cAMP0.1 - 1[1]
FP PGF2α↑ [Ca2+]i1 - 10[8]
IP PGI2 (Iloprost)↑ cAMP1 - 10[9]
TP TXA2 (U-46619)↑ [Ca2+]i5 - 15[1]

Signaling Pathways of Prostaglandin Receptors

The activation of a prostaglandin receptor by its cognate ligand initiates a cascade of intracellular events that ultimately leads to a physiological response. The primary signaling pathways for each receptor are depicted below.

Prostaglandin_Signaling_Pathways DP1 DP1 AC_stim Adenylate Cyclase (Stimulated) DP1->AC_stim EP2 EP2 EP2->AC_stim EP4_Gs EP4 EP4_Gs->AC_stim IP IP IP->AC_stim DP2_Gi DP2 AC_inhib Adenylate Cyclase (Inhibited) DP2_Gi->AC_inhib EP3 EP3 EP3->AC_inhib EP1 EP1 PLC Phospholipase C EP1->PLC FP FP FP->PLC TP TP TP->PLC cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA Protein Kinase A cAMP_inc->PKA Ca_inc ↑ [Ca2+]i IP3_DAG->Ca_inc

Caption: Primary signaling pathways of prostaglandin receptors.

Experimental Protocols

The characterization of prostaglandin receptor activation relies on a set of robust in vitro assays. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture 1. Culture cells expressing the receptor of interest homogenization 2. Homogenize cells in lysis buffer cell_culture->homogenization centrifugation 3. Centrifuge to pellet membranes homogenization->centrifugation resuspension 4. Resuspend membrane pellet in assay buffer centrifugation->resuspension incubation 5. Incubate membranes with radiolabeled ligand and varying concentrations of unlabeled competitor resuspension->incubation filtration 6. Separate bound and free radioligand by rapid vacuum filtration incubation->filtration counting 7. Quantify radioactivity on filters using a scintillation counter filtration->counting competition_curve 8. Plot % specific binding vs. competitor concentration counting->competition_curve ic50 9. Determine IC50 value competition_curve->ic50 ki 10. Calculate Ki value using the Cheng-Prusoff equation ic50->ki

Caption: Experimental workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cells overexpressing the prostaglandin receptor of interest are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Competitive Binding: In a multi-well plate, a fixed concentration of a radiolabeled prostaglandin (e.g., [3H]PGE2) is incubated with the membrane preparation in the presence of increasing concentrations of an unlabeled competitor ligand.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Measurement Assay

This assay is used to quantify the activation of Gs- and Gi-coupled receptors.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection (Luminescence-based) seed_cells 1. Seed cells expressing the receptor in a multi-well plate incubate_cells 2. Incubate overnight seed_cells->incubate_cells pre_incubation 3. Pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) incubate_cells->pre_incubation add_agonist 4. Add varying concentrations of the prostaglandin agonist pre_incubation->add_agonist incubation 5. Incubate for a defined period (e.g., 15-30 min) add_agonist->incubation lyse_cells 6. Lyse cells and add detection reagents incubation->lyse_cells read_luminescence 7. Measure luminescence lyse_cells->read_luminescence data_analysis 8. Generate dose-response curve and determine EC50 read_luminescence->data_analysis

Caption: Workflow for a luminescence-based cAMP assay.

Detailed Methodology:

  • Cell Culture: Cells expressing the prostaglandin receptor are seeded into a 96- or 384-well plate and cultured overnight.

  • Agonist Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). The cells are then stimulated with various concentrations of the prostaglandin agonist for a specific time.

  • cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a bioluminescence-based assay kit.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the agonist concentration, and the EC50 value is determined.

Intracellular Calcium Mobilization Assay

This assay is used to measure the activation of Gq-coupled receptors.

Calcium_Mobilization_Assay cluster_prep Cell Preparation and Dye Loading cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis seed_cells 1. Seed cells expressing the receptor in a black-walled, clear-bottom multi-well plate incubate_overnight 2. Incubate overnight seed_cells->incubate_overnight load_dye 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubate_overnight->load_dye baseline 4. Measure baseline fluorescence load_dye->baseline add_agonist 5. Inject prostaglandin agonist baseline->add_agonist kinetic_read 6. Monitor fluorescence change over time add_agonist->kinetic_read dose_response 7. Plot peak fluorescence response vs. agonist concentration kinetic_read->dose_response ec50 8. Determine EC50 value dose_response->ec50

References

Comparative Guide to Antibody Cross-Reactivity: A Focus on 16-phenoxy tetranor Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of antibody cross-reactivity, with a specific focus on a hypothetical antibody targeting 16-phenoxy tetranor Prostaglandin (B15479496) A2. Due to the current lack of commercially available antibodies for this specific analyte, this document serves as a foundational resource. It outlines the necessary experimental framework to assess the specificity of a novel antibody against this and other structurally related prostaglandin analogs.

Introduction to 16-phenoxy tetranor Prostaglandin A2

This compound (PGA2) is a metabolite of sulprostone, a synthetic prostaglandin E2 analog.[1][2] While its precise biological activities are not extensively documented, its structural similarity to other prostaglandins (B1171923) necessitates a thorough evaluation of antibody specificity to ensure accurate quantification and functional studies. The potential for cross-reactivity with other prostaglandins is a critical consideration in the development and validation of any immunoassay for this compound.

Potential Cross-Reactants

An antibody developed against 16-phenoxy tetranor PGA2 may exhibit cross-reactivity with other prostaglandins that share structural similarities. Key potential cross-reactants would include:

  • Prostaglandin A2 (PGA2): The parent compound lacking the 16-phenoxy tetranor modification.

  • 16-phenoxy tetranor Prostaglandin E2 (PGE2): A structurally similar metabolite of sulprostone.[3][4][5]

  • 16-phenoxy tetranor Prostaglandin F2α (PGF2α): Another related prostaglandin analog.[6]

  • Sulprostone: The parent drug from which 16-phenoxy tetranor PGA2 is derived.

  • Other Prostaglandins: A panel of other common prostaglandins (e.g., PGD2, PGB2) should also be tested to establish a comprehensive specificity profile.[7]

Experimental Protocols for Assessing Cross-Reactivity

To determine the specificity of a putative anti-16-phenoxy tetranor PGA2 antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and quantitative method.[8][9] Western blotting can also be employed as a qualitative or semi-quantitative assessment.[10][11][12]

Competitive ELISA Protocol

This assay measures the ability of potential cross-reactants to compete with 16-phenoxy tetranor PGA2 for binding to the antibody.

Materials:

  • 96-well microtiter plates

  • Capture antibody (e.g., anti-rabbit IgG)

  • Anti-16-phenoxy tetranor PGA2 antibody (hypothetical)

  • 16-phenoxy tetranor PGA2 standard

  • Potential cross-reactants (e.g., PGA2, 16-phenoxy tetranor PGE2, etc.)

  • Biotinylated 16-phenoxy tetranor PGA2 tracer

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with a capture antibody (e.g., goat anti-rabbit IgG) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding assay buffer to each well and incubating for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Antibody Incubation: Add the anti-16-phenoxy tetranor PGA2 antibody to each well and incubate for 1 hour at room temperature.

  • Competitive Reaction: Add a mixture of the biotinylated 16-phenoxy tetranor PGA2 tracer and either the unlabeled 16-phenoxy tetranor PGA2 standard or the potential cross-reactant to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add TMB substrate solution to each well and incubate in the dark for 30 minutes.

  • Stopping the Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Data Analysis:

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of 16-phenoxy tetranor PGA2 at 50% B/B0 / Concentration of cross-reactant at 50% B/B0) x 100

Where B is the absorbance of a sample well and B0 is the absorbance of the well with no competitor.

Western Blot Protocol for Specificity Screening

While less common for small molecules like prostaglandins, a modified Western blot approach can be used to assess specificity if the prostaglandin is conjugated to a carrier protein.

Materials:

  • Prostaglandin-protein conjugates (e.g., 16-phenoxy tetranor PGA2-BSA, PGA2-BSA)

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Anti-16-phenoxy tetranor PGA2 antibody (hypothetical)

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare samples of different prostaglandin-protein conjugates.

  • Gel Electrophoresis: Separate the conjugates by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-16-phenoxy tetranor PGA2 antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

Data Presentation: Hypothetical Cross-Reactivity Profile

The following table represents a hypothetical outcome of a competitive ELISA experiment designed to assess the cross-reactivity of an anti-16-phenoxy tetranor PGA2 antibody.

CompoundConcentration at 50% B/B0 (ng/mL)% Cross-Reactivity
16-phenoxy tetranor PGA2 1.5 100
Prostaglandin A21501.0
16-phenoxy tetranor PGE2752.0
16-phenoxy tetranor PGF2α3000.5
Sulprostone5000.3
Prostaglandin D2> 1000< 0.15
Prostaglandin B2> 1000< 0.15

Visualizations

G cluster_workflow Competitive ELISA Workflow plate Coat Plate with Capture Antibody block Block Non-specific Sites plate->block add_ab Add Anti-16-phenoxy tetranor PGA2 Ab block->add_ab add_comp Add Biotinylated Tracer + Competitor add_ab->add_comp add_hrp Add Streptavidin-HRP add_comp->add_hrp add_sub Add TMB Substrate add_hrp->add_sub read Read Absorbance at 450 nm add_sub->read

Caption: Workflow for Competitive ELISA.

G cluster_binding Hypothetical Antibody Binding cluster_targets Potential Antigens antibody Anti-16-phenoxy tetranor PGA2 Ab target 16-phenoxy tetranor PGA2 antibody->target High Affinity (Specific Binding) cross1 16-phenoxy tetranor PGE2 antibody->cross1 Low Affinity (Cross-reactivity) cross2 PGA2 antibody->cross2 Low Affinity (Cross-reactivity) non_target PGB2 antibody->non_target No Binding

Caption: Antibody Cross-Reactivity Diagram.

References

Confirming the Identity of 16-phenoxy tetranor Prostaglandin A2 Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the identification and confirmation of potential metabolites of 16-phenoxy tetranor Prostaglandin (B15479496) A2. Given that 16-phenoxy tetranor Prostaglandin A2 is a known minor metabolite of the synthetic Prostaglandin E2 analog, sulprostone, understanding its further biotransformation is crucial for comprehensive drug metabolism studies.[1][2][3][4][5] While direct experimental data on the metabolism of this compound is limited, this guide outlines a proposed metabolic pathway based on established principles of prostaglandin metabolism.[6][7][8][9] It also presents a comparison with other known prostaglandin metabolites and details the requisite experimental protocols for their identification.

Proposed Metabolic Pathway of this compound

Prostaglandin metabolism generally involves a series of enzymatic reactions, including oxidation of the C-15 hydroxyl group, reduction of the C-13,14 double bond, and β-oxidation of the carboxylic acid side chain, leading to the formation of dinor and tetranor metabolites.[7][8][9][10] Since this compound is already a tetranor metabolite, its further metabolism is likely to involve modifications at other sites.

A plausible metabolic cascade for this compound is proposed to involve the following key transformations:

  • Reduction of the C-10,11 double bond: This would convert the Prostaglandin A2 (PGA2) structure to a Prostaglandin E2 (PGE2) or Prostaglandin F2α (PGF2α) analog.

  • Oxidation of the 15-hydroxyl group: A critical step in prostaglandin inactivation is the oxidation of the C-15 hydroxyl group to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[11]

  • Further β-oxidation: Although already a tetranor structure, further shortening of the carboxylic acid side chain could occur.

  • Conjugation: Metabolites can be conjugated with glucuronic acid or taurine (B1682933) to increase their water solubility and facilitate excretion.[9]

Below is a Graphviz diagram illustrating the proposed metabolic pathway.

Metabolic Pathway of this compound 16-phenoxy_tetranor_PGA2 16-phenoxy tetranor Prostaglandin A2 Metabolite_1 16-phenoxy tetranor Prostaglandin E2 16-phenoxy_tetranor_PGA2->Metabolite_1 Reduction Metabolite_3 16-phenoxy dinor Prostaglandin A2 16-phenoxy_tetranor_PGA2->Metabolite_3 β-oxidation Metabolite_2 15-keto-16-phenoxy tetranor Prostaglandin E2 Metabolite_1->Metabolite_2 15-PGDH Oxidation Conjugated_Metabolites Conjugated Metabolites (Glucuronide, Taurine) Metabolite_1->Conjugated_Metabolites Metabolite_2->Conjugated_Metabolites Metabolite_3->Conjugated_Metabolites

Caption: Proposed metabolic pathway of this compound.

Comparative Data of Prostaglandin Metabolites

The identification of metabolites relies on comparing their analytical characteristics with those of known compounds. The following table summarizes key data for the proposed metabolites of this compound and other relevant prostaglandin metabolites. The values for the proposed metabolites are theoretical and would need to be confirmed experimentally.

MetaboliteParent CompoundMolecular FormulaMolecular Weight (Da)Key Mass Spectral Fragments (m/z)
16-phenoxy tetranor PGA2 SulprostoneC22H26O5370.4Theoretical: [M-H]⁻ at 369.4
Proposed: 16-phenoxy tetranor PGE2 16-phenoxy tetranor PGA2C22H28O6388.4Theoretical: [M-H]⁻ at 387.4, loss of H2O
Proposed: 15-keto-16-phenoxy tetranor PGE2 16-phenoxy tetranor PGE2C22H26O6386.4Theoretical: [M-H]⁻ at 385.4
Proposed: 16-phenoxy dinor PGA2 16-phenoxy tetranor PGA2C20H22O5342.4Theoretical: [M-H]⁻ at 341.4
tetranor-PGEMProstaglandin E2C16H24O5296.35[M-H]⁻ at 295.3, characteristic fragments
tetranor-PGDMProstaglandin D2C16H24O5296.35[M-H]⁻ at 295.3, characteristic fragments
11β-PGF2αProstaglandin D2C20H34O5354.5[M-H]⁻ at 353.5, characteristic fragments

Experimental Protocols for Metabolite Identification

The definitive identification of prostaglandin metabolites requires sophisticated analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12][13][14] Gas chromatography-mass spectrometry (GC-MS) can also be employed, often requiring derivatization of the analytes.[14][15]

This protocol outlines a general procedure for the extraction and analysis of prostaglandin metabolites from biological matrices such as plasma or urine.

1. Sample Preparation and Extraction:

  • Objective: To isolate prostaglandin metabolites from the biological matrix and remove interfering substances.

  • Procedure:

    • Acidify the sample (e.g., plasma, urine) to pH 3-4 with a suitable acid (e.g., formic acid).

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

      • Condition the cartridge with methanol (B129727) followed by acidified water.

      • Load the acidified sample.

      • Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.

      • Elute the prostaglandins (B1171923) and their metabolites with a high-organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Separation:

  • Objective: To separate the different prostaglandin metabolites based on their physicochemical properties.

  • Typical Parameters:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B in 15 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

3. Tandem Mass Spectrometry Detection:

  • Objective: To detect and identify the separated metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Typical Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for prostaglandins due to the presence of the carboxylic acid group.[9]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is highly selective and sensitive for targeted analysis. This involves selecting a specific precursor ion (the molecular ion of the metabolite) and monitoring for a specific product ion (a characteristic fragment).

    • Collision Energy: Optimized for each metabolite to achieve the most intense and specific fragment ions.

Below is a Graphviz diagram illustrating the experimental workflow for metabolite identification.

Experimental Workflow for Metabolite Identification cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Urine) Acidification Acidification Biological_Sample->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation Liquid Chromatography (LC Separation) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Metabolite_Identification Metabolite Identification (Retention Time & m/z) MS_Detection->Metabolite_Identification Structure_Elucidation Structure Elucidation (Fragmentation Pattern) Metabolite_Identification->Structure_Elucidation

Caption: Workflow for the identification of prostaglandin metabolites.

By following these protocols and comparing the obtained data with the proposed metabolic pathway and known prostaglandin metabolite information, researchers can effectively work towards confirming the identity of this compound metabolites. This systematic approach is essential for a thorough understanding of the biotransformation and clearance of this synthetic prostaglandin analog.

References

Benchmarking 16-phenoxy tetranor Prostaglandin A2: A Comparative Guide to Known EP Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical performance of 16-phenoxy tetranor Prostaglandin (B15479496) A2 against a panel of well-characterized E-type prostanoid (EP) receptor agonists. Due to the limited publicly available data on the biological activity of 16-phenoxy tetranor Prostaglandin A2, this document serves as a framework for its potential evaluation. This compound is a metabolite of sulprostone, a known selective agonist for the EP1 and EP3 receptor subtypes.[1][2] This suggests that this compound may also exhibit activity at EP receptors.

This guide will compare the known activities of established EP receptor agonists to provide a baseline for the potential characterization of this compound. The data presented for the known agonists are collated from various scientific publications.

Comparative Analysis of EP Receptor Agonists

The following table summarizes the binding affinities (Ki) and/or functional potencies (EC50) of selected known agonists against the four EP receptor subtypes (EP1, EP2, EP3, and EP4). Prostaglandin E2 (PGE2) is the endogenous ligand for all EP receptors and serves as a primary benchmark.

CompoundEP1 Ki (nM)EP2 Ki (nM)EP3 Ki (nM)EP4 Ki (nM)Primary Signaling Pathway
16-phenoxy tetranor PGA2 UndeterminedUndeterminedUndeterminedUndeterminedHypothesized Gq/Gi
Prostaglandin E2 (PGE2)~13~13~1-5~1Gq (EP1), Gs (EP2, EP4), Gi (EP3)
Sulprostone21>10000.6>1000Gq (EP1), Gi (EP3)[3][4]
Butaprost>1000032>10000>10000Gs[5]
ONO-AE1-329>10000>10000>100009.7Gs[6][7]
MisoprostolNo affinity347.923Gs (EP2, EP4), Gi (EP3)[8]

Signaling Pathways of EP Receptors

The activation of EP receptors initiates distinct downstream signaling cascades. EP1 receptors are coupled to Gq proteins, leading to an increase in intracellular calcium. EP2 and EP4 receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. EP3 receptors are primarily coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

EP_Receptor_Signaling_Pathways cluster_EP1 EP1 Receptor cluster_EP2_EP4 EP2/EP4 Receptors cluster_EP3 EP3 Receptor Agonist_EP1 Agonist (e.g., PGE2, Sulprostone) EP1 EP1 Agonist_EP1->EP1 Gq Gq EP1->Gq PLC PLC Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Agonist_EP2_EP4 Agonist (e.g., PGE2, Butaprost, ONO-AE1-329) EP2_EP4 EP2 / EP4 Agonist_EP2_EP4->EP2_EP4 Gs Gs EP2_EP4->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc Agonist_EP3 Agonist (e.g., PGE2, Sulprostone) EP3 EP3 Agonist_EP3->EP3 Gi Gi EP3->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Signaling pathways of EP receptor subtypes.

Experimental Protocols

To characterize the activity of this compound and benchmark it against known agonists, the following experimental protocols are recommended.

Experimental Workflow for Agonist Characterization

The general workflow for characterizing a novel compound at EP receptors involves cell line selection, execution of a functional assay, and data analysis to determine potency and efficacy.

Experimental_Workflow Start Start Cell_Line_Selection Select Cell Line (e.g., HEK293 expressing a specific EP receptor) Start->Cell_Line_Selection Cell_Culture Culture and Seed Cells in Microplate Cell_Line_Selection->Cell_Culture Assay_Selection Select Assay (cAMP or Ca²⁺ Mobilization) Cell_Culture->Assay_Selection cAMP_Assay cAMP Assay Assay_Selection->cAMP_Assay EP2, EP3, EP4 Ca_Assay Ca²⁺ Mobilization Assay Assay_Selection->Ca_Assay EP1 Compound_Addition Add Test Compound (16-phenoxy tetranor PGA2) and Known Agonists cAMP_Assay->Compound_Addition Ca_Assay->Compound_Addition Incubation Incubate Compound_Addition->Incubation Detection Detect Signal (Luminescence or Fluorescence) Incubation->Detection Data_Analysis Analyze Data (Generate dose-response curves, calculate EC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for agonist characterization.

cAMP Measurement Assay (for EP2, EP3, and EP4 Receptors)

This assay quantifies changes in intracellular cAMP levels following receptor activation.

a. Materials:

  • HEK293 cells stably expressing the human EP2, EP3, or EP4 receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP assay kit (e.g., HTRF, luminescence, or fluorescence-based kits).

  • Test compounds: this compound and known agonists (PGE2, Butaprost, Sulprostone, ONO-AE1-329).

  • 384-well white opaque microplates.

b. Protocol:

  • Cell Preparation: Culture HEK293 cells expressing the target EP receptor to ~80-90% confluency. The day before the assay, seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and known agonists in assay buffer.

  • Assay Procedure:

    • On the day of the assay, remove the culture medium from the wells and replace it with assay buffer.

    • Add the diluted compounds to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the assay signal against the logarithm of the agonist concentration.

    • Calculate the EC50 value for each compound using a non-linear regression analysis.

Intracellular Calcium Mobilization Assay (for EP1 Receptors)

This assay measures the increase in intracellular calcium concentration upon EP1 receptor activation.

a. Materials:

  • CHO-K1 or HEK293 cells stably expressing the human EP1 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (B1678239) (to prevent dye leakage).

  • Test compounds: this compound and known agonists (PGE2, Sulprostone).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

b. Protocol:

  • Cell Preparation: Seed the EP1-expressing cells into a 384-well plate and allow them to adhere and grow for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Procedure:

    • Place the cell plate and the compound plate into the fluorescence microplate reader.

    • Measure the baseline fluorescence for a short period.

    • Use the automated injector to add the compounds to the cell plate.

    • Immediately begin kinetic reading of the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Generate dose-response curves by plotting the peak fluorescence response against the logarithm of the agonist concentration.

    • Calculate the EC50 value for each compound.

Conclusion

This guide provides a framework for the systematic evaluation of this compound. By benchmarking its activity against well-characterized EP receptor agonists using standardized cellular assays, researchers can elucidate its pharmacological profile, including its receptor selectivity and potency. The provided protocols and comparative data serve as a valuable resource for initiating these investigations. Further studies will be necessary to fully understand the biological role of this prostaglandin metabolite.

References

Lack of Peer-Reviewed Studies on 16-phenoxy tetranor Prostaglandin A2 Hampers Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the research on 16-phenoxy tetranor Prostaglandin (B15479496) A2, with no peer-reviewed studies detailing its biological activity. This absence of primary research data makes it impossible to generate a comparative guide on its performance against other alternatives, as requested by researchers, scientists, and drug development professionals.

Multiple chemical suppliers and databases describe 16-phenoxy tetranor Prostaglandin A2 as a minor metabolite of sulprostone, a synthetic prostaglandin E2 analog.[1][2][3][4][5] However, they consistently state that its biological functions have not been investigated or documented in published literature.[1][3][4]

This lack of foundational research means there is no experimental data to summarize into comparative tables, no established experimental protocols to detail, and no known signaling pathways to visualize. While studies on other prostaglandin analogs, such as 16-phenoxy-17,18,19,20-tetranor Prostaglandin E2 methyl sulfonylamide (SHB 286), have been conducted and show comparable efficacy to Prostaglandin E2 in specific applications, this information cannot be extrapolated to the A2 analog.[6]

Similarly, research into the synthesis of related compounds like 16-(m-chlorophenoxy)-17, 18, 19, 20-tetranor-prostaglandin F2 alpha exists, but this does not provide insight into the biological activity of this compound.[7] The broader field of prostaglandin research offers extensive information on the roles of various prostaglandins (B1171923) like PGE2 and PGF2α in inflammation and other physiological processes, but specific data on the 16-phenoxy tetranor A2 analog is absent.[8]

References

Navigating the Data Deficit: A Comparative Look at 16-Phenoxy Tetranor Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a critical gap in the reproducibility of findings for "16-phenoxy tetranor Prostaglandin (B15479496) A2." To date, no biological activity or experimental studies have been published on this specific molecule, rendering an assessment of its reproducibility impossible.[1][2][3] The compound is primarily identified as a minor metabolite of sulprostone (B1662612), a synthetic prostaglandin E2 analog.[1][2][3][4][5][6][7]

In light of this data deficit, this guide offers a comparative analysis of structurally related and well-characterized prostaglandin analogs. By examining the experimental data and methodologies of these surrogates, we can provide researchers, scientists, and drug development professionals with a framework for understanding the potential biological landscape of phenoxy-prostaglandin derivatives.

Shifting Focus: A Comparative Analysis of Studied Analogs

Due to the absence of research on 16-phenoxy tetranor Prostaglandin A2, this guide will focus on the following pertinent alternatives for which experimental data is available:

  • Sulprostone: The parent compound from which this compound is derived. It is a potent prostaglandin E2 (PGE2) analog.

  • 16-phenoxy tetranor Prostaglandin E2: Another metabolite of sulprostone with available research.[4][5][6][7]

  • 16-phenoxy tetranor Prostaglandin F2α: A related compound with documented biological activity, particularly in relation to the prostaglandin F receptor.[8]

  • Prostaglandin E2 (PGE2): The natural prostaglandin that serves as a benchmark for the activity of its synthetic analogs.

Quantitative Comparison of Biological Activity

The following table summarizes the key quantitative data from studies on these prostaglandin analogs. Direct comparison is challenging due to the varied experimental systems and endpoints.

CompoundReceptor Affinity/PotencyKey Biological EffectExperimental SystemReference
Sulprostone High affinity for EP3/EP1 receptorsUterine contraction, induction of laborHuman clinical trials[9]
16-phenoxy tetranor PGE2 Metabolite of SulprostoneAssumed EP receptor activityIn vivo (human plasma)[4][5][6]
16-phenoxy tetranor PGF2α 440% greater affinity than PGF2α for the FP receptorLuteolysis, smooth muscle contractionOvine luteal cells[8]
Prostaglandin E2 (PGE2) Natural ligand for EP receptorsVaried; inflammation, uterine contraction, etc.Various[9]

Experimental Methodologies

To facilitate the design of future studies and aid in the interpretation of existing data, detailed experimental protocols for key assays are outlined below.

Receptor Binding Assay for 16-phenoxy tetranor PGF2α
  • Objective: To determine the binding affinity of the compound to the prostaglandin F (FP) receptor.

  • Methodology:

    • Tissue Preparation: Ovine luteal cell membranes were prepared.

    • Radioligand: [³H] PGF2α was used as the radiolabeled ligand.

    • Incubation: Membranes were incubated with the radioligand and varying concentrations of unlabeled 16-phenoxy tetranor PGF2α.

    • Separation: Bound and free radioligand were separated by filtration.

    • Detection: Radioactivity of the bound ligand was measured by liquid scintillation counting.

    • Analysis: Competitive binding curves were generated to calculate the inhibitor constant (Ki).[8]

Clinical Trial for Intravenous Prostaglandin Analogs
  • Objective: To compare the efficacy of intravenously administered PGE2 and a PGE2 analog (SHB 286, a methyl sulfonylamide derivative of 16-phenoxy PGE2) for the induction of fetal death in utero.

  • Methodology:

    • Patient Cohort: 20 pregnant women between 14 and 38 weeks of gestation with fetal death in utero.

    • Treatment Groups:

      • PGE2 group (n=10): Intravenous infusion starting at 1 µ g/min , doubled hourly to a maximum of 8 µ g/min .

      • SHB 286 group (n=10): Intravenous infusion starting at 0.25 µ g/min , doubled hourly to a maximum of 2 µ g/min .

    • Primary Endpoint: Induction of labor and expulsion.

    • Secondary Endpoints: Side effects such as emesis, fever, shivering, and phlebitis.

    • Results: Both treatments were equally effective in inducing labor. The SHB 286 group exhibited fewer side effects.[9]

Signaling Pathways and Experimental Logic

The following diagrams illustrate the general signaling pathway for prostaglandins (B1171923) and the logical workflow for comparative analysis.

Prostaglandin Signaling Pathway Prostaglandin Prostaglandin (e.g., PGE2, PGF2α) GPCR G-Protein Coupled Receptor (e.g., EP, FP) Prostaglandin->GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Comparative Analysis Workflow Identify_Target Identify Target Molecule: 16-phenoxy tetranor PGA2 Literature_Search Conduct Literature Search for Reproducibility Data Identify_Target->Literature_Search No_Data No Published Data Found Literature_Search->No_Data Identify_Analogs Identify Structurally Related and Studied Analogs No_Data->Identify_Analogs Gather_Data Gather Data on Analogs: - Biological Activity - Experimental Protocols Identify_Analogs->Gather_Data Compare_Data Compare and Contrast Analog Data Gather_Data->Compare_Data Generate_Guide Generate Comparative Guide Compare_Data->Generate_Guide

References

Safety Operating Guide

Navigating the Safe Disposal of 16-phenoxy tetranor Prostaglandin A2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 16-phenoxy tetranor Prostaglandin (B15479496) A2 with care. Based on safety information for similar prostaglandin analogs, this compound should be considered hazardous until further information becomes available.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The following step-by-step guide outlines the recommended procedure for the disposal of 16-phenoxy tetranor Prostaglandin A2 and associated waste. This protocol is designed to comply with general laboratory chemical waste regulations.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, compatible, and clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, vials, absorbent paper). The container must be in good condition and have a secure, leak-proof lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Incompatible Materials: Do not mix this waste with other incompatible chemical waste streams.[1]

2. Disposal of Pure Compound and Concentrated Solutions:

  • Original Container: If possible, dispose of the original container with the remaining product as hazardous waste.

  • Transfer to Waste Container: If transferring the compound, do so carefully within a fume hood to minimize exposure.

3. Decontamination of Labware and Surfaces:

  • Triple Rinsing: Glassware and other reusable lab equipment that have come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Collect Rinsate: The first rinseate, and subsequent rinses if deemed necessary by your institution's safety protocols, must be collected and disposed of as hazardous chemical waste.[2][3]

  • Surface Cleaning: Any spills should be cleaned up immediately using appropriate absorbent materials. The contaminated absorbent materials must be collected and disposed of as hazardous waste.[4]

4. Storage of Hazardous Waste:

  • Satellite Accumulation Area: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent spills.

  • Regular Inspection: Regularly inspect the waste container for any signs of leakage or degradation.

5. Final Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[5][6]

  • Documentation: Complete any required hazardous waste disposal forms as per your institution's procedures.

Chemical and Physical Properties

The following table summarizes the available information for this compound.

PropertyValue
CAS Number 51639-10-2
Molecular Formula C₂₂H₂₆O₅
Molecular Weight 370.4 g/mol
Formulation A 10 mg/ml solution in methyl acetate
Storage Temperature -20°C

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

G A Identify Waste Stream (this compound) B Is the waste hazardous? A->B H Decontaminate Labware (Triple Rinse) A->H C Select Appropriate & Labeled Waste Container B->C Yes G Dispose as Non-Hazardous Waste (Consult EHS) B->G No D Segregate from Incompatible Waste C->D E Store in Satellite Accumulation Area (SAA) D->E F Arrange for EHS Pickup E->F I Collect Rinsate as Hazardous Waste H->I I->C

Caption: General workflow for the disposal of laboratory chemical waste.

By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can mitigate risks and ensure the safe and environmentally responsible management of chemical waste like this compound. Always consult your institution's specific safety guidelines and EHS department for clarification and guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 16-phenoxy tetranor Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safety of laboratory personnel is paramount when working with potent compounds such as 16-phenoxy tetranor Prostaglandin A2. This guide provides essential, step-by-step safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and compliant disposal procedures. Adherence to these guidelines is critical to minimize exposure risk and maintain a safe research environment.

Prostaglandin analogs are known for their potent biological activity and, in some cases, may present reproductive hazards.[1][2] Therefore, treating this compound with the appropriate level of caution is imperative. The following procedures are based on established safety protocols for handling hazardous chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound. Double gloving is a mandatory practice.[3]

PPE ComponentSpecificationRationale
Gloves Two pairs of powder-free nitrile or neoprene gloves, ASTM D6978 compliant.[4]Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling the compound.
Eye Protection Chemical safety goggles or a full-face shield.[4][5][6]Protects against splashes and aerosols. Standard safety glasses are insufficient.
Lab Coat/Gown A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[3][4]Provides a barrier against contamination of personal clothing.
Respiratory Protection An N95 respirator or higher, particularly when handling the powdered form or creating solutions.[5]Minimizes the risk of inhaling aerosolized particles.
Hair & Shoe Covers Disposable bouffant cap and shoe covers.[4][7]Prevents the spread of contamination outside of the designated work area.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling this compound is essential to mitigate risks. The following workflow outlines the critical steps from preparation to post-handling cleanup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16-phenoxy tetranor Prostaglandin A2
Reactant of Route 2
Reactant of Route 2
16-phenoxy tetranor Prostaglandin A2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.